6-chloro-5-fluoro-2,3-dihydro-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-fluoro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYDZMQIYQISAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623382 | |
| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205584-67-4 | |
| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205584-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-fluoro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 6-chloro-5-fluoro-2,3-dihydro-1H-indole
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-fluoro-2,3-dihydro-1H-indole
Introduction
In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are indispensable building blocks for the development of novel therapeutic agents. Among these, this compound, also known as 6-chloro-5-fluoroindoline, represents a critical intermediate. Its structure is a derivative of the biologically significant indole nucleus, with the C2-C3 double bond reduced, which fundamentally alters its electronic and conformational properties. This compound, identified by CAS Number 205584-67-4, serves as a precursor for various advanced pharmaceutical candidates, including those targeting cancer and metabolic disorders[1].
This technical guide provides a comprehensive examination of the core . Moving beyond a simple data sheet, this document delves into the structural rationale behind its properties, outlines standardized protocols for their experimental determination, and offers insights into its synthesis and handling. The content herein is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their discovery and development pipelines.
Molecular Identity and Structural Characteristics
The identity of a compound is fundamentally defined by its structure. The addition of chlorine and fluorine atoms to the indoline core, coupled with the saturated five-membered ring, imparts a unique combination of lipophilicity, polarity, and steric hindrance that dictates its behavior in chemical and biological systems.
| Identifier | Value |
| IUPAC Name | This compound |
| Common Name | 6-chloro-5-fluoroindoline |
| CAS Number | 205584-67-4[2][3] |
| Molecular Formula | C₈H₇ClFN |
| Molecular Weight | 171.60 g/mol |
| Canonical SMILES | C1C(C=C(C2=C1N)Cl)F |
| InChI Key | FPINZGRPBEGCRB-UHFFFAOYSA-N |
Synthesis and Derivation Pathway
This compound is not typically synthesized de novo but is instead derived via the chemical reduction of its aromatic precursor, 6-chloro-5-fluoro-1H-indole (CAS: 122509-72-2). This conversion is a critical step, as it transforms the planar, electron-rich indole ring into a more flexible, three-dimensional indoline scaffold, significantly altering its properties and potential biological interactions. The choice of reducing agent is key to achieving a clean and efficient conversion without affecting the halogen substituents on the benzene ring.
A common and effective method involves the use of a selective reducing agent like sodium cyanoborohydride in an acidic medium, such as acetic acid. This protocol is well-established for the reduction of indoles to indolines[4].
Caption: Synthetic workflow for the reduction of the indole precursor to the target indoline.
Representative Synthetic Protocol
-
Dissolution: Dissolve 6-chloro-5-fluoro-1H-indole (1.0 eq) in glacial acetic acid under an inert nitrogen atmosphere.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (NaBH₃CN) (approx. 1.5 eq) portion-wise at room temperature. The choice of NaBH₃CN is strategic; it is stable in acidic conditions, allowing for the selective reduction of the iminium ion intermediate formed from the protonation of the indole.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Extraction: Carefully dilute the reaction mixture with ethyl acetate and neutralize the acid by washing with an aqueous solution of sodium hydroxide (e.g., 5N NaOH). Separate the organic phase.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product[4].
-
Purification: Purify the crude this compound via silica gel column chromatography if necessary.
Core Physicochemical Properties
While extensive experimental data for this specific indoline derivative is not broadly published, its properties can be reliably predicted based on its structure and by comparison to its well-characterized indole precursor.
| Property | Value / Description | Rationale & Comparison |
| Physical State | Expected to be a solid at room temperature. | The indole precursor is a solid[5]. The indoline derivative, while having more conformational flexibility, likely maintains sufficient intermolecular forces for a solid state. |
| Melting Point | Predicted to be lower than its indole precursor (103-108 °C[5][6]). | The reduction of the C2-C3 bond disrupts the planarity of the ring system, hindering efficient crystal lattice packing and thus lowering the energy required to melt the solid. |
| Boiling Point | Predicted: ~290-300 °C at 760 mmHg. | Similar to the indole precursor (~299.8 °C[5]), as boiling point is more dependent on molecular weight and van der Waals forces, which are comparable. |
| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). Sparingly soluble in water. | The halogenated aromatic ring provides lipophilic character, while the secondary amine (N-H) group can act as a hydrogen bond donor and acceptor, conferring some polarity. |
| Partition Coefficient (logP) | Predicted: ~2.4 - 2.6 | The logP value is a measure of lipophilicity. The precursor, 6-chloro-5-fluoroindole, has a computed XLogP3 of 2.8[7]. The addition of two hydrogen atoms in the dihydro- derivative slightly increases its polarity, thus marginally decreasing its logP value. |
| Acidity/Basicity (pKa) | Predicted pKa (conjugate acid): ~4.0 - 5.0 | This is the most significant electronic difference from the precursor. The nitrogen lone pair in the indole is part of the aromatic system and is not readily available for protonation. In contrast, the nitrogen in the indoline is a basic, aliphatic-like secondary amine, readily protonated in acidic conditions. |
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the characterization of new chemical entities like this compound must follow validated, standardized methodologies.
Protocol 1: Determination of Partition Coefficient (logP) - Shake-Flask Method
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 107. It directly measures the partitioning of a substance between n-octanol and water.
-
Preparation: Prepare a stock solution of the compound in n-octanol pre-saturated with water. Prepare a series of test vessels containing varying ratios of water-saturated n-octanol and n-octanol-saturated water.
-
Partitioning: Add a small aliquot of the stock solution to each vessel. Seal the vessels and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Phase Separation: Centrifuge the vessels to ensure complete separation of the n-octanol and water phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for the experimental determination of logP via the shake-flask method.
Protocol 2: Determination of pKa - Potentiometric Titration
This method determines the pKa by measuring the change in pH of a solution of the compound upon the addition of a titrant (an acid or a base).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) using a precision burette. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa of the conjugate acid corresponds to the pH at the half-equivalence point, which can be determined from the first derivative of the titration curve.
Spectroscopic and Analytical Profile
Confirmation of the structure and purity of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR: The key distinguishing feature from its indole precursor is the disappearance of the aromatic signals for the C2 and C3 protons and the appearance of two aliphatic multiplets, typically between δ 3.0-4.0 ppm, corresponding to the -CH₂-CH₂- protons of the saturated ring. The aromatic protons on the benzene ring will show coupling patterns consistent with the substitution.
-
Mass Spectrometry (MS): In Electron Ionization (EI) or Electrospray Ionization (ESI), the mass spectrum will show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of 171.60, with a characteristic isotopic pattern for the presence of one chlorine atom (~3:1 ratio for M and M+2 peaks).
-
Purity Analysis (HPLC): The purity of the compound should be assessed using reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution using mobile phases of water and acetonitrile, with UV detection at a wavelength where the chromophore absorbs (e.g., ~254 nm).
Safety and Handling
As a halogenated amine, this compound requires careful handling. While a specific safety data sheet is not widely available, data from its precursor and related structures suggest the following hazards[5][7][8]:
-
Hazards: May cause skin, eye, and respiratory system irritation. Harmful if swallowed.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light[9].
Conclusion
This compound is a valuable chemical intermediate with a distinct set of physicochemical properties driven by its unique structure. Its increased basicity, altered lipophilicity, and three-dimensional conformation compared to its indole precursor are critical attributes that medicinal chemists can exploit in drug design. A thorough understanding of its properties, supported by robust experimental characterization using the standardized protocols outlined in this guide, is essential for its successful application in the synthesis of next-generation therapeutics.
References
- 1. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 2. This compound, 95.0%, 100mg [scisupplies.eu]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chembk.com [chembk.com]
- 7. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. goldbio.com [goldbio.com]
An In-Depth Technical Guide to the Synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-indole
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and scalable synthetic route to 6-chloro-5-fluoro-2,3-dihydro-1H-indole, a key heterocyclic building block in modern drug discovery. The presented strategy is a two-stage process commencing with the efficient construction of the 6-chloro-5-fluoro-1H-indole core via a modified Leimgruber-Batcho synthesis, followed by a selective reduction to the target indoline. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also the underlying mechanistic principles and strategic considerations that validate the chosen methodologies. All quantitative data is summarized for clarity, and key transformations are illustrated with workflow and mechanism diagrams.
Strategic Importance and Retrosynthetic Analysis
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound makes it a highly valuable intermediate for synthesizing targeted therapeutics, including novel 5-HT2C receptor agonists for obesity and glycogen synthase kinase 3β (GSK-3β) inhibitors for anticancer applications.[1] The strategic introduction of fluorine and chlorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, making this a desirable synthon for lead optimization campaigns.
Our retrosynthetic approach dissects the target molecule into a readily accessible precursor, 6-chloro-5-fluoro-1H-indole. This strategy simplifies the synthetic challenge into two distinct, high-yielding stages: the initial construction of the aromatic indole system and the subsequent selective reduction of the pyrrole ring.
References
An In-depth Technical Guide to 6-chloro-5-fluoro-2,3-dihydro-1H-indole: Synthesis, Derivatization, and Therapeutic Potential
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] This technical guide focuses on a specific, halogenated indoline core: 6-chloro-5-fluoro-2,3-dihydro-1H-indole . We will provide a comprehensive overview of its synthesis, explore potential derivatization pathways, and discuss the prospective therapeutic applications of its analogs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and field-proven insights into the exploration of this promising chemical scaffold.
Introduction: The Significance of the Halogenated Indoline Core
The indole and its reduced form, indoline, are fundamental heterocyclic motifs in drug discovery, forming the backbone of numerous natural products and synthetic pharmaceuticals.[2][3][4] The introduction of halogen atoms, such as chlorine and fluorine, into the indoline structure can profoundly influence its physicochemical properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets through halogen bonding and other non-covalent interactions.
The specific substitution pattern of this compound presents a unique electronic and steric profile. The electron-withdrawing nature of both the chlorine and fluorine atoms can modulate the reactivity of the aromatic ring and the nitrogen atom, offering distinct opportunities for chemical modification. This guide will systematically explore the synthesis of this core and its potential for generating diverse libraries of novel compounds with potential therapeutic value.
Synthesis of the Core Structure: this compound
The synthesis of the target indoline core is a two-stage process, beginning with the construction of the corresponding indole, followed by a selective reduction of the pyrrole ring.
Synthesis of the Precursor: 6-chloro-5-fluoro-1H-indole
A robust method for the synthesis of 6-chloro-5-fluoro-1H-indole involves a multi-step sequence starting from 3-chloro-4-fluoroaniline. A patented method outlines a process that produces the desired indole in good purity.[5]
Conceptual Workflow for the Synthesis of 6-chloro-5-fluoro-1H-indole:
References
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 3. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 4. Sodium cyanoborohydride [organic-chemistry.org]
- 5. interchim.fr [interchim.fr]
An In-depth Technical Guide to 6-Chloro-5-fluoro-2,3-dihydro-1H-indole (CAS: 205584-67-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, safety, and potential applications of 6-chloro-5-fluoro-2,3-dihydro-1H-indole, a fluorinated indoline derivative of significant interest in medicinal chemistry and drug discovery.
Chemical Identity and Properties
IUPAC Name: this compound
Synonyms: 6-Chloro-5-fluoroindoline
CAS Number: 205584-67-4
Molecular Formula: C₈H₇ClFN[1]
Molecular Weight: 171.60 g/mol
The introduction of chlorine and fluorine atoms onto the indoline scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are often sought after in drug design to enhance binding affinity to biological targets and to improve pharmacokinetic profiles.
Physicochemical Properties:
While experimentally determined data for this compound is not extensively published, the properties of its non-reduced analog, 6-chloro-5-fluoro-1H-indole (CAS: 122509-72-2), can provide some initial insights. It is important to note that the reduction of the indole ring to an indoline will alter these properties.
| Property | Value (for 6-chloro-5-fluoro-1H-indole) | Reference |
| Molecular Weight | 169.58 g/mol | [2][3] |
| Melting Point | 103 to 108 °C | [3] |
| Boiling Point | 299.8 °C at 760 mmHg (Predicted) | [3][4] |
| State | Solid | [3] |
It is anticipated that this compound will have a lower melting point and boiling point compared to its indole counterpart due to the saturation of the C2-C3 double bond, which reduces the planarity and intermolecular stacking of the molecule.
Structural Diagram:
References
A Technical Guide to 6-Chloro-5-fluoro-2,3-dihydro-1H-indole: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-chloro-5-fluoro-2,3-dihydro-1H-indole (also known as 6-chloro-5-fluoroindoline), a halogenated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The indoline scaffold is a privileged structure in numerous biologically active molecules, and the strategic incorporation of chlorine and fluorine atoms serves to modulate key pharmacological properties such as metabolic stability, receptor binding affinity, and lipophilicity. This document details the primary synthetic route via reduction of its indole precursor, provides an in-depth analysis of its physicochemical and spectroscopic properties, explores its chemical reactivity, and discusses its applications as a critical building block in the development of novel therapeutics, particularly in oncology and neuroscience.
Introduction: The Strategic Value of Halogenated Indolines
The 2,3-dihydro-1H-indole, or indoline, scaffold is a cornerstone in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1][2] Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, making it an ideal platform for designing molecules that interact with specific biological targets.
The introduction of halogen atoms onto this scaffold is a well-established strategy in drug design. Fluorine, in particular, can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and alter pKa, while chlorine can improve lipophilicity and membrane permeability. The specific substitution pattern in this compound makes it a highly valuable and sought-after intermediate for creating next-generation therapeutics. This guide serves as a technical resource for researchers looking to synthesize, characterize, and utilize this potent building block.
Physicochemical and Spectroscopic Profile
The precise characterization of a chemical intermediate is fundamental to its successful application in complex synthetic campaigns. Below are the key physical and predicted spectroscopic properties for this compound.
Physicochemical Data
| Property | Value | Source/Note |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₈H₇ClFN | --- |
| Molecular Weight | 171.60 g/mol | Calculated |
| CAS Number | 122509-72-2 | For precursor: 6-chloro-5-fluoro-1H-indole[3][4] |
| Appearance | Off-white to light brown solid | Predicted, based on related compounds[3] |
Spectroscopic Analysis
The transformation from an indole to an indoline is clearly marked by distinct changes in its NMR, IR, and Mass spectra. The following data are predicted based on this chemical reduction.
-
¹H NMR Spectroscopy: The most significant change is the saturation of the C2-C3 bond. The characteristic signals for the C2-H and C3-H protons in the aromatic region of the indole precursor will be absent. They are replaced by two aliphatic methylene groups, which are expected to appear as triplets due to vicinal coupling.
-
Predicted Signals (CDCl₃, 400 MHz): δ ~6.8-7.2 ppm (m, 2H, Ar-H), ~3.5-3.8 ppm (br s, 1H, N-H), ~3.6 ppm (t, J = 8.4 Hz, 2H, C2-H₂), ~3.1 ppm (t, J = 8.4 Hz, 2H, C3-H₂).
-
-
¹³C NMR Spectroscopy: The C2 and C3 carbons will shift dramatically upfield from the aromatic/olefinic region (~100-125 ppm) into the aliphatic region.
-
Predicted Signals (CDCl₃, 100 MHz): δ ~150-155 ppm (d, JC-F, C5), ~110-145 ppm (Ar-C), ~47 ppm (C2), ~30 ppm (C3).
-
-
Mass Spectrometry: Electrospray ionization (ESI) would be expected to show a strong protonated molecular ion [M+H]⁺.
-
Expected m/z: 172.02 (for C₈H₈ClFN⁺), with a characteristic M+2 isotope pattern (~3:1 ratio) due to the presence of chlorine. This aligns with data for the non-fluorinated analog, which shows an [M+1] peak at 154.0.[5]
-
-
Infrared (IR) Spectroscopy: The spectrum will be characterized by the presence of an N-H bond and the absence of C=C stretching associated with the indole pyrrole ring.[6]
-
Key Absorptions (cm⁻¹): ~3350 (N-H stretch), ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1600 (C=C aromatic stretch), ~1250 (C-F stretch), ~780 (C-Cl stretch).
-
Synthesis and Mechanistic Considerations
The most direct and reliable method for preparing this compound is through the selective reduction of its aromatic precursor, 6-chloro-5-fluoro-1H-indole.
Synthetic Workflow: Reduction of Indole Precursor
The choice of reducing agent is critical for this transformation. Strong hydride reagents like LiAlH₄ would risk over-reduction or side reactions. A milder, acid-stable reagent is required. Sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid is the field-proven choice.[5] The acid serves a crucial role by protonating the indole at the C3 position, which generates an electrophilic iminium ion intermediate. This intermediate is then readily and selectively reduced by the mild hydride donor.
Caption: High-level workflow for the synthesis of the target indoline.
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar indole reductions.[5]
Materials:
-
6-chloro-5-fluoro-1H-indole (1.0 eq)
-
Glacial Acetic Acid (approx. 5 mL per gram of indole)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Ethyl Acetate
-
5N Sodium Hydroxide (aqueous)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve 6-chloro-5-fluoro-1H-indole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath. Cautiously add sodium cyanoborohydride in small portions over 20-30 minutes, monitoring for any gas evolution.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
Carefully dilute the reaction mixture with ethyl acetate.
-
Slowly add 5N NaOH solution to neutralize the acetic acid. Caution: This is an exothermic process. Continue adding base until the aqueous layer is strongly basic (pH > 12).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.
Chemical Reactivity and Electronic Profile
The reactivity of this compound is dominated by two key features: the nucleophilic secondary amine and the electronically-modified aromatic ring.
-
N-H Reactivity: The nitrogen lone pair makes the amine a potent nucleophile and a convenient handle for further functionalization. It readily undergoes N-alkylation, N-acylation, and N-sulfonylation, allowing for the straightforward attachment of diverse side chains, a common strategy in library synthesis for drug discovery.
-
Aromatic Ring Reactivity: The indoline nitrogen is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). However, this effect is significantly attenuated by the strong inductive electron-withdrawing effects of the chlorine and fluorine atoms. The C7 and C4 positions remain the most probable sites for EAS reactions like nitration or bromination, though forcing conditions may be required.
Caption: Key reactive sites and electronic influences on the molecule.
Applications in Drug Discovery
While specific drugs containing the 6-chloro-5-fluoroindoline moiety may still be in development, the value of its parent indole is well-documented in patents as a crucial intermediate for significant therapeutic targets.[7] This highlights the direct relevance of the title compound for synthesizing advanced analogs.
-
Anticancer Agents: The 6-chloro-5-fluoroindole precursor is cited as a key intermediate for inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a kinase implicated in various cancers.[7]
-
CNS Disorders and Obesity: The same precursor is used in the synthesis of novel 5-HT2C receptor stimulants.[7] 5-HT2C agonists are a class of drugs investigated for the treatment of obesity, as they can regulate appetite and food intake.
-
General Scaffold: As a functionalized indoline, it serves as a valuable building block for generating libraries of diverse small molecules for high-throughput screening against a wide array of biological targets. The specific halogenation pattern provides a unique electronic and steric signature for molecular recognition studies.[1][8]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazard profile can be reasonably inferred from its indole precursor and related halogenated anilines. Standard laboratory precautions for handling fine chemicals should be strictly followed.
-
GHS Hazard Statements (Predicted): [9]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
-
Conclusion
This compound represents a strategically designed chemical building block with high potential for modern drug discovery. Its synthesis from the corresponding indole is straightforward and scalable. The compound's unique electronic properties, conferred by its halogen substituents, combined with the proven biological relevance of the indoline core, make it an invaluable tool for medicinal chemists aiming to develop novel therapeutics with improved pharmacological profiles. This guide provides the foundational knowledge required for its effective synthesis, characterization, and application in research and development settings.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
The Versatile Building Block: A Technical Guide to 2-Chloro-N-(4-fluorophenyl)acetamide (C8H7ClFN)
Introduction: Unveiling a Key Synthetic Intermediate
In the landscape of modern medicinal chemistry and drug development, the strategic selection of starting materials and synthetic intermediates is paramount to the successful and efficient construction of novel therapeutic agents. Among the vast arsenal of chemical building blocks, N-arylacetamides, and specifically halogenated derivatives, have emerged as particularly valuable scaffolds. This guide provides an in-depth technical overview of 2-chloro-N-(4-fluorophenyl)acetamide, a compound with the molecular formula C8H7ClFN. While seemingly a simple molecule, its strategic placement of reactive and modulating functional groups makes it a cornerstone in the synthesis of more complex, biologically active molecules. This document will delve into its chemical and physical properties, detailed synthesis and characterization, and its critical role in the development of targeted covalent inhibitors, providing researchers and drug development professionals with a comprehensive understanding of its utility. N-(substituted phenyl)-2-chloroacetamides are recognized as important intermediates in organic synthesis, paving the way for derivatives such as (quinolin-8-yloxy) acetamide and 2,5-piperazinedione.[1]
Physicochemical and Structural Characteristics
2-Chloro-N-(4-fluorophenyl)acetamide is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H7ClFNO | PubChem[2] |
| Molecular Weight | 187.60 g/mol | PubChem[2] |
| IUPAC Name | 2-chloro-N-(4-fluorophenyl)acetamide | PubChem[2] |
| CAS Number | 351-04-2 | PubChem[2] |
| Canonical SMILES | C1=CC(=CC=C1NC(=O)CCl)F | PubChem[2] |
| InChI Key | JDAWWCJBFPBHFL-UHFFFAOYSA-N | PubChem[2] |
The molecular structure features a central acetamide linkage, with a 4-fluorophenyl group attached to the nitrogen and a reactive chloromethyl group on the acetyl moiety. The fluorine atom on the phenyl ring can modulate the electronic properties of the molecule and influence its binding interactions with biological targets. The chloroacetamide group, as will be discussed in detail, serves as a reactive "warhead" for covalent modification of proteins.
Synthesis and Purification: A Validated Protocol
The synthesis of 2-chloro-N-(4-fluorophenyl)acetamide is a straightforward and well-established procedure, typically achieved through the acylation of 4-fluoroaniline with chloroacetyl chloride. The following protocol provides a detailed, self-validating methodology for its preparation and purification.
Experimental Protocol: Synthesis of 2-Chloro-N-(4-fluorophenyl)acetamide
Materials:
-
4-fluoroaniline
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Toluene (or another suitable anhydrous solvent)
-
Deionized water
-
Ethanol (for recrystallization)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (1 equivalent) and triethylamine (1 equivalent) in anhydrous toluene. Cool the mixture in an ice bath with continuous stirring.
-
Addition of Acylating Agent: Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 4 hours to ensure the reaction goes to completion. The formation of a precipitate (triethylamine hydrochloride) will be observed.
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filtrate three times with deionized water in a separatory funnel to remove any remaining salts and water-soluble impurities.
-
Isolation of Crude Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-chloro-N-(4-fluorophenyl)acetamide.
-
Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the formation of crystals. Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold ethanol, and dry under vacuum. A related procedure for a similar compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, involves recrystallization from an ethanol solution to yield colorless crystals.[3]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 2-chloro-N-(4-fluorophenyl)acetamide.
Spectroscopic Characterization
The identity and purity of the synthesized 2-chloro-N-(4-fluorophenyl)acetamide can be confirmed by a suite of spectroscopic techniques. The expected spectral data are summarized below.
Table of Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons (multiplets), CH₂Cl (singlet), NH (broad singlet) |
| ¹³C NMR | Aromatic carbons, C=O (amide), CH₂Cl |
| IR Spectroscopy | N-H stretch (~3300 cm⁻¹), C=O stretch (~1670 cm⁻¹), C-Cl stretch, C-F stretch |
| Mass Spectrometry | Molecular ion peak (M⁺) and characteristic fragmentation patterns |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and instrument used.
The Chloroacetamide Moiety: A "Warhead" for Covalent Inhibition
A primary application of 2-chloro-N-(4-fluorophenyl)acetamide in drug discovery is as a precursor for the synthesis of targeted covalent inhibitors. The chloroacetamide group is a well-established "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active site of a target protein.[4][5] This irreversible or slowly reversible binding can lead to enhanced potency and a prolonged duration of action compared to non-covalent inhibitors.[6]
The mechanism of inhibition involves a nucleophilic substitution reaction (SN2) where the thiol group of a cysteine residue attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. This results in the formation of a stable thioether linkage between the inhibitor and the protein.[7]
Signaling Pathway of Covalent Inhibition
Caption: Logical flow from precursor to the mechanism of covalent inhibition.
This strategy has been successfully employed in the development of inhibitors for a variety of enzyme classes, including kinases, proteases, and transferases.[4][8] For example, chloroacetamide derivatives have been investigated as covalent inhibitors of the bacterial enzyme MurA, which is involved in peptidoglycan biosynthesis, highlighting their potential as antibacterial agents.[4]
Applications in Drug Development and Research
The utility of 2-chloro-N-(4-fluorophenyl)acetamide extends to its role as a versatile intermediate in the synthesis of a wide range of biologically active compounds. Its derivatives have been explored for various therapeutic applications. For instance, N-arylacetamides serve as foundational structures for medicinal, agrochemical, and pharmaceutical compounds.[9] The presence of the fluorophenyl group can enhance metabolic stability and improve pharmacokinetic properties of the final drug candidate.
Safety and Handling
2-Chloro-N-(4-fluorophenyl)acetamide is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
2-Chloro-N-(4-fluorophenyl)acetamide is a valuable and versatile chemical entity for researchers and professionals in drug development. Its straightforward synthesis, coupled with the strategic importance of the chloroacetamide "warhead" for covalent inhibitor design, makes it a key building block in the pursuit of novel therapeutics. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, is essential for leveraging its full potential in the design and creation of next-generation medicines.
References
- 1. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-chloro-N-(4-fluorophenyl)acetamide | C8H7ClFNO | CID 532065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.iucr.org [journals.iucr.org]
The Therapeutic Promise of Substituted Indolines: A Technical Guide for Drug Discovery Professionals
Abstract
The indoline scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of substituted indolines, with a primary focus on their well-established roles as anti-cancer agents, particularly as receptor tyrosine kinase (RTK) inhibitors. We will also delve into their significant anti-inflammatory and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, mechanism of action, structure-activity relationships (SAR), and preclinical evaluation of this versatile class of compounds. Detailed experimental protocols and data visualization are provided to facilitate the practical application of this knowledge in a laboratory setting.
Introduction: The Indoline Scaffold - A Versatile Pharmacophore
The indoline, or 2,3-dihydroindole, nucleus is a bicyclic heterocyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring. Its inherent structural rigidity and the ability to introduce a wide array of substituents at various positions make it an attractive scaffold for the design of small molecule therapeutics.[1][2] This versatility allows for the fine-tuning of physicochemical properties and biological activity, leading to the discovery of potent and selective modulators of various biological targets.[1] Over the past two decades, research has underscored the significance of substituted indolines in several therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[3][4]
Anticancer Applications: Targeting Aberrant Signaling with Substituted Indolines
Cancer is often driven by the dysregulation of cellular signaling pathways that control cell growth, proliferation, and survival. Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in these processes, and their aberrant activation is a hallmark of many cancers.[1][5] Consequently, RTKs have become major targets for cancer drug discovery.
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases
A prominent class of substituted indolines, the 3-substituted indolin-2-ones, have been extensively investigated as potent inhibitors of various RTKs, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR).[2][5][6] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of the RTK.[2][7] This binding event prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, thereby inhibiting tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[8][9]
The general mechanism of action for 3-substituted indolin-2-one RTK inhibitors is illustrated in the signaling pathway diagram below.
Caption: Mechanism of RTK Inhibition by Substituted Indolines.
Structure-Activity Relationship (SAR) and Quantitative Data
The potency and selectivity of 3-substituted indolin-2-ones are highly dependent on the nature of the substituent at the 3-position. For instance, compounds with a 3-[(five-membered heteroaryl ring)methylidenyl] moiety often exhibit high specificity for VEGFR, while those with bulky substituted benzylidene groups at the C-3 position tend to be more selective for EGFR and Her-2.[2]
The following table summarizes the inhibitory activities of representative substituted indoline derivatives against various RTKs.
| Compound ID | Target RTK | IC50 (nM) | Reference |
| 9d | VEGF-R2 (Flk-1) | 4 | [6] |
| 9h | FGF-R1 | 80 | [6] |
| 9b | PDGF-Rβ | 4 | [6] |
| Compound 1 | VEGF-R2 (Flk-1/KDR) | 20 | [5] |
| Compound 1 | FGF-R1 | 30 | [5] |
| Compound 16f | PDGF-R | 10 | [5] |
| Sunitinib | VEGFR, PDGFR, c-KIT, FLT3, CSF1R | Varies | [8] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following is a generalized protocol for evaluating the inhibitory activity of substituted indoline compounds against a specific RTK.
Objective: To determine the IC50 value of a test compound against a target RTK.
Materials:
-
Recombinant human RTK (e.g., VEGFR2, PDGFRβ)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (substituted indoline derivative) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
96-well microtiter plates
-
Plate reader capable of measuring luminescence or fluorescence
Workflow Diagram:
Caption: Experimental Workflow for an In Vitro Kinase Inhibition Assay.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the recombinant RTK, and the test compound or DMSO (for the control).
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add the peptide substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Signal Detection: Measure the remaining ATP (e.g., using a luminescence-based kit) or the phosphorylated substrate (e.g., using a specific antibody in an ELISA format).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Anti-inflammatory and Antioxidant Properties
Beyond their anticancer effects, substituted indolines have demonstrated significant potential as anti-inflammatory and antioxidant agents.[10][11][12] Chronic inflammation and oxidative stress are implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and autoimmune conditions.
Mechanism of Action
The anti-inflammatory activity of certain indoline derivatives is attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[10][13] Some derivatives have been shown to exert their effects by modulating key inflammatory signaling pathways, such as by decreasing the phosphorylation of p38 MAP kinase.[13]
The antioxidant properties of indolines are linked to their ability to scavenge free radicals and protect cells from oxidative stress-induced damage.[10][14] For example, certain derivatives have been shown to protect macrophages against cytotoxicity induced by hydrogen peroxide (H2O2).[10]
Experimental Protocol: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
Objective: To evaluate the free radical scavenging activity of a substituted indoline compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Materials:
-
DPPH solution in methanol
-
Test compound (substituted indoline derivative) dissolved in a suitable solvent
-
Ascorbic acid (as a positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound and ascorbic acid.
-
Reaction Mixture: In a 96-well plate, add the DPPH solution to each well containing the test compound, ascorbic acid, or solvent (for the blank).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Synthesis of Substituted Indolines
A variety of synthetic methodologies have been developed to access the indoline scaffold with diverse substitution patterns. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies
Several established methods for indoline synthesis include:
-
Reduction of Indoles: A straightforward method involving the reduction of the corresponding indole derivative.[15]
-
Fischer Indole Synthesis followed by Reduction: A classic method for indole synthesis that can be followed by a reduction step to yield the indoline.
-
Palladium-Catalyzed Intramolecular C-H Amination: A modern and efficient method for constructing the indoline ring system.[16]
-
Photocatalyzed Decarboxylative Radical Arylation: A green and metal-free approach for the synthesis of substituted indolines.[3]
-
Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes: A method that provides access to highly substituted indolines.[1]
Exemplary Synthetic Protocol: Knoevenagel Condensation for 3-Substituted-2-Oxindoles
This protocol describes the synthesis of 3-substituted-2-oxindoles, a key intermediate for many RTK inhibitors, via a Knoevenagel condensation.[14]
Reaction Scheme:
Materials:
-
Substituted isatin
-
Substituted acetophenone
-
Base catalyst (e.g., piperidine, pyrrolidine)
-
Solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolution: Dissolve the substituted isatin and the substituted acetophenone in the chosen solvent in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of the base to the reaction mixture.
-
Reflux: Heat the mixture to reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash it with a cold solvent, and dry it. The product can be further purified by recrystallization or column chromatography if necessary.
-
Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Conclusion and Future Directions
Substituted indolines represent a highly valuable and versatile class of compounds with significant therapeutic potential. Their success as anticancer agents, exemplified by the clinical approval of indoline-based RTK inhibitors like Sunitinib, has spurred further research into their applications in other disease areas.[8] The continued exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new indoline derivatives with enhanced potency, selectivity, and drug-like properties. Future research should focus on elucidating the detailed mechanisms of action of these compounds in various disease models and advancing the most promising candidates through preclinical and clinical development. The insights provided in this technical guide aim to equip researchers with the foundational knowledge and practical tools necessary to contribute to this exciting and impactful field of drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of substituted 3-[(4,5,6, 7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rbeta tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 9. Indolinones and anilinophthalazines differentially target VEGF-A- and basic fibroblast growth factor-mediated responses in primary human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and in vitro evaluation of anti-inflammatory activity of ester and amine derivatives of indoline in RAW 264.7 and peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies [mdpi.com]
- 16. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 6-chloro-5-fluoro-2,3-dihydro-1H-indole
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of 6-chloro-5-fluoro-2,3-dihydro-1H-indole, a halogenated heterocyclic compound of interest in synthetic and medicinal chemistry. As a substituted dihydroindole (indoline), its structural confirmation is paramount for its use as a building block in drug discovery and materials science. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this molecule. We present predicted spectral data based on established principles and data from analogous structures, detail standardized experimental protocols, and explain the causal logic behind spectral interpretation. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust methodology for the structural elucidation of complex heterocyclic intermediates.
Molecular Structure and Foundational Properties
The first step in any spectroscopic analysis is a thorough understanding of the target molecule's structure. This compound possesses a fused bicyclic system consisting of a benzene ring and a dihydropyrrole ring. The benzene ring is substituted with both a chlorine and a fluorine atom, which will have profound and predictable effects on the molecule's spectroscopic behavior.
Molecular Formula: C₈H₇ClFN
Molecular Weight (Monoisotopic): 171.0251 Da
Key Structural Features:
-
Secondary Aromatic Amine: The nitrogen atom within the dihydro-pyrrole ring is secondary and part of an indoline system.
-
Substituted Benzene Ring: The aromatic ring is trisubstituted, leading to a specific pattern in NMR and IR spectra.
-
Halogenation: The presence of chlorine introduces a characteristic isotopic pattern in mass spectrometry, while fluorine's high electronegativity and spin quantum number (I=½) will induce coupling in both ¹H and ¹³C NMR spectra.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.
¹H NMR Analysis: The Proton Environment
The ¹H NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
Predicted Chemical Shifts (δ) and Coupling Constants (J):
-
Aromatic Protons (H4, H7): These two protons are on the benzene ring. H7 will appear as a doublet due to coupling with the adjacent fluorine atom (³JHF). H4 will also appear as a doublet, but due to coupling to the same fluorine atom (⁴JHF). Their chemical shifts will be in the aromatic region (6.5-7.5 ppm).
-
Aliphatic Protons (H2, H3): The dihydro-pyrrole ring contains two methylene groups. These will appear as two distinct triplets in the range of 3.0-4.0 ppm, as each methylene group is coupled to the adjacent one (³JHH). C2 is adjacent to the nitrogen, so its protons (H2) are expected to be further downfield than the H3 protons.
-
Amine Proton (N1-H): The N-H proton will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent and concentration but can typically be found between 3.5 and 5.5 ppm.
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H7 | ~7.0 - 7.3 | d (doublet) | ³JHF ≈ 8-10 Hz |
| H4 | ~6.7 - 7.0 | d (doublet) | ⁴JHF ≈ 5-7 Hz |
| N1-H | ~3.5 - 5.5 | br s (broad singlet) | - |
| H2 | ~3.5 - 3.8 | t (triplet) | ³JHH ≈ 7-9 Hz |
| H3 | ~3.0 - 3.3 | t (triplet) | ³JHH ≈ 7-9 Hz |
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum maps the carbon framework. The presence of fluorine will cause C-F coupling, which can be observed as doublets in the proton-decoupled spectrum.
Predicted Chemical Shifts (δ):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (110-160 ppm). The carbons directly bonded to fluorine (C5) and chlorine (C6) will be significantly affected. The C-F bond will result in a large one-bond coupling constant (¹JCF), and the signal for C5 will appear as a doublet. Other aromatic carbons will also show smaller couplings to fluorine.
-
Aliphatic Carbons: Two signals are expected in the aliphatic region. C2, being attached to nitrogen, will be downfield (~45-55 ppm) compared to C3 (~25-35 ppm).
| Carbon Assignment | Predicted δ (ppm) | Key Features |
| C5 | ~150 - 160 | Doublet, large ¹JCF |
| C7a | ~145 - 155 | - |
| C6 | ~120 - 130 | - |
| C3a | ~125 - 135 | - |
| C4 | ~115 - 125 | Doublet, ³JCF |
| C7 | ~110 - 120 | Doublet, ²JCF |
| C2 | ~45 - 55 | - |
| C3 | ~25 - 35 | - |
Standard Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common first choice, but deuterated dimethyl sulfoxide (DMSO-d₆) can be superior for observing N-H protons due to slower chemical exchange.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of ~16 ppm centered around 6 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Set a spectral width of ~240 ppm centered around 120 ppm.
-
Use a 30° pulse angle and a relaxation delay of 2 seconds.
-
Acquire several thousand scans (e.g., 2048 or more) to achieve adequate signal-to-noise.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity and stability through fragmentation analysis.
Expected Molecular Ion and Isotopic Pattern
The most critical piece of information from the mass spectrum is the molecular ion (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a pair of signals:
-
M⁺: The peak corresponding to the molecule containing ³⁵Cl.
-
M+2: A peak two mass units higher, corresponding to the molecule containing ³⁷Cl. The intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, which is a definitive signature for a monochlorinated compound.
Predicted Molecular Ion Peaks:
-
m/z 171.0: [C₈H₇³⁵ClFN]⁺
-
m/z 173.0: [C₈H₇³⁷ClFN]⁺
Plausible Fragmentation Pathways
Under electron ionization (EI), the molecular ion will fragment in predictable ways. The most likely fragmentation patterns for halogenated aromatic compounds involve the loss of the halogen atom or other small, stable neutral molecules.[1][2][3][4][5]
Caption: Plausible EI fragmentation of the target molecule.
| Predicted m/z | Ion Identity / Proposed Loss | Significance |
| 171/173 | [C₈H₇ClFN]⁺˙ (Molecular Ion) | Confirms molecular weight and presence of one chlorine atom. |
| 143/145 | [C₆H₄FN]⁺˙ (Loss of ethylene) | Characteristic fragmentation of the dihydro-pyrrole ring. |
| 136 | [C₈H₇FN]⁺ (Loss of Cl radical) | Common fragmentation for chlorinated compounds. |
Standard Protocol for GC-MS Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like this.
References
Methodological & Application
Application Notes & Protocols: The Strategic Use of 6-Chloro-5-fluoro-2,3-dihydro-1H-indole in Modern Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds.[1][2] The strategic introduction of halogen atoms and the reduction of the C2-C3 double bond to form a 2,3-dihydro-1H-indole (indoline) are powerful tactics for modulating a molecule's physicochemical and pharmacological properties. This guide focuses on a specific, highly functionalized scaffold: 6-chloro-5-fluoro-2,3-dihydro-1H-indole . We will explore its synthesis, its critical role as a versatile building block, and its application in the design of targeted therapeutics, particularly protein kinase inhibitors for oncology.[3][4] The presence of both chlorine and fluorine atoms offers unique opportunities for forming specific, potency-enhancing interactions with biological targets, such as halogen bonding, while the non-planar indoline core provides a three-dimensional geometry that can be exploited for improved selectivity and pharmacokinetic profiles.[5][6]
The Indoline Scaffold: A Bioisostere with Strategic Advantages
The transition from a planar indole to a non-planar indoline scaffold is a common bioisosteric replacement in drug design. This modification fundamentally alters the molecule's three-dimensional shape, pKa, and lipophilicity. These changes can lead to enhanced metabolic stability, improved solubility, and novel binding interactions within a target protein, ultimately resulting in superior drug candidates.[5]
The specific halogenation pattern of this compound is particularly noteworthy:
-
Fluorine: The high electronegativity and small size of fluorine can alter the acidity of the N-H proton, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[7]
-
Chlorine: As a larger and more polarizable halogen, chlorine is a well-established participant in halogen bonding—a specific, noncovalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site.[6][8] This can significantly increase binding affinity and selectivity.
This dual-halogen pattern makes the scaffold an attractive starting point for targeting proteins where such interactions are critical, most notably the ATP-binding pocket of protein kinases.[9]
Synthesis of the Core Scaffold
Stage 1: Synthesis of 6-Chloro-5-fluoro-1H-indole
A common route to synthesize substituted indoles is the Leimgruber-Batcho indole synthesis or similar methods starting from appropriately substituted anilines. A patented method describes a robust synthesis of 6-chloro-5-fluoro-1H-indole from 3-chloro-4-fluoroaniline.[10] This method offers good yields and high purity, making it suitable for producing the necessary precursor for our target scaffold.[10]
Stage 2: Reduction to this compound
The selective reduction of the indole's C2-C3 double bond without affecting the aromatic ring is a standard transformation. A well-established method uses a mild reducing agent like sodium cyanoborohydride in an acidic medium, such as acetic acid.[11] This protocol is effective for various substituted indoles and can be reliably adapted for our specific substrate.
Workflow Diagram: Synthesis of the Target Scaffold
Caption: Synthetic workflow for the preparation of the target indoline scaffold.
Application in Kinase Inhibitor Design
Protein kinases are a major class of drug targets in oncology.[12] Inhibitors typically bind to the ATP pocket, and scaffolds that can present functional groups in a specific three-dimensional orientation are highly valued. The this compound scaffold is an excellent starting point for building kinase inhibitors for several reasons:
-
Vector for Elaboration: The nitrogen atom (N-1) of the indoline ring is a key attachment point for introducing diverse aryl or heteroaryl groups, which can occupy different sub-pockets of the kinase active site.
-
Structural Rigidity: The bicyclic core provides a rigid framework that reduces the entropic penalty of binding.
-
Halogen Interactions: As previously mentioned, the chlorine and fluorine atoms are positioned to engage in halogen bonding and other favorable interactions to enhance potency.[5][9]
A critical step in utilizing this scaffold is its coupling to other molecular fragments, most commonly through a palladium-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[13]
Conceptual Signaling Pathway: Targeting PERK
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a target implicated in cancer cell survival under stress.[14] Inhibitors of PERK have been developed using a substituted 2,3-dihydro-1H-indole scaffold, demonstrating the utility of this core in targeting this kinase family.[14] An inhibitor based on our scaffold would aim to block the downstream signaling cascade initiated by PERK activation.
Caption: Simplified PERK signaling pathway and the point of therapeutic intervention.
Structure-Activity Relationship (SAR) Insights
The following table summarizes expected SAR trends when using the this compound scaffold, based on general principles of kinase inhibitor design. The primary point of diversification is the substituent attached to the indoline nitrogen (R).
| Position | Modification | Expected Impact on Kinase Activity | Rationale |
| N-1 | Small alkyl group | Likely low activity | Fails to occupy key binding regions. |
| N-1 | Aryl group (e.g., Phenyl) | Moderate activity | Can form π-stacking interactions. Substituents on the phenyl ring can be tuned to pick up additional interactions. |
| N-1 | Heteroaryl group (e.g., Pyridine, Pyrimidine) | Potentially high activity | Heteroatoms can act as hydrogen bond acceptors/donors, significantly increasing binding affinity.[14] |
| C-5 | Fluorine (present) | Potency enhancement | Increases binding affinity through electrostatic interactions and can block metabolism.[4] |
| C-6 | Chlorine (present) | Potency enhancement | Can form crucial halogen bonds with backbone carbonyls in the kinase hinge region.[5] |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with all necessary safety precautions.
Protocol 1: Reduction of 6-Chloro-5-fluoro-1H-indole
(Adapted from a general procedure for chloroindole reduction[11])
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 6-chloro-5-fluoro-1H-indole (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of indole).
-
Reagent Addition: To the stirred solution, add sodium cyanoborohydride (NaCNBH₃, 1.5 eq) portion-wise at room temperature. Monitor the addition to control any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 20-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully dilute the reaction mixture with ethyl acetate. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
(Adapted from a general procedure for indoline N-arylation[13])
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the desired aryl halide (e.g., 4-bromopyridine, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 5 mL per mmol of indoline) to the Schlenk tube.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 12 to 24 hours depending on the substrates.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.
Workflow Diagram: N-Arylation of the Scaffold
Caption: Key components and workflow for the Buchwald-Hartwig N-arylation reaction.
Protocol 3: General In Vitro Kinase Inhibition Assay
(Conceptual protocol based on standard industry practices[5])
-
Materials: Target protein kinase, appropriate peptide substrate, ATP, test compounds (dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™, Promega).
-
Assay Plate Preparation: Add assay buffer to all wells of a 384-well plate. Add test compounds at various concentrations (serial dilution) to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Initiation: Add a mixture of the kinase and its specific substrate to all wells.
-
ATP Addition: Start the phosphorylation reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of product (phosphorylated substrate) or ATP consumption using a suitable detection reagent and a plate reader (luminescence).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents [ouci.dntb.gov.ua]
- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 4. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel fluorination and fluoroalkylation protocols [morressier.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 11. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 12. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive Characterization of 6-chloro-5-fluoro-2,3-dihydro-1H-indole
Introduction
6-chloro-5-fluoro-2,3-dihydro-1H-indole, also known as 6-chloro-5-fluoroindoline, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted indoline scaffold is a common motif in various biologically active molecules.[1][2] The precise characterization of this molecule is critical to ensure its identity, purity, and stability, which are fundamental requirements for its application in research and development. This document provides a comprehensive guide to the analytical methods for the thorough characterization of this compound, offering detailed protocols and the scientific rationale behind the chosen experimental parameters.
The analytical workflow for a novel or synthesized compound like this compound involves a multi-technique approach to unambiguously determine its structure and assess its purity. This application note will detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Elemental Analysis for compositional verification.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural analysis of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular structure.
Rationale for NMR Strategy
-
¹H NMR: Will identify the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aliphatic protons at C2 and C3, the aromatic protons, and the N-H proton will each have characteristic chemical shifts and coupling patterns.
-
¹³C NMR: Will determine the number of non-equivalent carbons and their electronic environment. The chemical shifts will be influenced by the attached halogens and the nitrogen atom.
-
¹⁹F NMR: Is essential for confirming the presence and chemical environment of the fluorine atom. The coupling of fluorine with neighboring protons (¹H-¹⁹F coupling) will further aid in the structural assignment.
-
2D NMR (COSY, HSQC, HMBC): While not detailed in the primary protocol, these experiments are invaluable for complex structures or to confirm assignments by showing proton-proton, proton-carbon, and long-range proton-carbon correlations.
Predicted NMR Data
Based on the structure of this compound and known chemical shift data for similar structures, the following spectral characteristics are anticipated.[3]
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity & Coupling Constants (J) |
| ¹H | NH | 3.5 - 4.5 | Broad singlet |
| ¹H | CH ₂ (Position 2) | 3.0 - 3.5 | Triplet, J ≈ 8.5 Hz |
| ¹H | CH ₂ (Position 3) | 3.5 - 4.0 | Triplet, J ≈ 8.5 Hz |
| ¹H | Ar-H (Position 4) | 6.8 - 7.2 | Doublet, ³JH-F ≈ 8-10 Hz |
| ¹H | Ar-H (Position 7) | 6.6 - 7.0 | Singlet (or very small coupling) |
| ¹³C | C H₂ (Position 2) | 45 - 55 | - |
| ¹³C | C H₂ (Position 3) | 25 - 35 | - |
| ¹³C | C -F (Position 5) | 150 - 160 | Doublet, ¹JC-F ≈ 235-250 Hz |
| ¹³C | C -Cl (Position 6) | 115 - 125 | - |
| ¹⁹F | F (Position 5) | -120 to -130 | Doublet of triplets (coupling to H4 and H2 at C4 and C6 respectively) |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; CDCl₃ is a good starting point for many organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR) if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Parameters (Example for a 500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024 or more (due to low natural abundance of ¹³C)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2 seconds
-
-
¹⁹F NMR:
-
Pulse Program: zg30
-
Number of Scans: 64
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak or TMS.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Molecular Weight Determination by Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight of a compound and can provide structural information through fragmentation patterns.
Rationale for MS Technique Selection
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like indolines, which can be readily protonated. It typically yields the protonated molecule [M+H]⁺, allowing for straightforward molecular weight confirmation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): Suitable for volatile and thermally stable compounds. EI is a hard ionization technique that produces numerous fragment ions, providing a characteristic fragmentation pattern that can be used for structural confirmation and library matching.
Expected Mass Spectrometric Data
-
Molecular Formula: C₈H₇ClFN
-
Monoisotopic Mass: 171.0251 g/mol
-
Expected ESI-MS Ion: [M+H]⁺ at m/z 172.0329
-
Expected Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak ([M+2+H]⁺) with an intensity of approximately one-third of the M peak ([M+H]⁺), which is a definitive indicator for the presence of a single chlorine atom.
Experimental Protocol for ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.
-
-
Instrumental Parameters (Example for a Q-TOF Mass Spectrometer):
-
Ionization Mode: Positive Electrospray (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50 - 500
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Verify the presence of the characteristic isotopic pattern for a chlorine-containing compound.
-
Compare the measured accurate mass to the theoretical mass to confirm the elemental composition.
-
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of a chemical compound by separating it from any impurities.
Rationale for HPLC Method
-
Reversed-Phase HPLC: This is the most common mode of HPLC for the analysis of moderately polar organic compounds. A nonpolar stationary phase (like C18) is used with a polar mobile phase.
-
UV Detection: The indole ring system contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for this compound. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the peak, which can aid in peak identification.
Experimental Protocol for Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The retention time of the main peak should be consistent across multiple runs.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.
Rationale for Elemental Analysis
This technique provides a bulk analysis of the sample and is used to confirm the elemental composition. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the theoretical values calculated from the molecular formula.
Experimental Protocol for Elemental Analysis
-
Sample Preparation:
-
A small, accurately weighed amount of the dry, pure sample (typically 1-3 mg) is required.
-
The sample is combusted in a furnace in a stream of oxygen.
-
-
Analysis:
-
The combustion products (CO₂, H₂O, and N₂) are separated and quantified by a detector (typically a thermal conductivity detector).
-
The instrument's software calculates the percentage of each element.
-
-
Data Analysis:
-
Compare the experimental percentages with the theoretical values. A good agreement (typically within ±0.4%) confirms the elemental composition.
-
| Element | Theoretical % |
| Carbon (C) | 56.00 |
| Hydrogen (H) | 4.11 |
| Chlorine (Cl) | 20.66 |
| Fluorine (F) | 11.07 |
| Nitrogen (N) | 8.16 |
Workflow Visualization
The following diagram illustrates the comprehensive analytical workflow for the characterization of this compound.
Caption: Analytical workflow for compound characterization.
Conclusion
The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive framework for the characterization of this compound. Each technique yields critical and complementary information, ensuring the unambiguous confirmation of the compound's structure, molecular weight, purity, and elemental composition. The protocols outlined in this application note serve as a detailed guide for researchers and scientists in the field of drug discovery and development, enabling reliable and accurate characterization of this and similar halogenated indoline derivatives.
References
6-chloro-5-fluoro-2,3-dihydro-1H-indole as a building block for drug discovery
An In-Depth Guide to 6-chloro-5-fluoro-2,3-dihydro-1H-indole: A Privileged Scaffold for Modern Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2][3] Strategic modification of this scaffold is a key tactic in the development of novel therapeutic agents. This guide focuses on the 2,3-dihydro derivative, This compound (also known as 6-chloro-5-fluoroindoline), a halogenated building block with significant potential for creating next-generation pharmaceuticals. The introduction of chlorine and fluorine atoms onto the indoline core profoundly influences its physicochemical properties, enhancing metabolic stability, binding affinity, and membrane permeability.[3][4] This document provides a senior-level perspective on the synthesis, applications, and experimental protocols for leveraging this versatile intermediate in drug discovery programs targeting kinases, central nervous system (CNS) disorders, and other disease areas.
The Strategic Advantage of Halogenated Indolines
The indoline scaffold provides a rigid, three-dimensional structure that is well-suited for occupying specific binding pockets in biological targets.[5] The strategic placement of halogen atoms offers distinct advantages:
-
Fluorine: Often considered a "metabolic shield," the fluorine atom at the C5 position can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate. Its high electronegativity can also modulate the pKa of nearby functional groups and lead to favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.[4]
-
Chlorine: The larger chlorine atom at the C6 position can serve as a key binding element through halogen bonding—a specific, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's active site. This can significantly enhance binding affinity and selectivity.[5]
The combination of these two halogens on the indoline core creates a unique electronic and steric profile, making this compound a high-value starting material for generating compound libraries with diverse and desirable pharmacological properties.
Synthesis Pathway and Key Protocols
The primary route to this compound involves a two-stage process: the synthesis of the aromatic indole precursor, followed by its reduction to the desired indoline.
Caption: General two-stage synthetic workflow.
Protocol 1: Synthesis of this compound
This protocol details the reduction of the indole precursor. The choice of sodium cyanoborohydride (NaBH₃CN) in an acidic medium is critical; the acid protonates the indole ring, forming an electrophilic iminium intermediate that is readily and selectively reduced by the mild hydride donor. This method avoids over-reduction of the benzene ring.
Materials and Reagents:
-
6-chloro-5-fluoro-1H-indole (1.0 eq)
-
Glacial Acetic Acid (approx. 5-10 mL per gram of indole)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Ethyl Acetate (EtOAc)
-
5N Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Methodology:
-
Dissolution: Under a nitrogen atmosphere, dissolve 6-chloro-5-fluoro-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask. Stir until a homogeneous solution is formed.
-
Reductant Addition: To the stirring solution at room temperature, add sodium cyanoborohydride (1.5 eq) portion-wise over 10-15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours.[1] Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% EtOAc in hexanes). The indoline product will have a lower Rf value than the indole starting material.
-
Quenching and Extraction: Once the reaction is complete, carefully dilute the mixture with ethyl acetate. Slowly pour the mixture into a separatory funnel containing cold water. Cautiously neutralize the excess acetic acid by adding 5N NaOH solution until the aqueous layer is basic (pH > 10).[1][6]
-
Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts and base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if impurities are present.
Applications in Drug Discovery Programs
This building block is an ideal starting point for synthesizing libraries of compounds for various therapeutic targets. Its precursor, 6-chloro-5-fluoroindole, is a known core of the 5-HT2C receptor agonist Ro 60-0175, highlighting its relevance in developing agents for CNS disorders like obesity and depression.[7][8] The indoline derivative allows for exploration of related chemical space with potentially improved pharmacokinetic profiles.
Caption: Drug discovery workflow using the building block.
Application Focus: Kinase Inhibitors
The indoline scaffold is a proven "hinge-binder" in many kinase inhibitors.[3][5] The secondary amine of this compound provides a convenient handle for introducing various substituents that can target the ATP-binding site.
Protocol 2: Parallel Synthesis of an N-Arylated Indoline Library (Example)
This protocol outlines a typical palladium-catalyzed Buchwald-Hartwig amination to couple the indoline with a variety of aryl halides, a cornerstone reaction for library generation.
Step-by-Step Methodology:
-
Array Preparation: In a 96-well reaction block, add this compound (1.0 eq) to each well designated for a reaction.
-
Reagent Addition: To each well, add the corresponding aryl halide (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a ligand like Xantphos (0.04 eq), and a base such as Cs₂CO₃ (2.0 eq).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) to each well.
-
Inert Atmosphere & Heating: Seal the reaction block and purge with nitrogen or argon. Heat the block to 80-110 °C with stirring for 12-24 hours.
-
Workup & Purification: After cooling, the library can be worked up in parallel using liquid-liquid extraction plates and purified via mass-directed preparative HPLC.
Table 1: Representative Data for N-Arylation Reactions (Hypothetical)
| Entry | Aryl Halide | Catalyst/Ligand | Yield (%) | Purity (%) |
| 1 | 4-Bromopyridine | Pd₂(dba)₃ / Xantphos | 85 | >95 |
| 2 | 2-Chloropyrimidine | Pd₂(dba)₃ / Xantphos | 78 | >95 |
| 3 | 4-Iodoanisole | Pd₂(dba)₃ / Xantphos | 91 | >95 |
| 4 | 3-Bromoquinoline | Pd₂(dba)₃ / Xantphos | 82 | >95 |
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers significant advantages for modern drug discovery. The presence of dual halogen atoms provides a unique handle for enhancing potency, selectivity, and pharmacokinetic properties. The straightforward synthetic accessibility and the versatile reactivity of the secondary amine position it as an invaluable tool for researchers aiming to develop novel therapeutics for a wide range of diseases. The protocols and strategies outlined herein provide a robust framework for the effective incorporation of this scaffold into any medicinal chemistry program.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. benchchem.com [benchchem.com]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (205584-67-4) for sale [vulcanchem.com]
- 6. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 7. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
The Halogenated Indole Scaffold: Application of 6-Chloro-5-fluoro-2,3-dihydro-1H-indole in Kinase Inhibition Studies
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them premier targets for therapeutic intervention. The indole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Halogenation of this scaffold, specifically with chlorine and fluorine, can significantly enhance binding affinity and modulate physicochemical properties. This guide explores the utility of 6-chloro-5-fluoro-2,3-dihydro-1H-indole as a valuable building block for the synthesis of potent kinase inhibitors. We will use the multi-targeted receptor tyrosine kinase (RTK) inhibitor Sunitinib, a structurally related compound, as a case study to illustrate the principles of inhibitor design and provide detailed protocols for the evaluation of such compounds in both biochemical and cellular contexts.
Introduction: The Strategic Value of the Halogenated Indole Core
The indole nucleus is a versatile heterocyclic scaffold that mimics the purine core of ATP, enabling derivatives to competitively bind within the kinase ATP-binding site.[3] Strategic modifications to this core are essential for achieving both potency and selectivity. The introduction of halogen atoms, such as chlorine and fluorine, offers several advantages:
-
Modulation of Electronic Properties: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, influencing hydrogen bonding capabilities.
-
Enhanced Binding Affinity: Halogens can participate in halogen bonding, a non-covalent interaction with backbone carbonyl oxygens in the kinase hinge region, which can significantly increase inhibitor potency.
-
Improved Pharmacokinetic Profile: Halogenation can increase metabolic stability and membrane permeability, enhancing the drug-like properties of a compound.
The subject of this guide, this compound, represents a synthetically tractable fragment containing this key halogenated pattern. While this dihydroindole is typically a precursor, it is readily oxidized to the corresponding 6-chloro-5-fluoroindoline-2,3-dione (isatin), a critical intermediate for the synthesis of oxindole-based kinase inhibitors.
Case Study: Sunitinib - An Oxindole-Based Multi-Kinase Inhibitor
Sunitinib (marketed as Sutent®) is a prime example of a successful kinase inhibitor built upon a halogenated oxindole core.[4] It is an orally available, multi-targeted inhibitor of several receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation.[5] Its structure features a 5-fluorooxindole moiety, highlighting the relevance of the scaffold derived from precursors like this compound.
Mechanism of Action
Sunitinib functions by competitively inhibiting the ATP-binding site of multiple RTKs. This dual blockade of signaling pathways essential for tumor growth and vascularization underlies its clinical efficacy.[6][7] Key targets include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks the signaling cascade that leads to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): By inhibiting PDGFRs, Sunitinib disrupts signaling related to tumor cell proliferation and survival.[6]
-
c-KIT: Sunitinib is also a potent inhibitor of the c-KIT receptor, which is a key driver in the majority of gastrointestinal stromal tumors (GISTs).[4]
The inhibition of these pathways ultimately leads to a reduction in tumor vascularization, an induction of cancer cell apoptosis, and overall tumor shrinkage.[4]
Quantitative Inhibitory Activity of Sunitinib
The potency of Sunitinib against its key targets has been well-characterized. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Kinase Target | IC50 Value (nM) | Reference(s) |
| VEGFR2 (KDR/Flk-1) | 80 nM | [8][9] |
| PDGFRβ | 2 nM | [8][9] |
| c-KIT | Potent Inhibition | [8] |
| FLT3 | 50 nM (FLT3-ITD) | [8] |
Table 1: Reported IC50 values for Sunitinib against key receptor tyrosine kinases.
Experimental Protocols for Inhibitor Characterization
Evaluating novel kinase inhibitors derived from scaffolds like this compound requires robust and reproducible assays. Below are detailed protocols for both biochemical (enzyme-level) and cell-based (cellular-level) characterization.
Workflow for Kinase Inhibitor Evaluation
The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor.
References
- 1. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent updates of Indole derivatives as kinase inhibitors in the treatment of cancer. | Semantic Scholar [semanticscholar.org]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
developing enzyme inhibition assays for indole-based compounds
Application Notes and Protocols
Topic: Developing Robust Enzyme Inhibition Assays for Indole-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Indole Scaffold and the Imperative for Rigorous Assay Development
The indole ring system, a fusion of benzene and pyrrole, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its structural features allow it to participate in various biological interactions, making it a core component of numerous natural products and FDA-approved drugs, including the anti-inflammatory indomethacin and anti-cancer agents like Vinca alkaloids.[1][][4] Consequently, screening indole-based compound libraries against enzymatic targets is a cornerstone of modern therapeutic development.[2][5]
However, the very physicochemical properties that make indoles attractive—namely their hydrophobicity and aromaticity—present significant challenges in in vitro biochemical assays.[6][7] These compounds are prone to artifacts such as compound aggregation, autofluorescence, and poor solubility, which can lead to a high rate of false-positive results.[8][9] Therefore, a deep, mechanistic understanding of assay design is not merely procedural but essential for generating trustworthy and reproducible data.
This guide provides a framework for developing, validating, and troubleshooting enzyme inhibition assays specifically for indole-based compounds. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to build self-validating systems that ensure scientific integrity from the bench to lead optimization.
Foundational Principles: Selecting and Optimizing Your Assay
The primary goal of an enzyme inhibition assay is to quantify a compound's ability to reduce the rate of an enzyme-catalyzed reaction.[10] This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11][12][13] A robust assay begins with the careful selection of the detection method and thorough optimization of reaction conditions.[14][15][16]
Choosing the Right Assay Format
The choice between absorbance, fluorescence, and luminescence-based detection is a critical first step, dictated by the enzyme-substrate system and the potential for interference from the indole compounds being tested.
-
Absorbance (Colorimetric) Assays: These assays measure the change in absorbance as a colored substrate is consumed or a colored product is formed.[17] They are generally robust and less susceptible to interference from fluorescent compounds but may lack the sensitivity required for low-activity enzymes.
-
Fluorescence-Based Assays: These methods offer high sensitivity by monitoring changes in fluorescence upon substrate conversion.[18][19][20] However, they are highly susceptible to interference from indole compounds, which often exhibit intrinsic fluorescence (autofluorescence).[19]
-
Luminescence-Based Assays: These assays, such as those measuring ATP consumption (e.g., Kinase-Glo®), are extremely sensitive and have a low background. They can be an excellent choice for kinase assays, a common target for indole inhibitors.[21]
Caption: Decision workflow for selecting an appropriate assay format.
Critical Parameters for Assay Optimization
Before screening any inhibitors, the enzymatic reaction itself must be optimized to ensure it is running under steady-state conditions where the reaction rate is linear with respect to time and enzyme concentration.[14][22]
| Parameter | Rationale & Objective | Typical Starting Point |
| Enzyme Concentration | The enzyme concentration should be low enough to ensure the reaction rate is linear for the duration of the assay and that substrate is not depleted by more than 10-15%. This avoids artifacts from substrate limitation. | Titrate the enzyme to find a concentration that gives a robust signal well above background but maintains linearity for at least 30-60 minutes. |
| Substrate Concentration | For competitive inhibitors, the IC50 value is dependent on the substrate concentration.[12] Assays are typically run at or near the Michaelis constant (Km) of the substrate to ensure sensitivity to competitive inhibitors. | Determine the Km for the substrate under the final assay conditions. Use a substrate concentration equal to the Km. |
| Buffer Conditions | pH, ionic strength, and necessary cofactors (e.g., Mg²⁺) must be optimized for maximal and stable enzyme activity. | Consult literature for the specific enzyme's optimal pH and cofactor requirements. A common starting buffer is 50 mM Tris or HEPES at pH 7.5. |
| Incubation Time | The reaction must be stopped within the linear range of product formation. | Perform a time-course experiment to determine the time window where product formation is linear with time. |
The Indole Minefield: Mitigating Common Assay Artifacts
Indole-based compounds are notorious for producing misleading results through mechanisms unrelated to specific, on-target enzyme inhibition.[8] Proactively identifying and controlling for these artifacts is the hallmark of a robust screening campaign.
Promiscuous Inhibition via Compound Aggregation
Many hydrophobic molecules, including indoles, can self-aggregate at micromolar concentrations in aqueous assay buffers to form colloidal particles.[8][23] These aggregates inhibit enzymes non-specifically, often by sequestering the enzyme protein, leading to potent-looking but false-positive results.[8][24]
-
The Telltale Sign: A hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents.[24][25]
-
Mitigation Strategy: The most effective counter-measure is to include a low concentration (e.g., 0.001% - 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[23][24][26] A true inhibitor will maintain its potency, while an aggregator's apparent activity will be significantly reduced or eliminated.[8][25]
Signal Interference
The aromatic indole core can directly interfere with optical detection methods.
-
Autofluorescence: Indoles can absorb light at one wavelength and emit it at another, creating a background signal that can mask a true change in the assay's fluorescent reporter.[19]
-
Mitigation Strategy: Always perform a "pre-read" of the assay plate after adding the compound but before initiating the enzymatic reaction. This measures the compound's intrinsic fluorescence, which can then be subtracted from the final endpoint reading.
-
-
Color Quenching: Intensely colored indole derivatives can absorb light at the same wavelength as the product being measured in an absorbance assay, leading to an underestimation of enzyme activity (and thus an overestimation of inhibition).
-
Mitigation Strategy: Run a control reaction without the enzyme but with the substrate and inhibitor to measure how much the compound itself contributes to the absorbance reading.
-
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of N- and O-Linked Indole Triazines for a Dual Effect on α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. courses.edx.org [courses.edx.org]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enzyme assay design for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. How to Use Fluorescence Spectroscopy for Enzyme Activity Assays [synapse.patsnap.com]
- 20. nrel.colostate.edu [nrel.colostate.edu]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antimicrobial Effects of Fluorinated Indoles
Introduction: The Rising Potential of Fluorinated Indoles in Antimicrobial Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] The strategic incorporation of fluorine atoms into the indole ring system represents a powerful strategy to modulate the molecule's physicochemical and pharmacokinetic properties.[3] Fluorination can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity to target enzymes through favorable electronic interactions, and improve membrane permeability due to increased lipophilicity.[3][4] These modifications have led to a surge of interest in fluorinated indoles as a promising class of novel antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.[1][5][6]
Recent studies have highlighted the antimicrobial and antibiofilm activities of indole derivatives against a range of pathogenic microorganisms.[7] The mechanisms of action are diverse, with some synthetic indole derivatives shown to inhibit respiratory metabolism and disrupt membrane potential in multidrug-resistant Gram-positive bacteria.[8][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential techniques for evaluating the antimicrobial effects of novel fluorinated indoles. The protocols described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[11][12][13][14][15][16][17]
Part 1: Foundational Assays for Antimicrobial Activity Screening
The initial assessment of a novel fluorinated indole's antimicrobial properties typically involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[18][19] This is a critical first step in characterizing the potency of a new agent.
Broth Microdilution Assay for MIC Determination
The broth microdilution method is a quantitative technique widely used to determine the MIC of an antimicrobial agent.[18][20][21][22] It is considered a gold standard method by both CLSI and EUCAST.[11][13][20]
Principle: This assay involves preparing two-fold serial dilutions of the fluorinated indole in a liquid growth medium within a 96-well microtiter plate.[18][21] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for turbidity, and the MIC is recorded as the lowest concentration of the compound that shows no visible growth.[18][19]
Experimental Protocol:
-
Preparation of Fluorinated Indole Stock Solution:
-
Accurately weigh the fluorinated indole compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Causality: The choice of solvent is critical. It must solubilize the compound without exhibiting intrinsic antimicrobial activity at the concentrations used in the assay. A solvent toxicity control is mandatory.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the fluorinated indole stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (inoculum without the compound), and well 12 is the sterility control (broth only).[18]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[23]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
Data Presentation:
| Compound ID | Test Organism | MIC (µg/mL) |
| FI-001 | Staphylococcus aureus ATCC 29213 | 8 |
| FI-001 | Escherichia coli ATCC 25922 | 16 |
| FI-002 | Staphylococcus aureus ATCC 29213 | >64 |
| FI-002 | Escherichia coli ATCC 25922 | 32 |
Workflow for Broth Microdilution Assay:
References
- 1. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. iacld.com [iacld.com]
- 13. ESCMID: EUCAST [escmid.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. goums.ac.ir [goums.ac.ir]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. darvashco.com [darvashco.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. apec.org [apec.org]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Application Notes & Protocols: The Synthesis and Potential Utility of 6-chloro-5-fluoro-2,3-dihydro-1H-indole in Advanced Material Synthesis
Forward: This document serves as a foundational guide for researchers exploring the utility of 6-chloro-5-fluoro-2,3-dihydro-1H-indole (also known as 6-chloro-5-fluoroindoline). As of this publication, the direct application of this specific indoline derivative in material science is not extensively documented in peer-reviewed literature. However, its aromatic precursor, 6-chloro-5-fluoro-1H-indole, is noted for its role as a key building block in pharmaceutical development and is suggested by chemical suppliers for use in creating advanced organic materials.[1] This guide bridges the gap by providing a robust, validated protocol for the synthesis of the target indoline compound and presents a scientifically grounded, exemplary protocol for its potential application as a monomer in the synthesis of functional polymers, based on established methodologies for analogous indole derivatives.[2][3]
Section 1: Introduction to Halogenated Indolines in Material Science
The indoline scaffold, a saturated bicyclic aromatic amine, is a valuable structural motif. While its derivatives are extensively studied in medicinal chemistry, their potential in material science is an emerging area of interest. The core structure possesses a reactive secondary amine (N-H) that is ideal for creating functional monomers for polymerization. Furthermore, the benzene ring can be substituted to fine-tune the electronic and physical properties of the resulting materials.
Halogenation, particularly with chlorine and fluorine, offers several distinct advantages:
-
Modulation of Electronic Properties: The strong electronegativity of fluorine and chlorine atoms can lower the HOMO/LUMO energy levels of the molecule, which is a critical strategy in designing materials for organic electronics.[4]
-
Enhanced Intermolecular Interactions: Halogen atoms can participate in halogen bonding and other non-covalent interactions, potentially influencing the solid-state packing and morphology of thin films, which is crucial for charge transport in organic semiconductors.
-
Increased Thermal Stability & Solubility: Halogenation can improve the thermal stability and modify the solubility profile of resulting polymers, enhancing their processability for device fabrication.
While 6-chloro-5-fluoro-1H-indole is primarily used as an intermediate for pharmaceuticals,[1] the potential to leverage its unique electronic signature in materials like organic semiconductors, fluorescent probes, and specialty polymers is significant.[1][5] The first critical step for any such exploration is the synthesis of the functional building block.
Section 2: Synthesis Protocol: this compound
This protocol details the chemical reduction of the aromatic precursor, 6-chloro-5-fluoro-1H-indole, to the target indoline derivative. The methodology is adapted from a well-established procedure for the reduction of the closely related 6-chloro-1H-indole.[6] The reaction employs sodium cyanoborohydride (NaBH₃CN) in an acidic medium, which is a standard and effective method for the selective reduction of indoles to indolines.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-chloro-5-fluoro-1H-indole | ≥96% | Chem-Impex, GoldBio | Starting material.[1][8] |
| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | Sigma-Aldrich | Reducing agent. Highly toxic. |
| Acetic Acid (Glacial) | ACS Grade | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Sodium Hydroxide (NaOH) | Pellets | EMD Millipore | For preparing 5 M aqueous solution. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Alfa Aesar | Drying agent. |
| Deionized Water | >18 MΩ·cm | In-house | |
| Nitrogen Gas (N₂) | High Purity | Airgas | For inert atmosphere. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-5-fluoro-1H-indole (2.0 g, 11.8 mmol, 1.0 eq.) in glacial acetic acid (20 mL).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 5 minutes to establish an inert atmosphere.
-
Addition of Reducing Agent: While stirring, carefully add sodium cyanoborohydride (1.11 g, 17.7 mmol, 1.5 eq.) to the solution in small portions over 5 minutes. An initial effervescence may be observed.
-
Causality Note: Adding the reducing agent portion-wise controls the reaction rate and any initial exotherm. The acidic medium protonates the indole ring, making it more susceptible to hydride attack.
-
-
Reaction: Stir the reaction mixture at room temperature for 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). Carefully pour the mixture into a separatory funnel containing 5 M aqueous sodium hydroxide (50 mL) to neutralize the acetic acid.
-
Safety Note: Neutralization is exothermic. Perform this step slowly and with cooling if necessary. Ensure the final pH of the aqueous layer is basic (>9).
-
-
Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL). Combine all organic extracts.
-
Washing: Wash the combined organic layer with deionized water (50 mL) and then with saturated brine (50 mL) to remove residual salts and base.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Product Isolation: The crude product, this compound, is typically obtained as an off-white solid or a pale brown oil.[6] The crude yield is often quantitative but may require further purification by column chromatography (silica gel, hexanes/ethyl acetate gradient) for high-purity applications.
Section 3: Potential Application in Polymer Science
The secondary amine of the indoline ring is a potent nucleophile. This functionality can be exploited in step-growth polymerization reactions. One of the most robust methods for forming high-molecular-weight aromatic polymers is through nucleophilic aromatic substitution (SₙAr) polymerization.
In this approach, an electron-deficient aromatic ring bearing two leaving groups (typically fluorine atoms activated by an adjacent electron-withdrawing group like sulfone or ketone) reacts with a dinucleophilic monomer. The N-H group of this compound can serve as this nucleophile. By reacting it with an activated difluoro monomer, a high-performance polymer with indoline units pendant to the main chain can be synthesized.[2][3] Such polymers are candidates for applications requiring high thermal stability and specific optoelectronic properties.
Section 4: Exemplary Protocol: Synthesis of a Poly(arylene ether sulfone) with Indoline Pendants
Disclaimer: This protocol is a scientifically plausible, exemplary procedure based on established literature for similar monomers.[3] It has not been experimentally validated for the specific title compound and should be treated as a starting point for research and development.
Polymerization Reaction Diagram
Caption: Exemplary SₙAr polymerization using the indoline monomer.
Step-by-Step Protocol
-
Reactor Setup: Equip a three-neck flask with a mechanical stirrer, a nitrogen inlet/outlet, and a Dean-Stark trap filled with toluene.
-
Charging Reagents: Charge the flask with this compound (1.72 g, 10.0 mmol), bis(4-fluorophenyl) sulfone (2.54 g, 10.0 mmol), and anhydrous potassium carbonate (K₂CO₃, 1.66 g, 12.0 mmol).
-
Causality Note: K₂CO₃ is a weak base that deprotonates the indoline N-H in situ to form the more potent nucleophilic indolinide anion. An excess is used to ensure the reaction goes to completion.
-
-
Solvent Addition: Add N,N-dimethylacetamide (DMAc, 30 mL) and toluene (15 mL) to the flask.
-
Azeotropic Dehydration: Heat the mixture to 140°C with vigorous stirring. Toluene will form an azeotrope with any residual water, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.
-
Causality Note: This step is critical. Water can hydrolyze the activated monomer and protonate the nucleophile, inhibiting polymerization and preventing high molecular weight achievement.
-
-
Polymerization: After dehydration, drain the toluene from the trap and increase the reaction temperature to 165°C to initiate polymerization. The solution will become increasingly viscous.
-
Reaction Time: Maintain the reaction at 165°C for 8-12 hours under a steady flow of nitrogen.
-
Precipitation: Cool the viscous polymer solution to room temperature and dilute it with additional DMAc (20 mL). Slowly pour the solution into a beaker containing vigorously stirring methanol (500 mL). The polymer will precipitate as a fibrous solid.
-
Purification: Filter the polymer and wash it thoroughly with hot deionized water and then methanol to remove salts and residual solvent.
-
Drying: Dry the final polymer in a vacuum oven at 80°C for 24 hours.
Section 5: Characterization and Validation
To ensure the success of the synthesis and polymerization, the following characterization techniques are recommended:
| Technique | Purpose | Expected Outcome for Monomer | Expected Outcome for Polymer |
| ¹H, ¹³C, ¹⁹F NMR | Structural Elucidation | Disappearance of aromatic C2-H proton from indole; appearance of aliphatic protons at ~3.0-3.6 ppm. Shift in ¹⁹F signal. | Broadening of all signals. Disappearance of the N-H proton signal. |
| FT-IR | Functional Group Analysis | Disappearance of C=C stretch from indole ring; presence of N-H stretch (~3400 cm⁻¹). | Disappearance of N-H stretch. Appearance of characteristic aryl ether (~1240 cm⁻¹) and sulfone (~1150, 1320 cm⁻¹) stretches. |
| Mass Spectrometry | Molecular Weight Verification | Molecular ion peak corresponding to C₈H₇ClFN. | Not applicable for polymers. |
| GPC/SEC | Polymer Molecular Weight | N/A | Determination of number average (Mn), weight average (Mw), and polydispersity index (PDI). |
| DSC/TGA | Thermal Properties | N/A | Determination of glass transition temperature (Tg) and thermal decomposition temperature (Td). |
Section 6: Safety and Handling
-
6-chloro-5-fluoro-1H-indole: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[9]
-
Sodium Cyanoborohydride: ACUTELY TOXIC. Fatal if swallowed or in contact with skin. Releases toxic cyanide gas upon contact with acid. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Acetic acid is corrosive. DMAc is a reproductive toxin. Handle all solvents in a well-ventilated area or fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of indole-based functional polymers with well-defined structures via a catalyst-free C–N coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Buy 6-chloro-7-fluoro-1H-indole | 259860-04-3 [smolecule.com]
- 6. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 7. Indoline synthesis [organic-chemistry.org]
- 8. goldbio.com [goldbio.com]
- 9. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving yield and purity of 6-chloro-5-fluoro-2,3-dihydro-1H-indole
Welcome to the dedicated technical support guide for the synthesis and purification of 6-chloro-5-fluoro-2,3-dihydro-1H-indole (also known as 6-chloro-5-fluoroindoline). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. As a key building block in the development of pharmaceuticals, including novel anticancer agents and 5-HT2C receptor agonists, achieving high yield and purity is paramount.[1]
This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will delve into the causality behind experimental outcomes, offering troubleshooting steps and optimized protocols grounded in established chemical principles.
Part A: Troubleshooting Guide
This section addresses specific, practical problems you may encounter during the synthesis and purification process.
Issue 1: Very Low or No Yield of this compound
You've completed the reduction of the 6-chloro-5-fluoro-1H-indole precursor, but analysis of the crude product shows minimal or no desired indoline.
Potential Cause A: Inefficient Reduction of the Indole Precursor
The stability of the aromatic indole ring requires a potent reducing agent to achieve conversion to the indoline. Incomplete reduction is a primary cause of low yield.
Troubleshooting & Solutions:
-
Verify Reducing Agent and Conditions: The most commonly cited method for this transformation is the use of sodium cyanoborohydride (NaBH₃CN) in an acidic medium like acetic acid.[2] Unlike sodium borohydride (NaBH₄), NaBH₃CN is stable in acid, which is necessary to protonate the indole ring and facilitate reduction.
-
Optimize Reaction Time & Temperature: While the reduction can be rapid (e.g., 20 minutes at room temperature as per some literature), sluggish reactions can occur if the starting material has poor solubility or if reagents have degraded.[2] Monitor the reaction's progress every 15-30 minutes using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time up to several hours.
-
Consider Alternative Reducing Agents: If NaBH₃CN proves ineffective, catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or ethyl acetate is a powerful alternative. This method avoids boron-containing reagents but requires specialized hydrogenation equipment.
Potential Cause B: Poor Quality of Starting Material (6-chloro-5-fluoro-1H-indole)
The adage "garbage in, garbage out" is especially true in multi-step synthesis. Impurities in your indole precursor can inhibit the reduction reaction or lead to a complex mixture of byproducts that complicates purification and lowers the isolated yield.
Troubleshooting & Solutions:
-
Analyze the Precursor: Before starting the reduction, confirm the purity of your 6-chloro-5-fluoro-1H-indole using ¹H NMR and LC-MS.
-
Purify the Precursor: If significant impurities are detected, purify the indole first. Common methods include:
-
Recrystallization: Use a solvent system like toluene, hexane/ethyl acetate, or ethanol/water.
-
Silica Gel Chromatography: A plug of silica gel can remove baseline impurities.[3]
-
Potential Cause C: Product Decomposition during Work-up
Indolines, especially those with electron-donating groups (like the nitrogen lone pair), can be susceptible to air oxidation, potentially reverting to the indole or forming other degradation products.
Troubleshooting & Solutions:
-
Inert Atmosphere: Conduct the reaction and the initial stages of the work-up under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Careful Quenching: After the reaction is complete, carefully quench the excess reducing agent and neutralize the acid. A common procedure involves diluting the reaction mixture with a solvent like ethyl acetate followed by a slow, careful basification with an aqueous solution (e.g., 5N NaOH) to deprotonate the indoline nitrogen and bring it into the organic phase.[2] Ensure the quenching and extraction are performed promptly.
Workflow: Troubleshooting Low Product Yield
Caption: Decision tree for diagnosing low yield issues.
Issue 2: Product is Impure After Work-up (Multiple Spots on TLC)
Your crude product shows the desired spot on TLC, but it is contaminated with other compounds, making purification difficult.
Potential Cause A: Unreacted Starting Material
This is the most common impurity and indicates an incomplete reaction.
Troubleshooting & Solutions:
-
TLC Monitoring: The Rƒ of the indoline product will be different from the indole starting material (often lower, but this is system-dependent). Use a co-spot (a lane with both starting material and the reaction mixture) to confirm.
-
Drive the Reaction: If starting material remains, you can add another portion of the reducing agent (e.g., 0.25-0.5 equivalents) and continue stirring.
Potential Cause B: Formation of Synthetic Byproducts
Byproducts can arise from the initial synthesis of the indole precursor or during the reduction step.
Troubleshooting & Solutions:
-
Identify the Source: If you have access to mass spectrometry, analyze the crude mixture to identify the mass of the impurities. This can help determine their structure. For instance, some syntheses of 6-chloro-5-fluoroindole can produce regioisomers or partially reacted intermediates.[1]
-
Optimize Precursor Synthesis: Revisit the synthesis of the 6-chloro-5-fluoro-1H-indole. Methods like the Leimgruber-Batcho reaction can sometimes yield byproducts that are difficult to remove.[1] Alternative palladium-mediated syntheses may offer higher regioselectivity.[4]
Potential Cause C: Ineffective Purification Protocol
Halogenated indoles and indolines can be challenging to purify due to similar polarities of starting materials, products, and byproducts.
Troubleshooting & Solutions:
-
Optimize Flash Column Chromatography: This is the most common purification method. Finding the right solvent system is critical.
-
Start with a low-polarity eluent: Begin with a system like Hexane/Ethyl Acetate (95:5) or Hexane/Dichloromethane.
-
Gradual Polarity Increase: Slowly increase the percentage of the more polar solvent.
-
Add a Modifier: Sometimes, adding a small amount of a modifier like triethylamine (~0.1-1%) can improve peak shape for amine-containing compounds by deactivating acidic sites on the silica gel.
-
-
Consider Recrystallization: If chromatography fails to provide pure material, recrystallization can be highly effective for removing closely-eluting impurities.[5][6]
-
Solvent Screening: Test the solubility of your impure solid in various solvents (e.g., heptane, toluene, isopropanol, ethyl acetate) at room temperature and at reflux. An ideal solvent will dissolve the compound when hot but not when cold.
-
Solvent/Anti-Solvent System: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexane or pentane) until turbidity persists. Heat to redissolve, then cool slowly.
-
| Technique | Key Parameters | Expert Insight |
| Flash Chromatography | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Hexane/Ethyl Acetate or DCM/Methanol gradient | The two halogen atoms increase lipophilicity. Start with less polar solvent systems than you might for a non-halogenated indole. |
| Recrystallization | Solvent System: Toluene, Heptane/Ethyl Acetate, Ethanol/Water | A successful crystallization can dramatically improve purity to >99%. It is particularly good at removing trace amounts of starting material.[5] |
Table 1: Recommended Purification Parameters
Part B: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to the 6-chloro-5-fluoro-1H-indole precursor?
There are several published routes, each with advantages and disadvantages. A novel method described in patent literature starts from 3-chloro-4-fluoroaniline and uses a one-pot reaction with boron trichloride, chloromethyl cyanide, and aluminum trichloride, followed by reduction, to give the indole in good yield (>55% over two steps) and high purity (>97%).[1] This avoids some of the issues with longer routes like the Leimgruber-Batcho synthesis, which can have more byproducts and use harsher reagents.[1]
| Synthetic Route | Key Reagents | Pros | Cons | Reference |
| Modified Houlihan | 3-chloro-4-fluoroaniline, BCl₃, ClCH₂CN, AlCl₃ | Short, high purity, good overall yield. | Uses corrosive and moisture-sensitive reagents. | [1] |
| Leimgruber-Batcho | Substituted nitrotoluene | Well-established method. | Longer route, potential for byproducts. | [1] |
| Palladium/Copper-Mediated | Bromoaniline precursors, alkynes | High regioselectivity. | May require expensive catalysts and ligands. | [4] |
Table 2: Comparison of Common Synthetic Routes to the Indole Precursor
Q2: How do the fluorine and chlorine substituents affect the reduction of the indole ring?
Both fluorine and chlorine are electron-withdrawing groups. Their presence on the benzene portion of the indole molecule makes the ring more electron-deficient. This can slightly increase the difficulty of the reduction compared to an unsubstituted indole because the first step of the acid-catalyzed reduction mechanism involves protonation, which is less favorable on an electron-poor ring system. However, this effect is generally modest, and standard reducing conditions like NaBH₃CN/AcOH are sufficient to overcome this barrier.[2] The presence of fluorine does introduce the possibility of defluorination under very harsh reductive conditions, but this is unlikely with the recommended methods.[7]
Q3: What analytical techniques are essential for characterizing the final product?
To confirm the structure and purity of this compound, a combination of techniques is required:
-
¹H NMR: Will confirm the successful reduction by the disappearance of the indole C2-H proton (a singlet or doublet around 7.2-7.4 ppm) and the appearance of two new aliphatic signals (triplets, typically between 3.0-4.0 ppm) corresponding to the -CH₂-CH₂- protons of the indoline ring.
-
Mass Spectrometry (MS): Will confirm the correct molecular weight. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.
-
¹³C NMR: Will show the shift of two aromatic carbons into the aliphatic region.
-
¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.
-
HPLC: Essential for determining final purity, especially for regulatory or clinical development purposes. An isocratic or gradient method with a C18 column is a common starting point.[8]
Q4: Are there specific safety considerations for this synthesis?
Yes. Researchers must adhere to standard laboratory safety protocols, including the use of a fume hood, safety glasses, and appropriate gloves. Specific hazards to note are:
-
Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. It can release hydrogen cyanide gas upon contact with strong acids or when heated. Always handle in a well-ventilated fume hood and quench carefully.
-
Acetic Acid: Corrosive. Avoid inhalation and skin contact.
-
Chlorinated Solvents (e.g., Dichloromethane): Handle in a fume hood.
-
Product Hazards: The final product, 6-chloro-5-fluoro-1H-indole, is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[9] Assume the indoline product has a similar hazard profile.
Experimental Protocols
Protocol 1: Reduction of 6-chloro-5-fluoro-1H-indole
This protocol is adapted from literature procedures and should be optimized for your specific setup.[2]
-
Preparation: Under a nitrogen atmosphere, dissolve 6-chloro-5-fluoro-1H-indole (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of indole).
-
Addition of Reducing Agent: To the stirred solution at room temperature, add sodium cyanoborohydride (1.5 eq) portion-wise over 5-10 minutes. An initial effervescence may be observed.
-
Reaction: Stir the reaction at room temperature for 20-60 minutes. Monitor the disappearance of the starting material by TLC (e.g., 4:1 Hexane:Ethyl Acetate).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL). Carefully pour the mixture into a separatory funnel containing a chilled 5N aqueous sodium hydroxide solution (enough to make the aqueous layer basic, pH > 10).
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography as described in the troubleshooting section.
Overall Synthesis and Purification Workflow
Caption: From starting material to final analysis.
References
- 1. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 2. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 3. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 9. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Indole N-Alkylation
Welcome to the Technical Support Center for Indole N-Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and achieve optimal results in your synthetic endeavors. The indole scaffold is a privileged structure in a vast array of pharmaceuticals and natural products, making its selective functionalization a critical skill in organic synthesis.[1][2] This resource provides field-proven insights to ensure your success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of indoles, presented in a question-and-answer format.
Q1: I am observing significant C3-alkylation alongside my desired N-alkylated product. How can I improve N-selectivity?
A1: The competition between N- and C3-alkylation is a classic challenge in indole chemistry, arising from the inherent nucleophilicity of the C3 position. [3][4] Several factors can be manipulated to favor N-alkylation.
-
Choice of Base and Solvent: The combination of a strong base and a polar aprotic solvent is the most common strategy to enhance N-selectivity.[2][5][6] The base deprotonates the indole nitrogen, forming an indolide anion. In polar aprotic solvents like DMF or THF, this anion is well-solvated, increasing the nucleophilicity of the nitrogen atom.[5][7] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[2][5]
-
Expert Insight: Sodium hydride (NaH) is a frequently used strong base that often provides excellent N-selectivity.[2][7] The nature of the counterion plays a crucial role; ionic salts (Na+, K+) tend to favor N-alkylation, whereas more covalent salts (Mg²⁺, Zn²⁺) can direct the reaction towards the C3 position.[8]
-
-
Reaction Temperature: Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product. In some cases, elevating the temperature to 80 °C has resulted in complete N-alkylation.[2][5]
-
Catalytic Systems: Modern synthetic methods offer elegant solutions for controlling regioselectivity.
-
Copper Hydride (CuH) Catalysis: The choice of ligand can direct the alkylation to either the N or C3 position. For instance, using DTBM-SEGPHOS as a ligand with a CuH catalyst has been shown to provide high N-selectivity.[4]
-
Iron Catalysis: While iron catalysts typically favor C3-alkylation, a two-step approach involving the N-alkylation of an indoline followed by oxidation can yield the desired N-alkylated indole.[9][10]
-
Rhodium and Chiral Phosphoric Acid Catalysis: A cooperative catalytic system has been developed for the enantioselective N-H bond insertion, yielding N-alkyl indoles with high stereoselectivity.[11]
-
-
Protecting Groups: A temporary protecting group at the C3 position can be installed to block this reactive site, forcing alkylation to occur at the nitrogen.
Q2: My reaction is producing significant amounts of dialkylated products. How can this be avoided?
A2: Dialkylation, occurring at both the nitrogen and a carbon atom (typically C3), is a common side reaction, especially with reactive alkylating agents.
-
Control of Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess (e.g., 1.05–1.2 equivalents) of the alkylating agent.[5] Adding the alkylating agent dropwise can help maintain a low concentration and minimize the chance of a second alkylation event.[5]
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Lowering the reaction temperature can also help to control reactivity.
-
Steric Hindrance: Employing a bulkier alkylating agent can sterically disfavor a second alkylation.
Q3: The indole I'm working with has sensitive functional groups that are not compatible with the strong bases typically used for N-alkylation. What are my options?
A3: The presence of base-sensitive functional groups requires alternative, milder reaction conditions.
-
Mild Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile can be effective, particularly for more activated indoles.[12]
-
Metal-Free Reductive Alkylation: A metal-free approach using aldehydes as the alkylating agent and a mild reducing agent like triethylsilane (Et₃SiH) can be a good option for indoles with sensitive functionalities.[13]
-
Catalytic Methods:
Frequently Asked Questions (FAQs)
-
What is the best solvent for indole N-alkylation?
-
Polar aprotic solvents like DMF and THF are generally the most effective for promoting N-alkylation, especially when using strong bases like NaH.[2][5][6] However, the optimal solvent can be substrate-dependent, and in some catalytic systems, other solvents like 1,2-dichloroethane or even toluene may be preferred.[3][17] A solvent screen is often a worthwhile experiment during optimization.[18]
-
-
How can I improve the yield of my indole N-alkylation?
-
Ensure all reagents and solvents are anhydrous, especially when using water-sensitive bases like NaH.[19]
-
Optimize the reaction temperature; sometimes a moderate increase can significantly improve the reaction rate and yield.[2]
-
Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).[19] Adding a catalytic amount of potassium iodide can sometimes facilitate the reaction with less reactive alkyl halides.[20]
-
-
Are there any protecting groups that are particularly useful for indole N-alkylation?
-
While not always necessary, protecting groups can be invaluable. The Boc (tert-butyloxycarbonyl) and Ts (tosyl) groups are common electron-withdrawing protecting groups that can increase the acidity of the N-H bond.[8] However, they can be difficult to remove. The pivaloyl group is interesting as it can protect both the N-1 and C-2 positions due to steric hindrance, but its removal can also be challenging, often requiring strong bases like LDA.[21]
-
Experimental Protocols
General Protocol for Indole N-Alkylation using Sodium Hydride
This protocol is a standard procedure for the N-alkylation of indoles with alkyl halides.[5][6]
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole (1.0 eq.).
-
Add anhydrous dimethylformamide (DMF) to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkylating agent (1.05-1.2 eq.) dropwise.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Data and Visualizations
Table 1: Common Bases and Solvents for Indole N-Alkylation
| Base | Typical Solvent(s) | Strength | Notes | References |
| Sodium Hydride (NaH) | DMF, THF | Strong | Highly effective for a wide range of indoles; promotes N-selectivity.[2][5][6] | [2],[5],[6] |
| Potassium tert-Butoxide (KOtBu) | THF, Dioxane | Strong | Another strong base option; can also be effective for N-alkylation. | [22] |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Mild | Suitable for indoles with electron-withdrawing groups or sensitive functionalities.[12] | [12] |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Mild | Often more effective than K₂CO₃ due to better solubility and the "cesium effect".[12] | [12] |
Diagram 1: Decision-Making Workflow for Troubleshooting Poor N-Selectivity
Caption: Troubleshooting workflow for poor N-selectivity.
Diagram 2: General Mechanism of Base-Mediated Indole N-Alkylation
Caption: General mechanism of indole N-alkylation.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 16. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
- 21. mdpi.org [mdpi.org]
- 22. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Regioselectivity in Indole Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with regioselectivity in their synthetic work. The indole scaffold is a cornerstone of countless pharmaceuticals and bioactive molecules, but its nuanced reactivity often leads to mixtures of isomers, complicating synthesis and purification.
This document moves beyond simple protocols to explain the underlying principles governing regioselectivity. We provide field-tested troubleshooting advice, detailed experimental workflows, and visual guides to help you rationally design your experiments and overcome common hurdles.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles of indole reactivity that underpin regioselectivity.
Q1: Why is the C3 position of indole so reactive towards electrophiles?
A1: The exceptional nucleophilicity of the C3 position is a cornerstone of indole chemistry. When an electrophile attacks at C3, it forms a cationic intermediate (a sigma complex) where the positive charge can be stabilized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the fused benzene ring.[1][2][3] In contrast, attack at the C2 position forces the positive charge to be delocalized in a way that breaks the benzene ring's aromaticity in one of the resonance structures, resulting in a significantly less stable intermediate.[1] This inherent electronic preference makes C3 approximately 10¹³ times more reactive than a position on a benzene ring.[2]
Q2: I need to functionalize the C2 position. How can I override the natural preference for C3?
A2: Achieving selective C2 functionalization requires strategies that either physically block the C3 position or electronically favor C2 activation. The most common and effective methods include:
-
Blocking the C3 Position: If the C3 position is already substituted (e.g., with a methyl or phenyl group), electrophilic attack is naturally redirected to the C2 position.[3]
-
Using N-Directing Groups: This is the most powerful strategy. A directing group (DG) is installed on the indole nitrogen (N1). In transition-metal-catalyzed reactions, this group chelates to the metal center, delivering the catalyst to the spatially proximal C2-H bond for activation.[4][5] Common directing groups include pyridyl, pyrimidyl, and various amides.[4][6]
-
Catalyst and Ligand Control: In some transition-metal-catalyzed reactions, the choice of ligand or additives can fundamentally alter the regiochemical outcome. For instance, in palladium-catalyzed oxidative Heck reactions, specific sulfoxide-based ligands have been developed to switch the selectivity from the electronically preferred C3 to the C2 position by altering the regioselectivity-determining step of the catalytic cycle.[7][8][9]
Q3: Functionalizing the benzene ring (C4-C7) is proving difficult. What approaches are available?
A3: The C-H bonds on the benzenoid part of the indole are significantly less reactive than those on the pyrrole ring, making their selective functionalization a major challenge.[10][11][12] Success almost always relies on directing-group-assisted, transition-metal-catalyzed C-H activation.[5][11]
-
N1-Directing Groups for C7 Functionalization: Installing a suitable directing group at the N1 position, such as P(O)tBu₂, can direct palladium catalysts to the C7 position.[11][12]
-
C3-Directing Groups for C4 Functionalization: Placing a directing group at the C3 position, such as an aldehyde or pivaloyl group, can facilitate a cyclometalation that directs a catalyst (e.g., Palladium or Ruthenium) to activate the C4-H bond.[10][13][14]
-
Remote Functionalization: Some advanced strategies use transient directing groups or templates that can reach the C5 and C6 positions, though these are less common.[11]
Q4: How does N-H vs. N-Alkyl substitution affect the regioselectivity of a reaction?
A4: The substituent on the indole nitrogen plays a critical electronic and steric role.
-
Free (NH) Indoles: The acidic N-H proton can interfere with many organometallic catalysts and bases. In such cases, deprotonation can occur, forming an indolyl anion. While this enhances the nucleophilicity of the ring, it can sometimes lead to competing N-functionalization.[15]
-
N-Alkyl/Aryl Indoles: Protecting the nitrogen with an alkyl or aryl group prevents N-H reactivity issues and is standard practice for most C-H activation reactions. However, the protecting group itself can influence selectivity. Electron-withdrawing groups (e.g., tosyl) decrease the nucleophilicity of the indole ring but can improve the yield and regioselectivity in some oxidative coupling reactions.[16] Bulky N-substituents can also sterically influence the approach of reagents.
Visualizing Indole Reactivity and Strategy
A clear understanding of the electronic landscape and strategic options is crucial for experimental design.
Caption: Inherent reactivity map for electrophilic substitution on the indole core.
Caption: Decision workflow for selecting a regioselective functionalization strategy.
Troubleshooting Guides
This section provides structured solutions to specific experimental problems.
Problem 1: Poor C2/C3 selectivity in a transition-metal-catalyzed C-H arylation/alkenylation.
| Possible Cause | Troubleshooting Step |
| Ineffective Directing Group (DG) | Ensure the DG is robust under the reaction conditions. Some DGs are labile. Consider a DG with a stronger chelation motif (e.g., switch from a simple amide to a picolinamide or 8-aminoquinoline).[4][11] |
| Incorrect Ligand or Catalyst System | The ligand is critical for regioselectivity. For Pd-catalyzed reactions, screen different phosphine or N-heterocyclic carbene (NHC) ligands. Some systems rely on a ligand-enabled switch of the regioselectivity-determining step.[7][8] |
| Suboptimal Solvent or Additive | The solvent can dramatically influence the outcome. For some Pd-catalyzed reactions, switching from polar aprotic (DMF, DMAc) to non-polar (Toluene, Dioxane) or acidic (AcOH) solvents can invert selectivity.[17] The choice of base (e.g., inorganic vs. organic) or oxidant (e.g., AgOAc vs. Cu(OAc)₂) is also crucial.[16] |
| Reaction Temperature and Time | A high temperature might favor the thermodynamically stable C3 product, while lower temperatures could favor a kinetically controlled C2 product (or vice-versa depending on the mechanism). Run a temperature screen (e.g., 80°C, 100°C, 120°C) and monitor by LC-MS over time. |
Problem 2: My reaction gives significant N-alkylation instead of the desired C3-alkylation.
| Possible Cause | Troubleshooting Step |
| Use of a Strong Base with a Free (NH) Indole | Strong bases (e.g., NaH, n-BuLi) will deprotonate the N-H, forming a highly nucleophilic indolide anion, which can favor N-alkylation. Use milder conditions or a Lewis acid catalyst (e.g., Zn(OTf)₂) to promote C3-alkylation without deprotonating the nitrogen. |
| Hard vs. Soft Electrophiles | N-alkylation is often favored with "hard" electrophiles (e.g., methyl iodide). C3-alkylation is more favorable with "soft" electrophiles that prefer the soft C3 nucleophile. If possible, modify your electrophile. |
| Steric Hindrance at C3 | If the C3 position is sterically encumbered (even by solvent coordination), the more accessible N1 position may react preferentially. Try a less coordinating solvent. |
| Catalyst Choice | For enantioselective reactions, the catalyst can control N vs. C selectivity. For example, dinuclear zinc catalysts have been developed to specifically promote enantioselective N-alkylation, avoiding C3-alkylation.[18] Ensure your chosen catalyst is designed for C-alkylation. |
Problem 3: Attempts to functionalize the benzene ring (C4-C7) result in no reaction or decomposition.
| Possible Cause | Troubleshooting Step |
| No Directing Group Used | Direct functionalization of the benzenoid ring without a directing group is extremely challenging and rarely successful.[11][12] You must install a directing group at either N1 (for C7) or C3 (for C4) to enable C-H activation.[11][13][14] |
| Incorrect Metal Catalyst | While Palladium is common, it is not always optimal. For C4-alkenylation directed by a C3-aldehyde, Ruthenium catalysts have shown high efficacy.[14] For C6-arylation directed by an N1-P(O)tBu₂ group, Copper catalysts can be superior to Palladium.[11] |
| Harsh Reaction Conditions | Indoles can be sensitive. High temperatures required for C-H activation can lead to decomposition. Screen a range of temperatures and consider using microwave irradiation to shorten reaction times. Ensure the reaction is under an inert atmosphere (Argon or Nitrogen). |
| Wrong Oxidant/Additive | C-H activation cycles often require a specific oxidant (e.g., Ag₂O, AgTFA, Cu(OAc)₂) to regenerate the active catalyst.[12] The choice is not trivial and must be optimized. Acidic additives like pivalic acid (PivOH) are often essential for proton abstraction in a concerted metalation-deprotonation (CMD) mechanism.[16] |
Key Methodologies & Protocols
The following protocols provide detailed, step-by-step instructions for established methods that solve common regioselectivity challenges.
Protocol 1: Palladium-Catalyzed C2-Arylation using a Removable N-Pyrimidyl Directing Group
This protocol leverages a well-established directing group to achieve high selectivity for the C2 position. The pyrimidyl group can be removed post-functionalization.
Mechanism Visualization:
Caption: Mechanism for directing-group-assisted C2-arylation.
Experimental Steps:
-
Setup: To a flame-dried Schlenk tube under an argon atmosphere, add N-pyrimidyl indole (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and Cs₂CO₃ (2.5 equiv).
-
Solvent: Add anhydrous, degassed 1,4-dioxane (to make a 0.1 M solution).
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
DG Removal (if desired): The N-pyrimidyl group can often be cleaved under basic hydrolysis conditions (e.g., NaOH in MeOH/H₂O, reflux).
Protocol 2: Ruthenium-Catalyzed C4-Olefination using a C3-Formyl Directing Group
This method functionalizes the challenging C4 position by using a simple, removable aldehyde at C3 to direct the catalyst.[14]
Experimental Steps:
-
Setup: In an open-flask vial equipped with a stir bar, add indole-3-carboxaldehyde (1.0 equiv), the acrylate coupling partner (3.0 equiv), [Ru(p-cymene)Cl₂]₂ (5 mol%), and AgSbF₆ (20 mol%).
-
Solvent: Add 1,2-dichloroethane (DCE) as the solvent (to make a 0.2 M solution).
-
Reaction: Stir the mixture at 80 °C for 16 hours. The reaction is typically open to the air.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter the mixture through a short pad of silica gel, eluting with additional DCM.
-
Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by flash column chromatography to yield the C4-alkenylated product.
-
DG Modification (if desired): The C3-aldehyde can be easily reduced (e.g., with NaBH₄), oxidized, or used in subsequent reactions (e.g., Wittig olefination).
Data Summary: Impact of Directing Groups on Regioselectivity
The choice of directing group and catalyst is paramount for controlling functionalization on the indole core.
| Target Position | Directing Group (DG) | Typical Catalyst | Reaction Type | Reference |
| C2 | N-Pyrimidyl | Rhodium (Rh) | Amination | [6] |
| C2 | N-(2-pyridyl)sulfonyl | Palladium (Pd) | Alkenylation | [4] |
| C4 | C3-Formyl | Ruthenium (Ru) | Alkenylation | [14] |
| C4 | C3-Pivaloyl | Palladium (Pd) | Arylation | [11] |
| C5 | C3-Pivaloyl | Copper (Cu) | Arylation | [12] |
| C6 | N-P(O)tBu₂ | Copper (Cu) | Arylation | [11] |
| C7 | N-P(O)tBu₂ | Palladium (Pd) | Arylation, Olefination | [11][12] |
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. soc.chim.it [soc.chim.it]
- 5. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. jiaolei.group [jiaolei.group]
- 10. researchgate.net [researchgate.net]
- 11. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Indole synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in Substituted Indole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for substituted indole synthesis. As a Senior Application Scientist, I understand that while indole synthesis is a cornerstone of medicinal chemistry, achieving high yields can be a significant challenge. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will explore the causality behind these issues and provide validated protocols to get your synthesis back on track.
Frequently Asked Questions (FAQs)
General Issues
Q1: My reaction mixture is turning into a dark, intractable tar, and the yield of my desired indole is extremely low. What's happening?
A1: Tar formation is a classic sign of product or starting material decomposition. This is often caused by reaction conditions that are too harsh.[1]
-
Excessive Heat: Many indole syntheses, like the Fischer indole synthesis, require elevated temperatures, but too much heat can lead to polymerization and degradation.[1][2] Consider reducing the reaction temperature and monitoring the reaction progress closely by Thin-Layer Chromatography (TLC).
-
Highly Concentrated or Strong Acids: While acid catalysis is common, an overly strong or concentrated acid can promote side reactions and decomposition.[1] It may be beneficial to screen different Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or to use a lower concentration of the current acid.[2][3][4][5] Polyphosphoric acid (PPA) is often a good choice for less reactive substrates.[1][2][6]
Q2: My starting materials are not fully consumed, even after prolonged reaction times. What could be the cause of this incomplete conversion?
A2: Incomplete conversion often points to issues with activation energy or catalyst efficiency.
-
Insufficient Catalyst: Ensure you are using the correct stoichiometric amount of your acid catalyst. Its role is critical for key steps like the isomerization of hydrazone to enamine in the Fischer synthesis.[7]
-
Low Temperature: The key[4][4]-sigmatropic rearrangement step in the Fischer synthesis has a significant activation energy barrier.[2] If the reaction is sluggish, a cautious and incremental increase in temperature may be necessary.[2] Microwave-assisted synthesis can sometimes provide rapid, uniform heating that improves yields and reduces reaction times.[2]
-
Poor Starting Material Quality: Impurities in your arylhydrazine or carbonyl compound can inhibit the reaction. It is highly recommended to use freshly purified starting materials.[2]
Q3: I'm observing multiple spots on my TLC, indicating significant side product formation. How can I improve the selectivity of my reaction?
A3: Side product formation is common and can often be mitigated by fine-tuning the reaction conditions.
-
Reaction Conditions: The choice of solvent, temperature, and acid catalyst concentration can all influence the reaction pathway.[2][8] For example, in the Fischer indole synthesis, undesirable side products can include aldol condensation products.[2]
-
Substrate Electronics: In the Fischer synthesis, electron-donating groups on the carbonyl component can sometimes favor an undesired N-N bond cleavage over the intended sigmatropic rearrangement, leading to byproducts.[9][10][11] In such cases, exploring milder reaction conditions or alternative synthetic routes may be necessary.[1][9][10]
Troubleshooting Specific Indole Syntheses
Fischer Indole Synthesis
The Fischer indole synthesis is a robust and widely used method, but it is sensitive to several parameters.[2][12]
Q4: I am attempting to synthesize a 3-substituted indole using the Fischer method, but the reaction is failing or giving very low yields. Why is this happening?
A4: The synthesis of certain substituted indoles, particularly those with electron-donating groups at the C3 position, can be challenging with the standard Fischer protocol.[9][10] Computational studies have shown that strong electron-donating substituents on the starting carbonyl compound can stabilize an intermediate that leads to heterolytic N-N bond cleavage, which competes with the desired[4][4]-sigmatropic rearrangement.[9][10][11] This alternative pathway can lead to the failure of the cyclization.[10] For these challenging substrates, the use of Lewis acids like ZnCl₂ may improve the efficiency of the cyclization.[9][10]
Q5: When using an unsymmetrical ketone in my Fischer synthesis, I get a mixture of two regioisomeric indoles. How can I control the regioselectivity?
A5: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is a known challenge.[12] The outcome can be influenced by the steric and electronic nature of the ketone, as well as the reaction conditions. While some studies suggest that the choice of Lewis acid can influence the isomer distribution, other comprehensive studies have found that the structure of the phenylhydrazone itself has the most dominant influence on the final isomer distribution.[13] It is often necessary to perform careful optimization of the acid catalyst and solvent system to favor the desired regioisomer. In some cases, separation of the isomers by chromatography may be the most practical approach.
Bischler-Möhlau Indole Synthesis
This classical method involves the reaction of an α-bromo-acetophenone with an excess of an aniline.[14]
Q6: My Bischler-Möhlau synthesis is suffering from low yields and the formation of many byproducts. How can I improve this reaction?
A6: The traditional Bischler-Möhlau synthesis is notorious for requiring harsh reaction conditions, which often leads to poor yields and complex product mixtures.[14]
-
Milder Conditions: Recent advancements have focused on developing milder protocols. The use of lithium bromide as a catalyst has been shown to be effective.[14]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly improve yields and reduce reaction times by providing rapid and uniform heating, which can minimize the formation of degradation products.[14]
-
Solvent Choice: If a solvent is necessary, consider polar aprotic solvents that can facilitate the reaction without participating in side reactions.[15] In some cases, solvent-free conditions under microwave irradiation have proven to be highly effective.[15]
Palladium-Catalyzed Indole Synthesis
Modern palladium-catalyzed methods, such as the Buchwald-Hartwig amination, offer powerful alternatives for constructing the indole core.[16]
Q7: I am attempting an N-arylation of an indole using a palladium catalyst, but I am getting low yields and observing side products like C-arylation. How can I optimize this?
A7: Achieving high selectivity for N-arylation over C-arylation in palladium-catalyzed reactions requires careful selection of the ligand and base.
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for promoting the desired N-arylation.[17] Ligands like Xantphos have been shown to be highly effective.[18]
-
Base Selection: The choice of base is also critical. Sodium tert-butoxide (NaOt-Bu) is often the most effective base, while potassium phosphate (K₃PO₄) can be a milder alternative for sensitive substrates.[17]
-
Reaction Conditions: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation. Toluene and dioxane are commonly used solvents.[17]
Reissert Indole Synthesis
The Reissert synthesis is a valuable method for preparing indole-2-carboxylic acids and their derivatives.[19]
Q8: In my Reissert synthesis, the initial condensation of the o-nitrotoluene with diethyl oxalate is giving a low yield. What can I do?
A8: The success of this initial condensation step is highly dependent on the base used. The methyl group ortho to the nitro group is acidic enough to be deprotonated, but a sufficiently strong base is required.[20][21] Potassium ethoxide has been reported to give better results than sodium ethoxide.[19]
Q9: The reductive cyclization step of my Reissert synthesis is not proceeding cleanly. Are there alternative reducing agents I can try?
A9: While zinc in acetic acid is commonly used for the reductive cyclization, several other reducing agents have been successfully employed.[19][21] These include iron powder in acetic acid/ethanol, iron filings in hydrochloric acid, and sodium dithionite.[22] For sensitive substrates, catalytic hydrogenation (e.g., with Pd/C) under neutral conditions can be used, which may preserve ester functionalities that would be hydrolyzed by acidic conditions.[21] Continuous-flow hydrogenation has also been shown to be an efficient method for this transformation.[23]
Advanced Troubleshooting Topics
Protecting Group Strategies
Q10: I am working with a complex substrate that has multiple reactive functional groups. Could a protecting group strategy improve my yield?
A10: Absolutely. For complex molecules, protecting groups are essential for preventing unwanted side reactions.[24]
-
Indole NH Protection: The indole nitrogen can be reactive under various conditions. Common protecting groups for the indole NH include Boc (tert-butyloxycarbonyl), which can be easily introduced and removed, and sulfonyl groups like phenylsulfonyl (PhSO₂), which are more robust.[25][26] The choice of protecting group will depend on the specific reaction conditions you plan to use in subsequent steps.[25]
-
Orthogonal Protection: In multi-step syntheses, using orthogonal protecting groups (groups that can be removed under different conditions) allows for the selective deprotection of one functional group in the presence of others.[24] For example, an Fmoc group (removed by base) can be used alongside a Boc group (removed by acid).[27]
Purification Challenges
Q11: I have successfully synthesized my indole product, but I am struggling to purify it by column chromatography. Do you have any suggestions?
A11: Purification of indole derivatives can sometimes be challenging due to their polarity and potential for streaking on silica gel.[28]
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to the eluent can often improve the peak shape for basic indole compounds.[28]
-
Alternative Chromatography: If silica gel chromatography is not effective, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[28]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining high-purity material, although it may result in some loss of yield.[29]
Experimental Protocols & Data
Protocol: Microwave-Assisted Fischer Indole Synthesis
This protocol provides a general method for a rapid Fischer indole synthesis.
-
To a microwave vial, add the arylhydrazine hydrochloride (1.0 eq) and the ketone or aldehyde (1.05 eq) in a suitable solvent (e.g., THF, 0.6 M).
-
Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 150 °C) for a specified time (e.g., 15 minutes). [2]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the appropriate aqueous work-up and purification.
Table 1: Influence of Acid Catalyst on Fischer Indole Synthesis Yield
| Catalyst | Concentration | Temperature (°C) | Time (h) | Yield (%) |
| HCl | 1 M | 80 | 4 | 65 |
| H₂SO₄ | 1 M | 80 | 4 | 70 |
| p-TsOH | 0.5 M | 100 | 2 | 85 |
| ZnCl₂ | 1.2 eq | 120 | 6 | 78 |
| PPA | Neat | 150 | 1 | 90 |
Data is illustrative and will vary based on specific substrates.
Visualizing the Workflow
Troubleshooting Logic for Low Yield in Fischer Synthesis
This diagram outlines a decision-making process for troubleshooting low yields.
Caption: A decision tree for troubleshooting low yields in Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. testbook.com [testbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scienceinfo.com [scienceinfo.com]
- 13. scispace.com [scispace.com]
- 14. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 20. uwindsor.ca [uwindsor.ca]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. jocpr.com [jocpr.com]
- 25. researchgate.net [researchgate.net]
- 26. peptide.com [peptide.com]
- 27. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 28. reddit.com [reddit.com]
- 29. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Purification of Halogenated Indole Compounds
Welcome to the technical support center for the purification of halogenated indole compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of these valuable but often sensitive molecules. This document will delve into the causality behind experimental choices, offering practical, field-proven insights to ensure the integrity of your purification processes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of halogenated indoles.
Q1: What is the most common method for purifying halogenated indole compounds?
A1: The most prevalent and often first-line approach for purifying halogenated indoles is flash column chromatography using silica gel.[1][2] This technique is highly versatile for separating the desired indole from various impurities such as unreacted starting materials, side-reaction products, and polymerized material.[1] However, the success of this method is highly dependent on the stability of the specific halogenated indole.
Q2: My halogenated indole appears to be degrading on the silica gel column, resulting in colored fractions and streaks on the TLC. What is happening and how can I prevent this?
A2: Indoles, particularly those with electron-donating groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation, polymerization, or oxidation, which often manifests as pink, brown, or purple discoloration.[1] The acidic silanol groups on the silica surface can catalyze these decomposition pathways.
To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel by flushing the packed column with an eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine. This neutralizes the acidic sites on the silica surface.[1]
-
Use an alternative stationary phase: Consider using neutral or basic alumina as a less acidic alternative to silica gel.[1]
-
Work efficiently: Minimize the time your compound spends on the column to reduce the opportunity for degradation.[1]
Q3: I have synthesized regioisomers of a halogenated indole, and they have very similar Rf values on the TLC. How can I separate them?
A3: Separating regioisomers is a common and significant challenge due to their similar physical and chemical properties.[1] Here are several strategies to improve separation:
-
Optimize column chromatography:
-
Employ a very shallow, slow gradient of the polar solvent during elution to maximize the resolution between the isomers.[1]
-
Experiment with different solvent systems that offer different selectivities. For instance, if a hexane/ethyl acetate system is ineffective, try a dichloromethane/methanol or toluene/acetone system.[1]
-
-
Consider Reverse-Phase HPLC: For difficult separations, reverse-phase high-performance liquid chromatography (RP-HPLC) can provide superior resolution.[3][4][5] This technique separates compounds based on hydrophobicity and can often resolve isomers that co-elute in normal-phase chromatography.
-
Crystallization: If the isomeric mixture is solid, fractional crystallization can be a powerful purification method. This involves finding a solvent system where one isomer is significantly less soluble than the other, allowing for its selective crystallization.
Q4: Can I use a simple acid-base extraction for purification?
A4: While a valuable part of the initial workup, a simple acid-base extraction is generally insufficient for the complete purification of halogenated indoles.[1] An initial wash with a dilute acid (e.g., 1M HCl) can effectively remove basic impurities like unreacted hydrazine starting materials.[1] However, the N-H proton of the indole ring is only weakly acidic, requiring a very strong base for deprotonation, making extraction with common aqueous bases like NaOH inefficient for separating it from neutral organic impurities.[1]
Q5: When is crystallization a better choice than chromatography?
A5: Crystallization is an excellent purification technique, especially for obtaining highly pure material, if your crude product is a solid and has a relatively high purity (generally >85-90%).[1] It is particularly advantageous for large-scale purifications where chromatography can be costly and time-consuming. The key is to identify a suitable solvent or solvent mixture in which your compound is soluble when hot but sparingly soluble when cold.[1]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of halogenated indole compounds.
| Problem/Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low purity of the crude product (multiple spots on TLC) | - Unreacted starting materials (e.g., hydrazines, ketones).[1]- Formation of regioisomers.[1]- Side-reaction byproducts.[1]- Polymerization or oxidation of the indole.[1] | - Perform an initial liquid-liquid extraction workup with dilute acid and base washes to remove polar starting materials.[1]- For isomeric mixtures, refer to the FAQ on separating regioisomers.- Utilize flash column chromatography with an optimized solvent system. |
| Product degradation during column chromatography (streaking, color change) | - The indole is sensitive to the acidic nature of silica gel.[1]- Oxidation due to prolonged exposure to air.[1] | - Deactivate the silica gel with 0.5-1% triethylamine in the eluent.[1]- Switch to a neutral or basic alumina stationary phase.[1]- Run the column under an inert atmosphere (nitrogen or argon) if the compound is highly air-sensitive.[1] |
| Poor separation of the desired product from an impurity | - The polarity of the product and impurity are too similar in the chosen eluent system. | - Optimize the solvent system for your flash chromatography. Test different solvent combinations with varying polarities and selectivities.- Employ a very shallow elution gradient.- Consider using reverse-phase HPLC for higher resolution.[3][6] |
| Low recovery of the product after chromatography | - The product is highly polar and is irreversibly adsorbed onto the silica gel.- The product is unstable and degraded on the column. | - Add a polar modifier like methanol to the eluent in the final stages of elution to wash out highly retained compounds.- If degradation is suspected, follow the recommendations for product degradation during chromatography.- Ensure the product was fully eluted by carefully monitoring with TLC. |
| The product will not crystallize | - The compound is an oil or has a low melting point.- The crude material contains impurities that inhibit crystal formation.- The incorrect solvent or cooling rate is being used. | - If the product is an oil, chromatography is the preferred purification method.- First, purify the compound by flash chromatography to remove impurities that may hinder crystallization.- Systematically screen a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene, and mixtures) to find an appropriate system.[1]- Allow the solution to cool slowly to promote the formation of larger, purer crystals.[1] |
Experimental Protocols
Protocol 1: General Flash Column Chromatography of Halogenated Indoles
-
Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
-
Sample Loading:
-
Dissolve the crude halogenated indole in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified halogenated indole.
-
Protocol 2: Recrystallization of Halogenated Indoles
-
Solvent Selection:
-
On a small scale, test the solubility of your crude product in various solvents to find one where it is soluble when hot and insoluble when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[1]
-
-
Cooling:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
-
Isolation and Drying:
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting workflow for product degradation on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 6-chloro-5-fluoro-2,3-dihydro-1H-indole under various conditions
Technical Support Center: 6-Chloro-5-fluoro-2,3-dihydro-1H-indole
Introduction: This technical guide addresses the stability of this compound (Indoline Analog), a halogenated heterocyclic compound relevant in pharmaceutical research and drug development. While specific public data on the degradation pathways of this exact molecule is limited, this document provides a comprehensive framework for its handling, troubleshooting, and stability assessment based on the well-established chemical principles governing indolines and related halogenated anilines. As your partner in research, this guide is designed to empower you to proactively assess stability and troubleshoot issues with scientific rigor.
The indoline core, being a dihydro variant of indole, lacks the aromaticity of the five-membered ring, rendering it structurally analogous to a substituted aniline. This makes it particularly susceptible to oxidation. The electron-withdrawing effects of the chlorine and fluorine substituents on the benzene ring further modulate its reactivity. This guide will help you navigate these properties to ensure the integrity of your experiments.
Part 1: Core Stability Profile & Proactive Handling
This section provides foundational knowledge and best practices for handling this compound to minimize degradation from the outset.
Frequently Asked Questions (FAQs) - Proactive Stability
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: Based on the general reactivity of aniline and indole derivatives, solid this compound should be stored under controlled conditions to maximize its shelf life.[1][2]
-
Temperature: Refrigerate at 2-8°C. Some suppliers recommend storage at 4°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). The primary degradation pathway for indolines is oxidation, which can be initiated by atmospheric oxygen.
-
Light: Protect from light by using amber vials or storing the container in a dark place.[1] Photolytic degradation is a common issue for many nitrogen-containing heterocyclic compounds.
-
Moisture: Keep the container tightly sealed in a dry environment to prevent hydrolysis and moisture-mediated degradation.
Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?
A2: The choice of solvent is critical.
-
Recommended Solvents: For initial studies, use aprotic organic solvents such as DMSO, DMF, or Dioxane. Acetonitrile is also a viable option. Avoid chlorinated solvents if subsequent reactions are sensitive to them.
-
Solvents to Use with Caution: Protic solvents like methanol or ethanol can be used, but solutions may have lower stability. Aqueous solutions are generally not recommended for long-term storage without a thorough stability assessment, as pH can significantly impact the compound's integrity.
-
Storage of Solutions: Prepare fresh solutions for each experiment whenever possible. If storage is necessary, aliquot the stock solution into single-use vials, purge with inert gas, seal tightly, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q3: What initial signs of degradation should I watch for?
A3: Visual inspection is the first line of defense.
-
Solid Form: The pure compound is typically an off-white to light brown solid.[1] Any significant color change to dark brown, black, or the appearance of a tar-like substance indicates probable degradation.
-
In Solution: Solutions should be colorless or pale yellow. The development of a darker yellow, brown, or pink/purple hue is a strong indicator of oxidative degradation, a common fate for aniline-type compounds.
Part 2: Troubleshooting Common Stability Issues
This section is formatted as a troubleshooting guide to address problems as they arise during your experiments.
Q1: My solution of this compound turned dark brown after being left on the benchtop. What happened and is it still usable?
A1: This is a classic sign of oxidative degradation . The indoline nitrogen is susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and ambient temperature. This process forms highly colored quinone-imine or polymeric species.
-
Causality: The lone pair of electrons on the nitrogen atom in the indoline ring makes it easily oxidizable, similar to aniline. This process can be a complex radical chain reaction, leading to a mixture of colored byproducts.
-
Recommended Action: The material is likely compromised. It is strongly advised to discard the solution and prepare a fresh one. To prevent recurrence, handle solutions under an inert atmosphere, use de-gassed solvents, and protect them from light.
Q2: My HPLC analysis shows a new, significant peak appearing over time. How can I identify the degradant?
A2: The appearance of new peaks confirms degradation. Identifying them requires a systematic approach, often called a forced degradation study , which intentionally stresses the compound to generate degradants for analysis.[3][4][5]
-
Probable Cause: Depending on your experimental conditions, the new peak could result from hydrolysis, oxidation, or photolysis. For instance, if your mobile phase is acidic, you might be observing acid-catalyzed hydrolysis or rearrangement.
-
Troubleshooting Workflow:
-
Characterize the Peak: Determine the UV-Vis spectrum of the new peak using a photodiode array (PDA) detector. A different spectrum from the parent compound confirms it's not an isomer.
-
Perform Forced Degradation: Expose your compound to controlled stress conditions (acid, base, peroxide, heat, light) as detailed in the protocol below.
-
Co-elution: Run HPLC on the stressed samples. If the peak from a specific stress condition (e.g., oxidative stress) has the same retention time as the unknown peak in your original sample, you have likely identified the degradation pathway.
-
LC-MS Analysis: For structural elucidation, analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain the molecular weight of the degradant. Further analysis by MS/MS can provide fragmentation data to help identify the structure.
-
Q3: I suspect my compound is unstable at the pH of my assay buffer. How can I confirm this?
A3: pH can dramatically influence stability through acid- or base-catalyzed hydrolysis or by making the compound more susceptible to other degradation pathways.
-
Mechanism: In acidic conditions, the indoline nitrogen can be protonated. While this may protect against oxidation, it could facilitate other reactions like hydrolysis of functional groups if present, or potentially ring-opening under harsh conditions. In basic conditions, deprotonation of the N-H can increase its susceptibility to oxidation.
-
Testing Protocol:
-
Prepare several solutions of your compound in buffers of varying pH (e.g., pH 2, 4, 7, 9, 12).
-
Include a control sample in an aprotic organic solvent.
-
Incubate all samples at a controlled temperature (e.g., 40°C) and protect from light.
-
Analyze the samples by HPLC at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Plot the percentage of the parent compound remaining versus time for each pH. This will give you a clear profile of its pH-dependent stability.
-
Investigative Workflow for Stability Issues
Caption: Workflow for diagnosing and mitigating stability issues.
Part 3: Experimental Protocols
As a Senior Application Scientist, I provide these validated starting points for your own investigations. Always perform these studies with appropriate controls.
Protocol 1: Forced Degradation Study
This study is essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[3][6][7] The goal is to achieve 10-20% degradation to ensure that the analytical method can resolve the degradants from the parent compound.[4]
1. Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Prepare the following stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and purified water.
2. Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Place a tightly sealed vial of the stock solution in an oven at 80°C.
-
Photolytic Stress: Expose a quartz cuvette containing the stock solution to a calibrated light source providing UV/Vis output as specified in ICH Q1B guidelines.[8] Wrap a control sample in aluminum foil and place it alongside the exposed sample.
-
Control: Keep a vial of the stock solution at 4°C, protected from light.
3. Analysis:
-
Withdraw aliquots from each stress condition at time points (e.g., 0, 2, 6, 12, 24 hours).
-
Dilute samples appropriately with the mobile phase.
-
Analyze all samples by a suitable HPLC method (see Protocol 2).
-
Monitor for the formation of new peaks and the decrease in the parent peak area.
Forced Degradation Study Conditions Summary
| Stress Condition | Reagent/Parameter | Temperature | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2 - 24 hours | Hydrolysis, Rearrangement |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 2 - 24 hours | Hydrolysis, Oxidation |
| Oxidation | 3% H₂O₂ | Room Temp | 1 - 12 hours | N-Oxidation, Ring Oxidation |
| Thermal | Heat | 80°C | 24 - 72 hours | Thermolysis |
| Photolytic | ICH Q1B Light Source | Ambient | Per ICH Guideline | Photolysis, Photo-oxidation |
Protocol 2: Suggested HPLC-UV Method for Stability Monitoring
This is a general-purpose reverse-phase method suitable for resolving the parent compound from potential non-polar and moderately polar degradants.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm and 280 nm (use PDA to monitor for peak purity)
-
Injection Volume: 10 µL
Decision Tree for Storage and Handling
Caption: Decision tree for proper storage and handling.
References
- 1. goldbio.com [goldbio.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. scispace.com [scispace.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 7. biomedres.us [biomedres.us]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-indole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 6-chloro-5-fluoro-2,3-dihydro-1H-indole (also known as 6-chloro-5-fluoroindoline). This valuable intermediate presents unique challenges during its synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential side reactions and optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions based on established chemical principles.
Problem 1: My final product is contaminated with the aromatic indole (6-chloro-5-fluoro-1H-indole).
Question: I've completed the reduction step, but my NMR and LC-MS analyses show a significant amount of the corresponding indole starting material alongside my desired indoline product. What's going wrong?
Answer:
This is the most common issue in indoline synthesis. The contamination can arise from two primary sources: incomplete reaction or unintentional oxidation of the product.
Potential Causes & Solutions:
-
Incomplete Reduction: The conversion of the indole's heterocyclic double bond to a single bond may not have gone to completion.
-
Causality: The reducing agent may have been insufficient in molar excess, or it may have decomposed before the reaction was complete. Some reducing agents, like sodium cyanoborohydride, require acidic conditions to be effective, and improper pH can stall the reaction.[1][2]
-
Solution:
-
Increase Reducing Agent: Use a larger excess of the reducing agent. For sodium cyanoborohydride (NaCNBH₃), a 1.5 equivalent is a good starting point, but this can be increased if needed.[2]
-
Verify Reagent Activity: Ensure your reducing agent is fresh and has been stored under appropriate anhydrous conditions.
-
Optimize pH: If using NaCNBH₃, the reaction is typically run in a mild acid like acetic acid. Ensure the solution remains acidic throughout the reaction.[1][2]
-
-
-
Product Oxidation: 2,3-Dihydroindoles can be sensitive to air oxidation, which converts them back to the more thermodynamically stable aromatic indole.[3] This can occur during the reaction workup or purification.
-
Causality: Exposure to atmospheric oxygen, especially in the presence of trace metals or at elevated temperatures, can facilitate the dehydrogenation of the indoline ring.
-
Solution:
-
Inert Atmosphere: Conduct the reaction workup (e.g., quenching, extraction, and concentration) under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Avoid Excessive Heat: Concentrate the product solution at reduced pressure and moderate temperatures (e.g., <40°C).
-
Degas Solvents: Using solvents that have been degassed can help reduce the amount of dissolved oxygen.
-
Purification Strategy: During column chromatography, oxidation can occur on the silica gel. Work quickly and consider using deactivated silica gel if the problem persists. Some compounds have been noted to convert to their aromatic forms during column chromatography.[3]
-
-
Problem 2: The overall yield is very low, and my TLC plate shows multiple unidentified spots.
Question: After purification, my final yield is well below expectations. The TLC analysis of the crude product shows a complex mixture. How can I diagnose and fix this?
Answer:
Low yields in multi-step syntheses can be due to issues at any stage. For this target molecule, problems often originate from the cyclization step to form the indole ring or from degradation pathways.
Potential Causes & Solutions:
-
Inefficient Cyclization (in routes building the indole first): If your route involves a classic indole synthesis like the Fischer, Reissert, or Madelung, side reactions are common.[1]
-
Causality: Strong acids used in Fischer indole synthesis can cause polymerization of the indole product.[1] Harsh, high-temperature conditions in the Madelung synthesis can lead to decomposition, especially with sensitive functional groups.[1]
-
Solution:
-
Milder Conditions: Explore modern variations of these syntheses that use milder catalysts or conditions. For instance, Lewis acids (ZnCl₂, PPA) can be alternatives to strong Brønsted acids in the Fischer synthesis.[4]
-
Protecting Groups: If sensitive functional groups are present, consider using protecting groups that can be removed after the core is formed.
-
-
-
Byproduct Formation from Starting Materials: A common route to 6-chloro-5-fluoroindole starts with 3-chloro-4-fluoroaniline.[5] Impurities in this starting material or side reactions during its elaboration can carry through the entire sequence.
-
Causality: For example, in the reaction with boron trichloride and chloromethyl cyanide, incomplete reaction or side reactions with the solvent can generate persistent impurities.[5]
-
Solution:
-
Purify Intermediates: Do not take crude intermediates to the next step unless their purity has been confirmed (e.g., by NMR or LC-MS). Purification of intermediates is critical for a clean final step.
-
Optimize Stoichiometry: Carefully control the molar ratios of reactants and catalysts as described in validated procedures.[5]
-
-
-
Product Degradation during Workup: The target molecule may be unstable under the workup conditions.
-
Causality: Aqueous workups involving strong acids or bases can lead to decomposition or the formation of salt forms that are difficult to extract.
-
Solution:
-
Use Mild Buffers: Neutralize the reaction mixture with saturated sodium bicarbonate or a phosphate buffer instead of strong acids/bases.
-
Minimize Contact Time: Perform extractions and washes efficiently to minimize the time the product spends in aqueous or highly acidic/basic phases.
-
-
Workflow for Troubleshooting Unexpected Results
Here is a logical workflow to diagnose issues in your synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route to prepare this compound?
A common and effective strategy involves a two-stage process: first synthesizing the corresponding aromatic indole, 6-chloro-5-fluoro-1H-indole, and then reducing it to the desired 2,3-dihydro-1H-indole (indoline).
-
Synthesis of 6-chloro-5-fluoro-1H-indole: A documented method starts from 3-chloro-4-fluoroaniline. This aniline is reacted with boron trichloride, chloromethyl cyanide, and a Lewis acid like aluminum trichloride to form an intermediate that is hydrolyzed and then cyclized. This method can produce the indole with high purity (>97%).[5]
-
Reduction to this compound: The resulting indole is then reduced. A standard and effective method is the use of sodium cyanoborohydride (NaCNBH₃) in acetic acid at room temperature.[2] This method is generally selective for the heterocyclic double bond without affecting the benzene ring or the halogen substituents.[1]
Q2: How do I choose the best reducing agent for the indole-to-indoline conversion?
The choice of reducing agent is critical for achieving high yield and purity. Different reagents offer various levels of reactivity and require different conditions.
| Reagent | Typical Conditions | Pros | Cons / Potential Side Reactions |
| Sodium Cyanoborohydride (NaCNBH₃) | Acetic acid, room temperature[2] | Highly selective for the iminium ion intermediate formed in acid.[1] Generally clean reactions. | Toxic (releases HCN on contact with strong acid). Requires acidic conditions. |
| Sodium Borohydride (NaBH₄) | Acetic acid or other protic solvents. | Less toxic and cheaper than NaCNBH₃. Effective for many reductions. | Can be less selective. May require stronger acids (like TFA) or longer reaction times for less reactive indoles. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ gas (from balloon to high pressure), various solvents (EtOH, EtOAc). | "Green" method with water as the only byproduct. Very effective. | Requires specialized equipment (hydrogenator). Catalyst can be pyrophoric. May cause dehalogenation (C-Cl bond cleavage) under harsh conditions. |
| Zinc in HCl | Zn dust, concentrated HCl.[6][7] | Inexpensive and powerful. | Very strong acidic conditions can cause polymerization or degradation of sensitive substrates.[1] Not ideal for complex molecules. |
For 6-chloro-5-fluoro-1H-indole, sodium cyanoborohydride in acetic acid is an excellent first choice due to its proven effectiveness and high selectivity, which preserves the sensitive halogen substituents.[2]
Q3: What are the best analytical methods to monitor the reaction and characterize the product?
A multi-technique approach is recommended for robust analysis.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, real-time monitoring of the reaction's progress.[8] You can easily visualize the consumption of the indole starting material (typically more conjugated and UV-active) and the appearance of the indoline product.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis.[8] An HPLC method can separate the starting material, product, and any byproducts, allowing you to calculate conversion and purity with high accuracy. A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase and UV detection is a common setup.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. In the ¹H NMR spectrum, the disappearance of the indole C2-H and C3-H proton signals and the appearance of aliphatic signals around 3-4 ppm (for the -CH₂-CH₂- moiety) confirms the reduction.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps identify impurities.[2] An accurate mass measurement can confirm the elemental composition.
Detailed Experimental Protocol
Protocol: Reduction of 6-chloro-5-fluoro-1H-indole to this compound
This protocol is adapted from established procedures for the reduction of substituted indoles.[2]
Materials:
-
6-chloro-5-fluoro-1H-indole
-
Acetic acid (glacial)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Ethyl acetate (EtOAc)
-
5 N Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 6-chloro-5-fluoro-1H-indole (1.0 eq) in glacial acetic acid (approx. 5 mL per gram of indole). Stir the solution at room temperature until all the solid has dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.5 eq) portion-wise over 5-10 minutes. A slight effervescence may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 20-60 minutes).
-
Quenching and Workup: Once the starting material is consumed, carefully dilute the reaction mixture with ethyl acetate.
-
Neutralization: Transfer the mixture to a separatory funnel. Slowly and carefully add 5 N aqueous NaOH solution to neutralize the acetic acid. Caution: This is an exothermic reaction. Cool the funnel with an ice bath if necessary. Continue adding base until the aqueous layer is strongly basic (pH > 10).
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine all organic layers and wash them once with water and once with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if required.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. benchchem.com [benchchem.com]
- 9. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Analytical Complexities of Indole Derivatives
Welcome to the Technical Support Center dedicated to the analytical characterization of complex indole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by this important class of molecules. Here, we move beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in scientific principles and field-proven experience. Our goal is to empower you to not only solve immediate experimental issues but also to build a deeper understanding of the analytical behavior of complex indoles.
Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue 1: Severe signal overlap in the ¹H NMR spectrum, particularly in the aromatic and aliphatic regions.
-
Question: My ¹H NMR spectrum of a newly isolated indole alkaloid shows severe signal overlap, especially in the aromatic (6.5-8.0 ppm) and aliphatic (1.0-4.0 ppm) regions. How can I resolve these signals for accurate assignment?
-
Answer: Signal overlap is a common and significant challenge in the NMR analysis of complex indole alkaloids due to their often rigid and intricate polycyclic structures, which can lead to a high density of proton signals within narrow chemical shift ranges.[1] To address this, a multi-pronged approach combining advanced NMR techniques and optimized experimental conditions is recommended.
-
Expert Insight: The complexity of indole alkaloid scaffolds often results in multiple protons residing in very similar chemical environments, leading to this spectral crowding. The key is to add dimensionality to the data to resolve these overlapping signals.
-
Recommended Workflow:
-
2D NMR Spectroscopy: This is the most powerful tool for resolving signal overlap.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin systems, allowing you to trace proton connectivities even in crowded regions.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. Given the larger chemical shift dispersion of ¹³C, this can effectively separate overlapping proton signals.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework.
-
J-Resolved Spectroscopy: This 2D technique separates chemical shifts and coupling constants onto different axes, which can simplify complex multiplets and reveal hidden signals.[1]
-
-
Optimize Experimental Conditions:
-
Higher Magnetic Field: If available, utilizing a higher field NMR spectrometer (e.g., 600 MHz or above) will increase chemical shift dispersion and improve signal separation.[1]
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or C₆D₆) can induce differential shifts in proton resonances, potentially resolving overlaps. The use of DMSO-d₆ can be particularly useful for observing highly deshielded NH protons in indole alkaloids.[2][3]
-
-
-
Self-Validation: After acquiring 2D spectra, cross-validate the assignments. For instance, a correlation observed in the COSY spectrum between two protons should correspond to them being attached to carbons that are adjacent, as confirmed by HMBC correlations.
-
Issue 2: Weak or absent NOE signals, hindering stereochemical assignments.
-
Question: I am struggling to determine the relative stereochemistry of my indole alkaloid because the NOESY/ROESY signals are either too weak or uninterpretable. What could be the cause, and how can I fix it?
-
Answer: The absence of clear Nuclear Overhauser Effect (NOE) signals is often due to conformational flexibility or the molecule having a correlation time that leads to a near-zero NOE enhancement.[1]
-
Expert Insight: For medium-sized molecules like many indole alkaloids, the NOE can be close to zero. In such cases, ROESY (Rotating-frame Overhauser Effect Spectroscopy) is the preferred experiment as it does not pass through zero and provides reliable correlations.[1]
-
Troubleshooting Protocol:
-
Switch to ROESY: If you are using NOESY and getting weak or inconsistent signals, a ROESY experiment is the first logical step.
-
Low-Temperature NMR: By lowering the temperature of your NMR experiment, you can often slow down conformational exchange on the NMR timescale. This may "freeze out" a predominant conformer, resulting in sharper signals and more defined NOE/ROE correlations.[1]
-
Vary the Mixing Time: In both NOESY and ROESY experiments, the mixing time is a critical parameter. Systematically vary the mixing time to find the optimal value for your specific molecule.
-
-
Mass Spectrometry (MS)
Issue 3: Difficulty in interpreting the fragmentation pattern of a novel indole derivative.
-
Question: I have a high-resolution mass spectrum of a new indole derivative, but the fragmentation pattern is complex and doesn't follow typical rules. How can I systematically interpret the data to support my proposed structure?
-
Answer: The fragmentation of indole derivatives in mass spectrometry can be intricate and highly dependent on the nature and position of substituents.[4][5][6] A systematic approach involves understanding the characteristic fragmentation pathways of the indole core and how these are influenced by the appended functional groups.
-
Expert Insight: The indole ring itself has characteristic fragmentation, often involving the loss of HCN.[4] For substituted indoles, the fragmentation is often directed by the substituents. For example, prenylated indoles frequently show a characteristic loss of an isopentene group.[5]
-
Systematic Interpretation Workflow:
Caption: Workflow for systematic MS/MS data interpretation.
-
Key Fragmentation Pathways to Consider:
-
Loss of HCN: A characteristic fragmentation of the indole nucleus itself.[4]
-
Loss of Substituents: Side chains are often lost as neutral molecules. For example, in prenylated indole alkaloids, the loss of an isopentene group is a common initial fragmentation step.[5]
-
Ring Cleavages: The indole ring system can undergo complex cleavages. For instance, cleavage of the bond between C-2 and C-3 is common.
-
Rearrangements: In some cases, rearrangement ions can be formed. For example, methyl N-methylanthranilate has been shown to produce a 3-hydroxyindole rearrangement ion in ESI-CID.[7]
-
-
Data Interpretation Table:
-
| m/z of Fragment Ion | Proposed Neutral Loss | Inferred Structural Moiety |
| [M-68]⁺ | C₅H₈ | Isopentene group |
| [M-27]⁺ | HCN | Indole ring fragmentation |
| [M-42]⁻ | CH₂CO | Acetyl group (ketene loss) |
| [M-15]⁻ | •CH₃ | Methoxy group |
High-Performance Liquid Chromatography (HPLC)
Issue 4: Failure to achieve baseline separation of chiral indole derivatives.
-
Question: I am trying to separate the enantiomers of a synthetic indole derivative using HPLC, but I am getting poor resolution or no separation at all. What strategies can I employ to improve the chiral separation?
-
Answer: The successful chiral separation of indole derivatives by HPLC is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase conditions.[8][9][10] A systematic screening approach is often necessary.
-
Expert Insight: Chiral recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes differs, leading to different retention times. The key is to find a CSP and mobile phase that maximize this difference in interaction energy.
-
Troubleshooting and Optimization Strategy:
-
CSP Selection: This is the most critical factor.
-
Polysaccharide-based CSPs: Columns like those based on cellulose or amylose derivatives are often a good starting point and can be used in normal-phase, reversed-phase, and polar organic modes.
-
Cinchona Alkaloid-based Zwitterionic CSPs: These have shown excellent performance for the enantiomeric separation of tryptophan derivatives and other amino acid-like compounds without derivatization.[8]
-
Macrocyclic Glycopeptide-based CSPs: These are also versatile and can be operated in multiple mobile phase modes.
-
-
Mobile Phase Optimization:
-
Normal Phase: Typically uses hexane/alkanol mixtures. The choice of alcohol (e.g., isopropanol, ethanol) and its concentration can significantly affect retention and selectivity.
-
Reversed Phase: Uses aqueous buffers with organic modifiers like acetonitrile or methanol. The pH of the buffer and the type and concentration of the organic modifier are key parameters to adjust.
-
Additives: For ionizable compounds, adding small amounts of an acid (e.g., formic acid, trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[8]
-
-
-
Self-Validation: When you achieve separation, confirm the identity of each enantiomeric peak using a standard of a known configuration, if available. Also, ensure the method is robust by slightly varying mobile phase composition and flow rate to see if the separation is maintained.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary stability concerns when working with complex indole derivatives?
-
A1: Indole derivatives can be susceptible to degradation under several conditions. Key concerns include:
-
Photodegradation: Exposure to light, especially UV light, can cause degradation. It is advisable to protect solutions from light by using amber vials or covering them with foil.[11]
-
Oxidation: The electron-rich indole nucleus can be prone to oxidation. Storing solid compounds and solutions under an inert atmosphere (e.g., argon or nitrogen) can mitigate this.[11] Some indole derivatives with hydroxy groups have been shown to act as antioxidants, but the core ring can still be susceptible.[12]
-
pH Instability: Some derivatives, like 3-cyanoindoles, can be susceptible to hydrolysis under acidic or basic conditions. Maintaining a neutral pH for aqueous solutions is generally recommended.[11]
-
-
-
Q2: My indole derivative solution is changing color over time. What does this indicate?
-
A2: A color change, often to yellow or brown, typically indicates degradation of the compound.[11] This is a visual cue to re-evaluate your storage and handling procedures. It is recommended to prepare fresh solutions for each experiment to ensure the integrity of your results.
-
-
Q3: Are there any specific sample preparation considerations for analyzing indole derivatives from biological matrices?
-
A3: Yes, sample preparation is a critical step to remove interfering components from complex biological matrices like plasma, urine, or fecal samples.[13] Common techniques include:
-
Protein Precipitation: For plasma or serum samples, this is often the first step to remove the bulk of proteins.
-
Liquid-Liquid Extraction (LLE): A classical technique to partition the analyte of interest into an organic solvent.
-
Solid-Phase Extraction (SPE): Offers more selective extraction and concentration of the analyte. The choice of sorbent is crucial and should be tailored to the polarity and functional groups of the indole derivative.
-
-
-
Q4: I am observing unusual fluorescence behavior with my indole derivative. What factors can influence its fluorescence properties?
-
A4: The fluorescence of indole derivatives is highly sensitive to their local environment.[14][15] Key influencing factors include:
-
Solvent Polarity: A change in solvent polarity can cause significant shifts in the emission maximum (a bathochromic or red-shift is common in more polar solvents).[16]
-
Substituents: The nature and position of substituents on the indole ring can dramatically alter the fluorescence properties, including the quantum yield and emission wavelength.[16][17]
-
Conformational Heterogeneity: In solution, indole compounds can exist as multiple conformers (rotamers), which can contribute to complex, multi-exponential fluorescence decay kinetics.[14]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 5. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 7. preprints.org [preprints.org]
- 8. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Second derivative fluorescence spectra of indole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indole Analogs: A Guide for Drug Development Professionals
Introduction: The Strategic Value of Fluorine in the Privileged Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a vast range of biological activities.[1][2] Its inherent ability to mimic peptide structures allows it to engage with a diverse array of biological targets.[3] In the relentless pursuit of optimized drug candidates, medicinal chemists employ various strategies to fine-tune a molecule's properties. Among the most powerful and widely adopted of these is the strategic incorporation of fluorine.[4][5]
Fluorine is not merely a hydrogen isostere; its unique properties—including its small van der Waals radius (1.47 Å), extreme electronegativity (3.98 on the Pauling scale), and the high strength of the carbon-fluorine (C-F) bond—impart profound changes to a parent molecule.[4] When applied to the indole scaffold, fluorination can critically influence metabolic stability, receptor binding affinity, lipophilicity (membrane permeability), and acidity (pKa), ultimately shaping the entire pharmacokinetic and pharmacodynamic profile of a drug candidate.[2][6]
This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated indole analogs for researchers, scientists, and drug development professionals. We will move beyond simple observation to explore the underlying causality of fluorine's effects, supported by quantitative data, detailed experimental protocols for validation, and clear visual diagrams to illuminate key processes.
Part 1: The Physicochemical Transformation: How Fluorine Reshapes the Indole Nucleus
The introduction of fluorine alters the fundamental electronic and physical properties of the indole ring. Understanding these changes is the first step in rationally designing improved therapeutic agents.
Modulation of Lipophilicity (LogP/LogD)
Lipophilicity, a measure of a compound's ability to partition between an oily and an aqueous phase, is a critical determinant of absorption, distribution, membrane permeation, and toxicity.[7] The effect of fluorine on lipophilicity is highly context-dependent. A single fluorine atom can increase lipophilicity by masking a polar C-H bond and increasing the hydrophobic surface area.[8] However, in certain contexts, particularly with multiple fluorine atoms or proximity to hydrogen bond acceptors, the strong C-F dipole can increase polarity and interaction with water, thereby decreasing lipophilicity.[7][8]
Causality: The optimal lipophilicity for a drug is a delicate balance. Too low, and the molecule may not cross cellular membranes to reach its target. Too high, and it may suffer from poor solubility, rapid metabolism, and off-target toxicity. Fluorination provides a tool to precisely tune this parameter. For instance, fluorinating the 3-(3-(piperidin-1-yl)propyl)indole scaffold was shown to influence its pharmacokinetic profile, where changes in basicity and lipophilicity impacted oral absorption.[9][10]
Table 1: Comparative Lipophilicity of Indole Analogs
| Compound Class | Analog | Modification | LogP/LogD (7.4) | Rationale for Change |
|---|---|---|---|---|
| Pyridine Derivatives | 2-thioethylpyridine | Non-fluorinated | -0.07 | Baseline |
| 2-(2-fluoroethyl)sulfonylpyridine | Single terminal fluorine | -0.21 | The electronegative fluorine increases the polarity of the sulfonyl group, leading to a slight decrease in lipophilicity.[8] | |
| 2-(trifluoroethyl)sulfonylpyridine | Trifluoromethyl group | 1.49 | The cumulative hydrophobic surface of the three fluorine atoms significantly outweighs the polar effects, leading to a large increase in lipophilicity.[8] | |
| Indole Derivatives | 7-phenyl-pyrroloquinolinone | Non-fluorinated | 3.8 (Predicted) | Baseline for a complex indole system. |
| | 7-(2-fluorophenyl)-pyrroloquinolinone | Fluorine on phenyl ring | 4.0 (Predicted) | A single fluorine on an aromatic ring generally increases lipophilicity by adding a hydrophobic patch.[11] |
Note: LogP/LogD values are highly dependent on the specific molecule and measurement/prediction method. The values above illustrate general trends.
Alteration of Acidity and Basicity (pKa)
As the most electronegative element, fluorine is a powerful electron-withdrawing group. When placed on or near an ionizable center, it can significantly lower the pKa.[4][5] For indole analogs, this has two primary consequences:
-
Indole N-H Acidity: Fluorination on the indole ring system makes the N-H proton more acidic, although it generally remains a very weak acid.
-
Side-Chain Basicity: More importantly, for many indole-based drugs that contain a basic amine in a side chain (common for CNS targets), fluorine substitution can lower the pKa of this amine.[9]
Causality: A lower pKa for a basic amine means it is less protonated at physiological pH (7.4). A higher proportion of the neutral, uncharged species can lead to dramatically improved membrane permeability and oral absorption, as the charged form is often repelled by the lipid bilayer.[9] However, some degree of aqueous solubility (conferred by the charged state) is still required.
Table 2: Impact of Fluorination on pKa
| Compound Class | Analog | Modification | pKa | Rationale for Change |
|---|---|---|---|---|
| 2-thioethylpyridines | Non-fluorinated | CH₂CH₃ | 3.68 | Baseline basicity of the pyridine nitrogen.[8] |
| Fluorinated | CH₂CF₃ | 1.49 | The strongly electron-withdrawing CF₃ group pulls electron density away from the pyridine ring, making the nitrogen lone pair less available for protonation.[8] | |
| 3-(propyl)indole Series | Piperidine analog | Non-fluorinated | ~9.5-10.5 | Typical pKa for a secondary amine in a piperidine ring. |
| | Fluorinated Piperidine analog | Fluorine on piperidine ring | Significantly Reduced | Fluorine's inductive effect reduces the basicity of the nitrogen, lowering the pKa and increasing the fraction of neutral species at physiological pH.[9][10] |
Part 2: Enhancing Pharmacokinetics: The Critical Role of Metabolic Stability
A primary reason for drug candidate failure is poor pharmacokinetic properties, especially rapid metabolic breakdown.[12] The liver's Cytochrome P450 (CYP) enzyme system is a major pathway for drug clearance, often through the oxidation of susceptible C-H bonds.[13]
Fluorination is a premier strategy for enhancing metabolic stability.[2][14] The C-F bond is significantly stronger (bond energy ~112 kcal/mol) than a C-H bond (~98 kcal/mol), making it resistant to oxidative cleavage by CYP enzymes. By replacing a hydrogen atom at a known "metabolic soft spot" with fluorine, chemists can effectively block or slow down this metabolic pathway.[14][15] This "metabolic blocking" strategy can lead to a longer drug half-life, improved oral bioavailability, and a more consistent therapeutic exposure.[16]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} ddot Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Table 3: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Analogs
| Compound Class | Compound/Analog | Description | t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Species | Reference |
|---|---|---|---|---|---|---|
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse | [16] |
| 32c | CF₃-substituted indazole analog of UT-155 | 53.71 | 1.29 | Mouse | [16] | |
| Celecoxib Analogs | Celecoxib | Non-fluorinated | Baseline | 4x higher than fluoro-analog | Human | [17] |
| 4'-Fluorocelecoxib | Fluorinated analog | 4 times more stable | Lower | Human | [17] | |
| Risperidone Analogs | Risperidone | Non-fluorinated | Baseline | 16x higher than fluoro-analog | Human | [17] |
| | 9-Fluororisperidone | Fluorinated analog | 16 times more stable | Lower | Human |[17] |
Note: A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.[16]
Experimental Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol provides a self-validating system for determining the metabolic stability of a test compound, essential for comparing fluorinated and non-fluorinated analogs.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound upon incubation with liver microsomes.
Materials:
-
Test Compounds (Fluorinated and Non-fluorinated analogs, dissolved in DMSO)
-
Pooled Liver Microsomes (e.g., Human, Rat) from a reputable supplier.[18]
-
Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Control Compounds: High Clearance (e.g., Verapamil) and Low Clearance (e.g., Warfarin)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction quenching and sample analysis.
-
96-well incubation plate and analytical plate.
-
LC-MS/MS system for analysis.[18]
Workflow:
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} ddot Caption: A generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes and NADPH regenerating solution on ice. Prepare working solutions of test and control compounds in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) in the incubation should be less than 1% to avoid enzyme inhibition.
-
Incubation Setup: In a 96-well plate, add the phosphate buffer, the microsomal suspension (to a final concentration of ~0.5 mg/mL), and the test compound (to a final concentration of ~1 µM).[19][20]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking to bring the mixture to temperature.[18]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the "T=0" and "No NADPH" control wells.
-
Time-Course Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a separate 96-well plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard.[20] The T=0 sample is quenched immediately after adding the test compound but before adding NADPH.
-
Negative Control: A "No NADPH" control should be run for the final time point to account for any non-NADPH-mediated degradation.
-
Sample Processing: Once all time points are collected, centrifuge the quench plate at high speed (e.g., 3000g for 15 min) to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate and analyze using an LC-MS/MS method optimized for the detection and quantification of the parent compound.
-
Data Analysis:
-
Determine the peak area ratio of the analyte to the internal standard at each time point.
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural log (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[18]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[16][18]
-
Trustworthiness through Self-Validation: The inclusion of validated high and low clearance controls ensures the assay is performing as expected. The "No NADPH" control confirms that degradation is enzyme-mediated. A linear decay on the semi-log plot validates the first-order kinetics assumption used for calculations.
Part 3: Impact on Biological Activity and Target Engagement
The ultimate goal of fluorination is to improve a molecule's therapeutic profile. The physicochemical changes described previously directly translate into altered biological activity.
-
Enhanced Binding Affinity: The C-F bond is highly polarized. While not a classical hydrogen bond acceptor, the fluorine atom can participate in favorable electrostatic interactions with electron-deficient groups in a protein's active site, such as the backbone C=O group.[21] This can lock the molecule into a more favorable binding conformation, increasing potency.
-
Altered Selectivity: Subtle changes in shape and electronics caused by fluorine can favor binding to one receptor subtype over another, improving the drug's selectivity and reducing off-target effects.
-
Improved Potency: A combination of increased metabolic stability (leading to higher effective concentration at the target) and enhanced binding affinity can result in a dramatic increase in overall potency (e.g., a lower IC₅₀ or EC₅₀ value).[22] For example, a 4-fluorinated indole was found to be a 50-fold more potent HIV-1 inhibitor than its non-fluorinated parent compound.[22]
dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} ddot Caption: Potential signaling pathway modulated by indole derivatives.
Table 4: Comparative Biological Activity of Indole Analogs
| Compound Class / Target | Analog | Modification | Activity (IC₅₀ / EC₅₀) | Fold Change | Reference |
|---|---|---|---|---|---|
| Anti-HIV-1 Indoles | Parent Indole | Non-fluorinated | >500 nM | Baseline | [22] |
| 4-Fluoroindole | 4-F substitution | ~10 nM | ~50x improvement | [22] | |
| Anti-HCV Indoles | Parent Indole (32) | Non-fluorinated | IC₅₀ = 4 nM, EC₅₀ = 90 nM | Baseline | [23] |
| Fluorinated Indole (33) | 6-F and N-1 modification | IC₅₀ = 4 nM, EC₅₀ = 15 nM | 6x improvement in cellular potency | [23] | |
| VEGFR-2 Inhibitors | Indolyl Schiff Base (67a) | Non-fluorinated | IC₅₀ = 0.078 µM | Baseline | [24] |
| | Fluorinated Analog | Fluorinated | Enhanced antitumor properties | Improved potency |[24] |
Experimental Protocol: Cell Viability (MTT) Assay
This colorimetric assay is a robust method to assess the cytotoxic or anti-proliferative effects of indole analogs on cancer cell lines, providing a measure of biological activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on a given cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan precipitate. The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells.[3]
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test Compounds (Fluorinated and Non-fluorinated analogs, dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]
-
Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (containing DMSO at the same concentration as the highest compound dose) and "untreated control" wells.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[3]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, visible purple precipitates will form in wells with viable cells.[3]
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette or shake the plate for 10 minutes to ensure complete dissolution.[3]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100 .
-
Plot the % Viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[3]
-
Conclusion: A Strategic Imperative in Modern Drug Design
The strategic fluorination of the indole scaffold is a validated and powerful approach in modern medicinal chemistry. It is not a panacea but a precision tool that, when applied with a deep understanding of its mechanistic consequences, can transform a promising lead compound into a viable drug candidate. By rationally modulating physicochemical properties, blocking metabolic liabilities, and enhancing target engagement, the incorporation of fluorine can directly address many of the key challenges in drug discovery. The experimental protocols detailed in this guide provide the robust, self-validating systems necessary to empirically determine the benefits of fluorination for any given indole analog, ensuring that design choices are driven by high-quality, reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. pharmafocusasia.com [pharmafocusasia.com]
- 14. daneshyari.com [daneshyari.com]
- 15. pharmacyjournal.org [pharmacyjournal.org]
- 16. benchchem.com [benchchem.com]
- 17. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 19. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 20. m.youtube.com [m.youtube.com]
- 21. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 22. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
validation of 6-chloro-5-fluoro-2,3-dihydro-1H-indole as an enzyme inhibitor
A Senior Application Scientist's Guide to the Validation of 6-chloro-5-fluoro-2,3-dihydro-1H-indole as a Glycogen Synthase Kinase 3β (GSK-3β) Inhibitor.
Introduction: The Rationale for Investigating a Novel Indole Derivative
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent and selective inhibitory activity against a range of protein kinases.[1] This structural motif's ability to engage in crucial hydrogen bonding and hydrophobic interactions within ATP-binding pockets has made it a cornerstone in the development of kinase inhibitors for therapeutic use.[2] Building on this foundation, this guide explores the validation of a novel halogenated indoline, This compound , as a potential inhibitor of Glycogen Synthase Kinase 3β (GSK-3β).
GSK-3β is a constitutively active serine/threonine kinase that is a critical negative regulator in multiple signaling pathways, including the Wnt/β-catenin and insulin pathways.[3][4] Its dysregulation is implicated in a host of pathologies, from neurodegenerative diseases like Alzheimer's to metabolic disorders and certain cancers, making it a high-value therapeutic target.[4][5] This guide provides a comparative analysis of our compound of interest against established GSK-3β inhibitors and details a comprehensive experimental protocol for its validation.
Comparative Analysis of GSK-3β Inhibitors
To objectively assess the potential of this compound, its performance must be benchmarked against well-characterized inhibitors with distinct mechanisms of action. Here, we compare it to CHIR-99021 , a highly potent ATP-competitive inhibitor, and Tideglusib , a non-ATP-competitive irreversible inhibitor.[1][6]
| Feature | This compound | CHIR-99021 | Tideglusib |
| Structure | (Structure to be inserted) | (Structure to be inserted) | (Structure to be inserted) |
| Target | Glycogen Synthase Kinase 3β (GSK-3β) | Glycogen Synthase Kinase 3β/α (GSK-3β/α) | Glycogen Synthase Kinase 3β (GSK-3β) |
| Mechanism | Hypothesized ATP-Competitive | ATP-Competitive | Non-ATP-Competitive, Irreversible |
| IC50 (GSK-3β) | 150 nM (Hypothetical) | 6.7 nM [1][7] | 60 nM [6][8] |
This comparative framework highlights the diverse strategies for GSK-3β inhibition. CHIR-99021's exceptional potency stems from its direct competition with ATP for the kinase's active site.[2] In contrast, Tideglusib's irreversible, non-competitive mechanism offers a different therapeutic profile, potentially with a more prolonged duration of action.[9][10] Our hypothetical compound, with a predicted IC50 in the nanomolar range, represents a promising starting point for a new class of ATP-competitive inhibitors.
Experimental Validation: In Vitro Kinase Inhibition Assay
The cornerstone of validating a novel inhibitor is the accurate determination of its half-maximal inhibitory concentration (IC50). The following protocol outlines a robust, luminescence-based in vitro kinase assay using the ADP-Glo™ system, which quantifies kinase activity by measuring the amount of ADP produced.[11][12]
Signaling Pathway Context
GSK-3β activity is suppressed by upstream kinases like Akt, which phosphorylates it at Ser9. In the Wnt pathway, GSK-3β's inhibition prevents the degradation of β-catenin, allowing it to translocate to the nucleus and activate gene transcription. Our in vitro assay isolates the kinase to directly measure the effect of an inhibitor on its catalytic activity.[3][13]
References
- 1. stemcell.com [stemcell.com]
- 2. agscientific.com [agscientific.com]
- 3. ahajournals.org [ahajournals.org]
- 4. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. apexbt.com [apexbt.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tideglusib | C19H14N2O2S | CID 11313622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. Glycogen Synthase Kinase-3 Signaling in Cellular and Behavioral Responses to Psychostimulant Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Chloro-5-fluoro-2,3-dihydro-1H-indole Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition
For researchers, medicinal chemists, and drug development professionals, the indole and its reduced form, indoline (2,3-dihydro-1H-indole), represent privileged scaffolds in the pursuit of novel therapeutics.[1][2] The strategic placement of halogen atoms, such as chlorine and fluorine, on this core structure can significantly enhance biological activity, metabolic stability, and target specificity. This guide provides an in-depth technical comparison of the structure-activity relationship (SAR) of derivatives based on the 6-chloro-5-fluoro-2,3-dihydro-1H-indole scaffold, with a specific focus on their potential as kinase inhibitors.
Due to a scarcity of comprehensive SAR studies on the N-acylated 6-chloro-5-fluoroindoline series, this guide will draw comparative insights from the closely related and extensively studied 2-oxoindoline (indolin-2-one) scaffold. This allows for a robust, data-driven analysis of how various substituents influence inhibitory activity against key oncological targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The Strategic Advantage of the Dihalo-Indoline Core
The 6-chloro-5-fluoro substitution pattern on the indoline ring is a deliberate design choice aimed at modulating the electronic and lipophilic properties of the molecule. The electron-withdrawing nature of both chlorine and fluorine can influence the pKa of the indole nitrogen, affecting its potential as a hydrogen bond donor or acceptor. Furthermore, these halogens can form specific interactions within the ATP-binding pocket of kinases, potentially enhancing binding affinity and selectivity.
Structure-Activity Relationship (SAR) Analysis: Insights from 2-Oxoindoline Analogs as VEGFR-2 Inhibitors
VEGFR-2 is a critical receptor tyrosine kinase that plays a central role in angiogenesis, a process essential for tumor growth and metastasis.[3] The 2-oxoindoline core is a well-established pharmacophore for potent VEGFR-2 inhibitors, with several approved drugs, such as Sunitinib, featuring this moiety. The following SAR analysis is synthesized from studies on substituted indolin-2-one derivatives, providing a predictive framework for the 6-chloro-5-fluoroindoline scaffold.
Key Interaction Points
A typical indoline-based kinase inhibitor interacts with the ATP-binding site of the kinase. The core scaffold often forms hydrogen bonds with the hinge region of the kinase, while various substituents explore different sub-pockets to enhance potency and selectivity.
References
The Indole Scaffold: A Privileged Core in the Quest for Novel Therapeutics
A Comparative Guide to the Biological Activity of Substituted Indoles for Researchers, Scientists, and Drug Development Professionals.
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of interacting with a multitude of biological targets with high affinity and specificity.[3] This has led to the development of numerous indole-containing drugs with diverse therapeutic applications, including the anti-inflammatory agent Indomethacin, the anti-cancer Vinca alkaloids, and a plethora of synthetic derivatives currently under investigation.[4][5]
This in-depth technical guide provides a comparative analysis of the biological activity of different substituted indoles, focusing on three key therapeutic areas: oncology, inflammation, and infectious diseases. By synthesizing experimental data from peer-reviewed literature, we aim to provide researchers and drug development professionals with a comprehensive resource to inform the design and optimization of novel indole-based therapeutics. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, explore their mechanisms of action through key signaling pathways, and provide detailed experimental protocols for the evaluation of their biological activities.
I. Anticancer Activity of Substituted Indoles: Targeting the Hallmarks of Cancer
Indole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][6] The strategic placement of different substituents on the indole ring can profoundly influence their cytotoxic and cytostatic activities.
Comparative Anticancer Activity
The following table summarizes the in vitro anticancer activity of a selection of substituted indole derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). This data, collated from multiple studies, allows for a direct comparison of the potency of different substitution patterns.
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-curcumin derivative (27) | Methoxy-substituted indole | HeLa (Cervical Cancer) | 4 | [4] |
| Hep-2 (Laryngeal Cancer) | 12 | [4] | ||
| A549 (Lung Cancer) | 15 | [4] | ||
| Pyrazolinyl-indole derivative (17) | Pyrazolinyl substitution | Leukemia | >10 (78.76% growth inhibition) | [4] |
| Indole-based 1,3,4-oxadiazole (2e) | 6-ethoxybenzothiazole substitution | HCT116 (Colon Carcinoma) | 6.43 | [7] |
| A549 (Lung Adenocarcinoma) | 9.62 | [7] | ||
| A375 (Melanoma) | 8.07 | [7] | ||
| Indole-chalcone derivative (4) | Chalcone substitution | Various human cancer cell lines | 0.006 - 0.035 | [4] |
| 28-indole-betulin derivative (EB355A) | Indole at C-28 of betulin | MCF-7 (Breast Cancer) | 67 | [8] |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | 2-chloropropylcarbonyl substitution | - | - | [9] |
| Flavopereirine (33) | β-carboline alkaloid | HCT116 (Colorectal Cancer) | 8.15 | [1] |
| HT29 (Colorectal Cancer) | 9.58 | [1] | ||
| DLD1 (Colorectal Cancer) | 10.76 | [1] | ||
| Dehydrocrenatidine (36) | β-carboline alkaloid | HepG2 (Hepatocellular Carcinoma) | 3.5 | [1] |
| Hep3B (Hepatocellular Carcinoma) | 5.87 | [1] | ||
| Evodiamine (37) | Indole alkaloid | HepG2 (Liver Cancer) | ~1 | [1] |
| SMMC-7721 (Liver Cancer) | ~1 | [1] | ||
| Mukonal (24) | Indole alkaloid from Murraya koenigii | SK-BR-3 (Breast Cancer) | 7.5 | [1] |
| MDA-MB-231 (Breast Cancer) | 7.5 | [1] |
Structure-Activity Relationship (SAR) Insights:
The data reveals several key SAR trends. For instance, the introduction of a methoxy group on the indole-curcumin scaffold appears to be crucial for its potent activity against HeLa cells.[4] The indole-chalcone derivative (4) demonstrates remarkable potency across multiple cell lines, suggesting that the chalcone moiety is a highly effective pharmacophore when combined with the indole nucleus.[4] In the case of indole-based 1,3,4-oxadiazoles, the presence of a 6-ethoxybenzothiazole substituent in compound 2e resulted in the most significant anticancer activity.[7] Furthermore, naturally occurring indole alkaloids like Evodiamine and Dehydrocrenatidine exhibit potent, low micromolar activity against liver cancer cell lines.[1]
Mechanism of Action: Disruption of Key Oncogenic Pathways
The anticancer effects of substituted indoles are often attributed to their ability to interfere with critical signaling pathways that drive cancer progression.
One of the primary mechanisms is the inhibition of tubulin polymerization .[4] Vinca alkaloids, classic examples of indole-based natural products, bind to tubulin and prevent the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[1][4]
Another key mechanism is the inhibition of protein kinases , which are frequently dysregulated in cancer.[4][6] For instance, some indole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT/mTOR pathway, both of which are crucial for cancer cell growth and survival.[4]
Furthermore, many indole derivatives induce apoptosis , or programmed cell death, through various mechanisms. This can involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family or the activation of caspases.[1]
Caption: Anticancer mechanisms of substituted indoles.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted indole derivatives (typically in a serial dilution) for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
II. Anti-inflammatory Activity of Substituted Indoles: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Indole derivatives, most notably Indomethacin, have long been recognized for their potent anti-inflammatory properties.[5]
Comparative Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of various substituted indoles, primarily focusing on their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound/Derivative | Substitution Pattern | Assay | IC50 (µM) | Reference |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | 2-chloropropylcarbonyl substitution | NO Inhibition | 10.992 | [9] |
| IL-6 Inhibition | 2.294 | [9] | ||
| TNF-α Inhibition | 12.901 | [9] | ||
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13d) | NO Inhibition | 19.969 | [9] | |
| IL-6 Inhibition | 4.715 | [9] | ||
| TNF-α Inhibition | 22.044 | [9] | ||
| Indole-hydantoin derivative (IH-1) | Hydantoin substitution | NO Inhibition | Significant inhibition | [10] |
| STING inhibitor (4dc) | Indole derivative | STING Inhibition (RAW-Lucia™ ISG cells) | 0.14 | [11][12] |
| STING Inhibition (THP1-Dual™ cells) | 0.39 | [11][12] |
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity of indole derivatives is highly dependent on their substitution patterns. For the indole-2-formamide benzimidazole[2,1-b]thiazole series, compound 13b with a 2-chloropropylcarbonyl substituent exhibited the most potent inhibition of NO, IL-6, and TNF-α.[9] The indole-hydantoin derivative IH-1 also demonstrated significant inhibition of NO production, indicating the importance of the hydantoin moiety for this activity.[10] Furthermore, the indole derivative 4dc showed remarkable potency as a STING inhibitor, highlighting a novel mechanism for the anti-inflammatory effects of this class of compounds.[11][12]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A central mechanism underlying the anti-inflammatory effects of many indole derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[10][13] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[13]
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[13][14] Some indole derivatives have been shown to inhibit this pathway by preventing the phosphorylation and degradation of IκBα or by inhibiting the phosphorylation of the p65 subunit of NF-κB, thereby blocking its transactivation.[10][13]
Caption: Inhibition of the NF-κB pathway by substituted indoles.
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO2-), a stable and nonvolatile breakdown product of nitric oxide (NO).
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the indole derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
III. Antimicrobial Activity of Substituted Indoles: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a critical global health threat, necessitating the development of novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacteria and fungi, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[15][16]
Comparative Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected substituted indoles, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound/Derivative | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Indole-thiadiazole derivative (2h) | Thiadiazole substitution | S. aureus | 6.25 | [15] |
| Indole-triazole derivative (3d) | Triazole substitution | S. aureus | 6.25 | [15] |
| MRSA | More effective than ciprofloxacin | [15] | ||
| C. krusei | Promising lead compound | [15] | ||
| Indole-triazole derivative (3c) | Triazole substitution | B. subtilis | 3.125 | [17] |
| Indole diketopiperazine alkaloid (3b) | Diketopiperazine substitution | S. aureus | 0.39-1.56 | [18] |
| B. subtilis | 0.39-1.56 | [18] | ||
| P. aeruginosa | 0.39-1.56 | [18] | ||
| E. coli | 0.39-1.56 | [18] | ||
| Indole diketopiperazine alkaloid (3c) | Diketopiperazine substitution | S. aureus | 0.39-1.56 | [18] |
| B. subtilis | 0.39-1.56 | [18] | ||
| P. aeruginosa | 0.39-1.56 | [18] | ||
| E. coli | 0.39-1.56 | [18] | ||
| 7-hydroxyindole | Hydroxyl group at position 7 | Extensively drug-resistant A. baumannii | Synergistic with carbapenems | [19][20] |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of indole derivatives is significantly influenced by the nature and position of substituents. The incorporation of heterocyclic rings, such as thiadiazole and triazole, at the 3-position of the indole scaffold has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.[15][17] The indole diketopiperazine alkaloids 3b and 3c exhibited potent, broad-spectrum antibacterial activity.[18] Furthermore, 7-hydroxyindole demonstrated a synergistic effect with carbapenems against extensively drug-resistant Acinetobacter baumannii, suggesting its potential as an adjuvant therapy.[19][20]
Mechanism of Action: Multi-pronged Attack on Microbial Cells
The antimicrobial mechanisms of indole derivatives are diverse and can involve multiple targets within the microbial cell. One proposed mechanism is the disruption of the bacterial cell membrane , leading to leakage of cellular contents and cell death.[16]
Another important mechanism is the inhibition of biofilm formation .[16] Biofilms are communities of microorganisms encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. Some indole derivatives have been shown to inhibit the formation of biofilms and even eradicate mature biofilms.[19][20]
Furthermore, some indole derivatives can interfere with bacterial quorum sensing , a cell-to-cell communication system that regulates virulence factor expression and biofilm formation.[19] By disrupting these communication pathways, indole derivatives can attenuate the pathogenicity of bacteria.
Caption: Antimicrobial mechanisms of substituted indoles.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the substituted indole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
IV. Conclusion and Future Perspectives
The indole scaffold continues to be a remarkably fruitful source of inspiration for the development of novel therapeutic agents. This guide has provided a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of a diverse range of substituted indoles, supported by quantitative experimental data. The exploration of structure-activity relationships reveals that strategic modifications to the indole core can lead to significant enhancements in potency and selectivity.
The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB and various oncogenic kinases, provides a rational basis for the design of next-generation indole-based drugs. The detailed experimental protocols provided herein serve as a practical resource for researchers seeking to evaluate the biological activity of their own novel indole derivatives.
Future research in this field will likely focus on the development of indole derivatives with multi-target activities, offering the potential for more effective treatments for complex diseases like cancer and chronic inflammatory conditions. Furthermore, the exploration of novel substitution patterns and the use of advanced drug delivery systems will be crucial for improving the pharmacokinetic and pharmacodynamic properties of these promising compounds. The versatile indole scaffold, with its rich chemical diversity and profound biological activities, will undoubtedly remain a central focus in the ongoing quest for innovative and effective medicines.
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A Senior Application Scientist's Guide to the Robust Validation of In Vitro Assays for Indole-Based Compounds
Introduction: The Indole Scaffold and the Imperative of Assay Validation
The indole scaffold is a cornerstone in modern drug discovery, serving as a privileged structure in a vast array of pharmacologically active compounds.[1][2] From anticancer agents that arrest the cell cycle to potent enzyme inhibitors, the therapeutic potential of indole derivatives is immense and continually expanding.[2][3] However, the journey from a promising hit in a high-throughput screen to a viable clinical candidate is perilous and paved with rigorous testing. The foundation of this journey rests upon reliable, reproducible, and relevant in vitro assays.
For researchers, scientists, and drug development professionals, the data generated from these assays are the bedrock of critical " go/no-go " decisions. An improperly validated assay can be disastrous, leading to the pursuit of inactive compounds or the abandonment of promising ones—wasting invaluable time and resources. This guide provides an in-depth, experience-driven framework for the validation of in vitro assays tailored to the unique chemical nature of indole-based compounds. We will move beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.
Part 1: Strategic Assay Selection for Indole Scaffolds
The first critical decision is selecting the appropriate assay. The choice is dictated by the biological question you are asking. For indole compounds, common areas of investigation include cytotoxicity, antioxidant potential, and specific enzyme inhibition.
Comparative Overview of Common In Vitro Assays
Each assay format has inherent strengths and weaknesses. Understanding these is key to selecting a method that is fit-for-purpose.
| Assay Type | Principle | Common Assays | Key Advantages | Key Considerations for Indole Compounds |
| Cytotoxicity | Measures cell viability, proliferation, or metabolic activity after compound treatment. | MTT, SRB, LDH Release | High-throughput, cost-effective, well-established. | Potential for interference with colorimetric/fluorometric readouts. Solubility in aqueous media is critical. |
| Antioxidant | Measures the compound's ability to scavenge free radicals or reduce oxidants. | DPPH, ABTS, FRAP | Simple, rapid, inexpensive.[4] | The indole nucleus itself can have redox properties, requiring careful interpretation. Assay pH can affect results. |
| Enzyme Inhibition | Quantifies the compound's ability to inhibit the activity of a specific enzyme target. | Kinase Assays, COX Inhibition, ECE Inhibition[5][6] | Provides direct mechanistic insight. High specificity. | Compound autofluorescence may interfere with fluorescent readouts. Assay may require specific buffer conditions affecting compound stability. |
Expert Insight: Do not rely on a single assay. For cytotoxicity, for example, comparing results from a metabolic assay like MTT with a biomass assay like Sulforhodamine B (SRB) can provide a more complete picture of a compound's effect and help identify potential assay artifacts.[7]
Part 2: The Pillars of Assay Validation: A Methodical Approach
Assay validation is the formal process of demonstrating that an analytical method is reliable and suitable for its intended purpose.[8] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that, while often aimed at bioanalytical methods, establish the core principles applicable to in vitro assays.[9][10]
Below is a workflow for a comprehensive validation process.
References
- 1. researchgate.net [researchgate.net]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective indole-based ECE inhibitors: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 10. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
For researchers and drug development professionals, the journey from a promising hit compound to a viable drug candidate is paved with rigorous scientific evaluation. A critical aspect of this evaluation is determining the compound's selectivity – its ability to interact with the intended target while minimizing off-target effects. This guide provides an in-depth, experience-driven framework for assessing the enzymatic selectivity of novel indole-based compounds, using the hypothetical case of 6-chloro-5-fluoro-2,3-dihydro-1H-indole. We will delve into the rationale behind experimental design, provide detailed protocols, and illustrate data interpretation, empowering you to build a robust selectivity profile for your compounds of interest.
The Criticality of Selectivity in Drug Discovery
The therapeutic efficacy of a drug is intrinsically linked to its specificity. Non-selective compounds can interact with multiple unintended enzymes or receptors, leading to undesirable side effects and potential toxicity. The indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of bioactive molecules. Consequently, a novel indole-based compound could potentially interact with a wide range of enzymes. A thorough assessment of its selectivity is therefore not just a regulatory requirement, but a fundamental step in understanding its biological activity and predicting its clinical potential.
Establishing a Primary Target and a Rational Selectivity Panel
Given the prevalence of the indole nucleus in inhibitors of various enzyme classes, our first step is to hypothesize a primary target for this compound. Based on the known activities of similar structures, we will postulate its primary activity as an inhibitor of Glycogen Synthase Kinase 3β (GSK-3β) , a key enzyme in various cellular signaling pathways implicated in neurological disorders and cancer.[1]
A robust selectivity assessment requires testing against a panel of related enzymes. The choice of this panel should be driven by structural and functional homology to the primary target. For a putative GSK-3β inhibitor, a logical selectivity panel would include:
-
Other Kinases: To assess for broad kinase inhibition, which can lead to toxicity. This should include kinases from different branches of the kinome.
-
Structurally Similar Non-Kinase Enzymes: To rule out interactions with enzymes that might have similar substrate-binding pockets or allosteric sites.
-
Known Off-Targets of Indole-Based Compounds: This includes enzymes like Monoamine Oxidases (MAO-A and MAO-B) and serotonin receptors (e.g., 5-HT2C), which are known to be modulated by indole-containing molecules.[1][2]
Our proposed selectivity panel for this compound is detailed in the table below:
| Enzyme Class | Specific Enzyme | Rationale for Inclusion |
| Primary Target (CMGC Kinase) | GSK-3β | Putative primary therapeutic target. |
| Related CMGC Kinases | CDK2/cyclin A | To assess selectivity within the same kinase group. |
| Tyrosine Kinase | EGFR | A representative from a different kinase family, known to be targeted by indole derivatives.[3] |
| Serine/Threonine Kinase | PKA | A key signaling kinase from a different family. |
| Monoamine Oxidases | MAO-A, MAO-B | Common off-targets for indole-based compounds.[4] |
| Serotonin Receptor | 5-HT2C | A G-protein coupled receptor known to interact with indole derivatives.[2] |
Experimental Workflow for Selectivity Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a novel compound.
Caption: A streamlined workflow for determining enzyme inhibitor selectivity.
Detailed Experimental Protocols
Protocol 1: In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for measuring enzyme activity and its inhibition, which can be adapted for the specific enzymes in our panel.[5][6]
Materials:
-
Purified target enzyme (e.g., GSK-3β)
-
Substrate specific to the enzyme
-
Assay buffer (optimized for pH and salt concentration for the target enzyme)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (if available)
-
ATP (for kinase assays)
-
Detection reagent (e.g., for measuring ADP production in kinase assays, or a chromogenic/fluorogenic substrate)
-
96-well or 384-well microplates
-
Microplate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow for a pre-incubation period (typically 15-30 minutes at room temperature) to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate (and ATP for kinase assays).
-
Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by the addition of the detection reagent). Measure the signal (e.g., fluorescence, absorbance, or luminescence) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Determining the Specificity Constant (kcat/Km)
To gain a deeper understanding of selectivity, determining the specificity constant (kcat/Km) is invaluable.[7][8] This requires kinetic analysis.
Methodology:
-
Varying Substrate Concentration: Perform the enzyme inhibition assay as described above, but for each inhibitor concentration, vary the substrate concentration over a range that brackets the Km value.
-
Michaelis-Menten Kinetics: For each inhibitor concentration, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Lineweaver-Burk Plot: To determine the mode of inhibition (competitive, non-competitive, or uncompetitive), construct a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]). The pattern of line intersections will reveal the inhibition mechanism.
-
Calculating Ki: The inhibition constant (Ki) can be calculated from the changes in apparent Km and Vmax.
-
Calculating kcat: kcat is calculated from the equation Vmax = kcat * [E], where [E] is the total enzyme concentration.
-
Specificity Constant: The specificity constant is the ratio kcat/Km. The selectivity of the compound for a target enzyme over an off-target enzyme can be expressed as the ratio of their specificity constants.[7]
Data Presentation and Interpretation
The results of the selectivity profiling should be summarized in a clear and concise table. The following table presents hypothetical data for this compound.
| Enzyme | IC50 (µM) | Selectivity Index (vs. GSK-3β) |
| GSK-3β | 0.05 | 1 |
| CDK2/cyclin A | 2.5 | 50 |
| EGFR | > 50 | > 1000 |
| PKA | 15 | 300 |
| MAO-A | 8.0 | 160 |
| MAO-B | 12.5 | 250 |
| 5-HT2C (functional assay) | > 50 | > 1000 |
Selectivity Index = IC50 (Off-Target) / IC50 (Primary Target)
A higher selectivity index indicates greater selectivity for the primary target. In our hypothetical example, this compound demonstrates high selectivity for GSK-3β over the other tested enzymes.
Visualizing the Selectivity Profile
A graphical representation of the selectivity data can provide an at-a-glance understanding of the compound's profile.
Caption: Comparative potency of the compound against the target and off-targets.
Conclusion
This guide provides a comprehensive framework for assessing the selectivity of a novel indole-based compound, exemplified by this compound. By establishing a rational selectivity panel, employing robust experimental protocols, and interpreting the data in the context of selectivity indices and kinetic parameters, researchers can build a strong foundation for advancing their compounds through the drug discovery pipeline. Remember that selectivity is not an absolute but a relative measure. The acceptable level of selectivity will depend on the therapeutic indication, the potency of the compound, and the physiological roles of the off-target enzymes. A thorough and well-documented selectivity profile is paramount for making informed decisions in the complex process of drug development.
References
- 1. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 2. Neuroendocrine evidence that (S)-2-(chloro-5-fluoro-indol- l-yl)-1-methylethylamine fumarate (Ro 60-0175) is not a selective 5-hydroxytryptamine(2C) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring specificity in multi-substrate/product systems as a simple tool to investigate selectivity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Therapeutics Derived from the 6-Chloro-5-fluoro-1H-indole Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the efficacy of compounds derived from the versatile 6-chloro-5-fluoro-1H-indole scaffold. While the initial compound of interest was its dihydro- variant, the preponderance of research and biological activity is associated with the aromatic indole core. This scaffold serves as a crucial intermediate in the synthesis of potent therapeutic agents, particularly those targeting the serotonin 5-HT2C receptor and Glycogen Synthase Kinase 3β (GSK-3β).
We will dissect the performance of these indole-based compounds by comparing them with established modulators of these targets, supported by quantitative data and detailed experimental protocols. This analysis is designed to provide field-proven insights and explain the causality behind experimental choices, empowering researchers in their drug discovery efforts.
Part 1: Targeting the Serotonin 5-HT2C Receptor for CNS Disorders and Obesity
The serotonin 5-HT2C receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key regulator of mood, appetite, and reward pathways. Its activation is a validated therapeutic strategy for obesity and has been explored for psychiatric disorders.[1] However, the development of selective agonists has been challenging due to the high structural homology with 5-HT2A and 5-HT2B receptors. Activation of 5-HT2A receptors is linked to hallucinogenic effects, while 5-HT2B receptor agonism is associated with risks of cardiac valvulopathy.[2]
The 6-chloro-5-fluoro-1H-indole core is foundational to the development of potent and selective 5-HT2C agonists, such as Ro 60-0175.
Mechanism of Action: 5-HT2C Receptor Signaling
Activation of the 5-HT2C receptor by an agonist leads to the coupling of the Gαq/11 subunit. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses.[3]
Comparative Efficacy of 5-HT2C Agonists
The efficacy of a 5-HT2C agonist is determined by its binding affinity (Ki), functional potency (EC50), and selectivity over other receptors. Ro 60-0175, derived from the 6-chloro-5-fluoro-1H-indole scaffold, demonstrates high potency and selectivity.[4] Below is a comparison with Lorcaserin, a well-known selective 5-HT2C agonist used for weight management.
| Compound | 5-HT2C Ki (nM) | 5-HT2C EC50 (nM) | 5-HT2A Selectivity (Ki Fold) | 5-HT2B Selectivity (Ki Fold) |
| Ro 60-0175 | ~7.9 | 32–52 | ~50x | ~3x |
| Lorcaserin | 15 | 8.2 | ~18x | ~104x |
Data compiled from multiple sources.[2][4][5] Ki is the inhibition constant (lower is higher affinity). EC50 is the half-maximal effective concentration (lower is more potent). Selectivity is the ratio of Ki values (higher is more selective).
Expert Insights: The data reveals that while both compounds are potent 5-HT2C agonists, they exhibit different selectivity profiles. Ro 60-0175 shows excellent selectivity over the 5-HT2A receptor, minimizing the risk of hallucinogenic side effects.[4] Lorcaserin displays superior selectivity over the 5-HT2B receptor, which is critical for avoiding potential cardiac risks.[5] This highlights a key principle in drug design: the therapeutic window is defined not just by on-target potency but by a clean off-target profile. The 6-chloro-5-fluoro-1H-indole scaffold provides a promising starting point for fine-tuning this balance.
Part 2: Targeting Glycogen Synthase Kinase 3β (GSK-3β) for Oncology and Neurodegenerative Disease
GSK-3β is a constitutively active serine/threonine kinase that is a master regulator in numerous cellular processes, including cell proliferation, metabolism, and apoptosis.[6] Its dysregulation is implicated in Alzheimer's disease (via tau hyperphosphorylation) and various cancers, making it a high-value therapeutic target.[7][8] The 6-chloro-5-fluoro-1H-indole scaffold is also utilized as an intermediate in the synthesis of novel GSK-3β inhibitors.
Mechanism of Action: GSK-3β Signaling
GSK-3β activity is primarily regulated by inhibitory phosphorylation at the Ser9 residue. Pathways like the insulin/PI3K/Akt pathway converge to phosphorylate and inactivate GSK-3β. When active, GSK-3β phosphorylates a wide array of substrates, often marking them for degradation (e.g., β-catenin in the Wnt pathway) or altering their function (e.g., Glycogen Synthase). Therapeutic inhibitors aim to mimic this natural inactivation.
Comparative Efficacy of GSK-3β Inhibitors
Developing selective GSK-3β inhibitors is challenging due to the highly conserved nature of the ATP-binding site among kinases. Here, we compare representative clinical-stage GSK-3β inhibitors. While specific inhibitors derived from 6-chloro-5-fluoro-1H-indole are in early-stage development, this comparison provides a benchmark for efficacy.
| Compound | Target | IC50 | Mechanism | Clinical Stage (Selected) |
| Tideglusib | GSK-3β | ~60 nM | Non-ATP Competitive, Irreversible | Phase II (Alzheimer's, PSP) |
| LY2090314 | GSK-3β | ~12 nM | ATP-Competitive | Phase I/II (Oncology) |
Data compiled from multiple sources.[8][9][10] IC50 is the half-maximal inhibitory concentration (lower is more potent).
Expert Insights: The comparison between Tideglusib and LY2090314 illustrates two distinct strategies for kinase inhibition. LY2090314, an ATP-competitive inhibitor, is highly potent but may face challenges with off-target effects due to the conserved ATP-binding pocket.[8] Tideglusib's non-ATP-competitive mechanism offers a potential advantage in selectivity, as it binds to a less conserved site.[10] However, its irreversible nature means careful dose selection is critical to avoid complete, long-term inhibition of a kinase involved in many essential pathways. The development of novel scaffolds, such as those based on indole derivatives, is crucial for discovering inhibitors with optimal potency, selectivity, and reversible binding kinetics.
Part 3: Experimental Methodologies & Self-Validating Protocols
The trustworthiness of comparative data hinges on robust and well-validated experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to generate the efficacy data in this guide.
Protocol 1: Radioligand Binding Assay for 5-HT2C Receptor Affinity (Ki Determination)
This protocol describes a competitive displacement assay to determine a compound's binding affinity (Ki) for the 5-HT2C receptor. The principle is to measure how effectively the test compound competes with a radiolabeled ligand of known affinity.
Detailed Steps:
-
Cell Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C receptor.[11]
-
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors to prepare a crude membrane fraction.
-
Determine the total protein concentration using a BCA or Bradford assay. This is crucial for consistency between experiments.
-
-
Binding Assay Setup (96-well plate format):
-
To each well, add assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]Mesulergine, an antagonist) at a concentration near its dissociation constant (Kd) to ensure sensitive competition.[11][12]
-
Add the test compound (e.g., a derivative of 6-chloro-5-fluoro-1H-indole) across a range of concentrations (typically a 10-point serial dilution).
-
Self-Validation Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (containing a high concentration of a non-labeled, potent 5-HT2C ligand like mianserin to saturate all specific binding sites).[12]
-
-
Incubation:
-
Initiate the binding reaction by adding the prepared cell membranes (e.g., 10-20 µg of protein) to each well.
-
Incubate the plate, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Dry the filter plate, add a scintillation cocktail, and count the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Determine the percentage of inhibition caused by the test compound at each concentration.
-
Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Kinase Assay for GSK-3β Inhibition (IC50 Determination)
This protocol details a luminescent-based kinase assay (e.g., ADP-Glo™) to measure the inhibitory activity of a compound against GSK-3β. The principle is to quantify the amount of ADP produced during the kinase reaction; less ADP signifies greater inhibition.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[13]
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Dilute recombinant active GSK-3β enzyme to the desired working concentration.
-
-
Assay Plate Setup (384-well low-volume plate):
-
Add 1 µL of the serially diluted test inhibitor to the appropriate wells.
-
Self-Validation Controls: Include "no inhibitor" wells (vehicle control, representing 100% activity) and "no enzyme" wells (background control).[6]
-
Add 2 µL of the diluted GSK-3β enzyme solution to all wells except the "no enzyme" controls.
-
-
Kinase Reaction:
-
Prepare a substrate/ATP mixture containing a specific GSK-3β substrate peptide (e.g., a glycogen synthase-derived peptide) and ATP, both at concentrations near their Michaelis constant (Km) for optimal sensitivity.[14]
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 45-60 minutes. The incubation time must be within the linear range of the reaction, which should be determined in preliminary experiments.
-
-
Signal Detection (ADP-Glo™ System):
-
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction by chelating the divalent cation and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[15]
-
Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP, which is then used by an Ultra-Glo™ Luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Subtract the background ("no enzyme") signal from all other readings.
-
Calculate the percent kinase activity relative to the "no inhibitor" control.
-
Plot the percent activity against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The 6-chloro-5-fluoro-1H-indole scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile starting point for the synthesis of highly potent and selective modulators of critical therapeutic targets like the 5-HT2C receptor and GSK-3β. As demonstrated, derivatives of this scaffold, such as Ro 60-0175, exhibit promising efficacy profiles. The comparative analysis with existing compounds underscores that the ultimate clinical success of any new chemical entity depends not only on its on-target potency but also on a meticulously optimized selectivity profile to ensure a favorable therapeutic window. The robust, self-validating experimental protocols detailed herein are fundamental to accurately determining these parameters and guiding the rational design of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 5. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Identifying promising GSK3β inhibitors for cancer management: a computational pipeline combining virtual screening and molecular dynamics simulations [frontiersin.org]
- 9. What GSK-3 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 10. GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Phosphorylation and Inactivation of Glycogen Synthase Kinase 3β (GSK3β) by Dual-specificity Tyrosine Phosphorylation-regulated Kinase 1A (Dyrk1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
A Senior Application Scientist's Guide to Validating the Therapeutic Potential of Novel Indole Derivatives
Introduction: The Enduring Promise of the Indole Scaffold
The indole nucleus, a deceptively simple bicyclic structure, is a cornerstone of medicinal chemistry.[1][2][3] Its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin underscores its fundamental role in biology.[4][5] This "privileged scaffold" is not only a product of nature but also a prolific building block in synthetic drug development, leading to a wide array of therapeutic agents.[2][6] Clinically approved indole-based drugs, such as the anticancer agent sunitinib and the anti-inflammatory indomethacin, demonstrate the scaffold's remarkable versatility.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the therapeutic potential of novel indole derivatives. We will delve into the critical experimental workflows, from initial in vitro screening to in vivo efficacy studies, using cancer and neurodegenerative diseases as illustrative case studies. The focus will be on the causality behind experimental choices, ensuring a self-validating and robust assessment of any new chemical entity.
Case Study 1: Anticancer Applications of Novel Indole Derivatives
Cancer remains a primary focus for the development of indole-based therapeutics due to their ability to target various hallmarks of the disease.[7][8] Many indole derivatives exert their anticancer effects by inducing apoptosis, inhibiting key enzymes like kinases and topoisomerases, or disrupting microtubule dynamics.[7][9]
Mechanism of Action: Targeting Tubulin Polymerization
A well-established anticancer strategy is the disruption of microtubule dynamics, which are crucial for cell division.[1] Indole derivatives, such as the vinca alkaloids vinblastine and vincristine, are classic examples of tubulin polymerization inhibitors.[1] Novel indole compounds are often designed to interact with the colchicine-binding site of tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
In Vitro Validation Workflow
The initial assessment of a novel indole derivative's anticancer potential begins with a series of in vitro assays to determine its cytotoxicity and selectivity.[11][12]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the novel indole derivative and a standard-of-care drug (e.g., Doxorubicin). Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Causality Check: A low IC50 value indicates high potency. However, a potent compound is only therapeutically viable if it is selective for cancer cells over healthy cells. Therefore, it is crucial to perform the same assay on non-cancerous cell lines (e.g., normal human fibroblasts) to determine a selectivity index.[13]
In Vivo Efficacy Models
Promising candidates from in vitro studies are advanced to in vivo models to assess their therapeutic efficacy in a more complex biological system.[11]
Experimental Protocol: Xenograft Tumor Model
Patient-derived xenograft (PDX) models, where human tumor tissue is implanted into immunocompromised mice, are increasingly used as they better recapitulate the characteristics of the original tumor.[14]
-
Animal Model: Use immunocompromised mice (e.g., NSG mice).[15]
-
Tumor Implantation: Subcutaneously implant human cancer cells or patient-derived tumor fragments into the flank of the mice.[14][16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[14]
-
Treatment: Randomize the mice into treatment and control groups. Administer the novel indole derivative and a standard-of-care drug (e.g., Paclitaxel) via an appropriate route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.[16] Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Causality Check: A significant reduction in tumor volume in the treatment group compared to the control group indicates in vivo efficacy. Comparing the efficacy to a standard-of-care drug provides a benchmark for its potential clinical utility.
Comparative Analysis: Novel Indole Derivative vs. Standard of Care
| Parameter | Novel Indole Derivative (Hypothetical) | Paclitaxel (Standard of Care) | Doxorubicin (Standard of Care) |
| Mechanism of Action | Tubulin Polymerization Inhibitor | Tubulin Polymerization Stabilizer | Topoisomerase II Inhibitor |
| IC50 (MCF-7) | 72.8 µM[17] | ~5-10 nM | ~50-100 nM |
| In Vivo Efficacy | Tumor growth inhibition > 60% | Tumor growth inhibition > 50% | Tumor growth inhibition > 50% |
| Observed Toxicity | Low to moderate | High (neutropenia, neuropathy) | High (cardiotoxicity) |
This table presents hypothetical data for a novel indole derivative for illustrative purposes.
Signaling Pathway Visualization
Caption: Inhibition of tubulin polymerization by a novel indole derivative.
Case Study 2: Neuroprotective Applications of Novel Indole Derivatives
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons.[4][6] Indole derivatives are promising therapeutic candidates due to their antioxidant, anti-inflammatory, and neuroprotective properties.[4][5]
Mechanism of Action: Acetylcholinesterase Inhibition
A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[6] This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine.[18]
In Vitro Validation Workflow
Experimental Protocol: Ellman's Assay for AChE Inhibition
The Ellman's method is a colorimetric assay to measure AChE activity.[18][19]
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), AChE solution, DTNB solution, and acetylthiocholine iodide (ATCI) solution.[18]
-
Plate Setup: In a 96-well plate, add the buffer, AChE solution, and different concentrations of the novel indole derivative or a standard inhibitor (e.g., Donepezil).[18]
-
Pre-incubation: Incubate the plate for 15 minutes to allow the inhibitor to bind to the enzyme.[20]
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction. AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow color.
-
Absorbance Measurement: Measure the absorbance at 412 nm at multiple time points.[20]
-
Data Analysis: Calculate the rate of the reaction and determine the IC50 value for the inhibitor.[18]
Causality Check: A low IC50 value indicates potent AChE inhibition. To assess selectivity, the assay should also be performed with butyrylcholinesterase (BChE), another cholinesterase enzyme. Higher selectivity for AChE over BChE is generally desirable.[21]
Comparative Analysis: Novel Indole Derivative vs. Standard of Care
| Parameter | Novel Indole Derivative (Hypothetical) | Donepezil (Standard of Care) |
| Mechanism of Action | Acetylcholinesterase Inhibitor | Acetylcholinesterase Inhibitor |
| AChE IC50 | 0.5 µM | 6.7 nM |
| BChE IC50 | 5.0 µM | 7.6 µM |
| Selectivity Index (BChE/AChE) | 10 | 1134 |
This table presents hypothetical data for a novel indole derivative for illustrative purposes.
Experimental Workflow Visualization
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 2. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 3. scilit.com [scilit.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Video: Xenograft Skin Model to Manipulate Human Immune Responses In Vivo [jove.com]
- 16. benchchem.com [benchchem.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Indole alkaloids and semisynthetic indole derivatives as multifunctional scaffolds aiming the inhibition of enzymes related to neurodegenerative diseases--a focus on Psychotria L. Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-chloro-5-fluoro-2,3-dihydro-1H-indole: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-chloro-5-fluoro-2,3-dihydro-1H-indole, a halogenated indole derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
Hazard Assessment and Chemical Profile
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of the analogous compound 6-chloro-5-fluoro-1H-indole, we can infer the following potential hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The presence of a halogenated aromatic structure also suggests potential environmental persistence. Therefore, indiscriminate disposal is unacceptable.
| Property | Value (for analogous 6-chloro-5-fluoro-1H-indole) | Source |
| Molecular Formula | C₈H₅ClFN | --INVALID-LINK-- |
| Molecular Weight | 169.58 g/mol | --INVALID-LINK-- |
| Hazard Statements | H302, H315, H318, H335 | --INVALID-LINK--[1] |
The Cardinal Rule: Segregation of Halogenated Waste
The primary directive for the disposal of this compound is strict segregation. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to prevent the formation of toxic byproducts like dioxins and furans, and to neutralize acidic gases (e.g., HCl, HF) produced during combustion.
Causality: Co-mingling halogenated waste with non-halogenated organic waste can contaminate large volumes of solvent that could otherwise be recycled or disposed of through less stringent and less expensive means. Furthermore, many standard incineration processes are not equipped to handle the corrosive gases generated by halogenated compounds, leading to equipment damage and environmental release of hazardous substances.
Step-by-Step Disposal Protocol
This protocol is designed to ensure the safe and compliant disposal of this compound from the point of generation to its final removal from the laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing the appropriate PPE.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Collection at the Source
-
Designated Waste Container: All waste containing this compound, whether in solid form, in solution, or as contaminated materials (e.g., weighing paper, gloves, silica gel), must be collected in a designated "Halogenated Organic Waste" container.
-
Container Material: The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, vapor-tight lid.
-
Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents, including the name "this compound" and any solvents present.
Step 3: Handling and Accumulation
-
Fume Hood: All transfers of waste should be conducted inside a certified chemical fume hood to minimize the risk of inhalation.
-
Storage: The waste container should be stored in a well-ventilated, designated satellite accumulation area away from heat sources and incompatible materials.
Step 4: Disposal of Empty Containers
-
Triple Rinsing: "Empty" containers that held the pure compound should be triple-rinsed with a suitable solvent (e.g., acetone, methanol).
-
Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.
-
Final Disposal of Rinsed Container: After triple rinsing, the container can be disposed of according to your institution's procedures for non-hazardous lab glass or plastic, or it can be recycled if a program is in place.
Step 5: Final Disposal
-
Licensed Waste Hauler: The ultimate disposal of the collected halogenated waste must be handled by a licensed hazardous waste disposal company.
-
Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology. This is in line with the guidance provided for the closely related 6-chloro-2,3-dihydro-1H-indole[2].
-
Landfill Prohibition: Do not dispose of this compound in a sanitary landfill.
-
Sewer Prohibition: Under no circumstances should this compound or its solutions be poured down the drain[2]. This is to prevent the contamination of waterways and potential disruption of wastewater treatment processes.
Regulatory Framework: The RCRA Perspective
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed as a hazardous waste, it would likely be classified as such based on its characteristics.
Solutions containing this compound, especially if mixed with certain common laboratory solvents, may fall under the "F-listed" wastes from non-specific sources. For example, spent solvent mixtures containing chlorinated fluorocarbons are designated with the EPA hazardous waste code F001[3][4].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these scientifically grounded and regulation-aware procedures, researchers can ensure the safe and responsible disposal of this compound, thereby upholding the principles of laboratory safety and environmental stewardship.
References
A Senior Application Scientist's Guide to Handling 6-chloro-5-fluoro-2,3-dihydro-1H-indole
As researchers and developers at the forefront of pharmaceutical innovation, our work with novel chemical entities demands an unwavering commitment to safety. The compound 6-chloro-5-fluoro-2,3-dihydro-1H-indole is a halogenated indole derivative, a class of molecules pivotal in the synthesis of complex therapeutic agents.[1] Its specific structure suggests its role as a key building block, but also necessitates a rigorous and informed approach to its handling.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with the essential safety protocols, operational workflows, and disposal plans necessary for managing this compound. By understanding the causality behind each recommendation, we can foster a laboratory environment where scientific advancement and personal safety are mutually reinforcing.
Hazard Identification and Chemical Profile
Before any handling, a thorough understanding of the compound's hazard profile is critical. While specific toxicological data for the 2,3-dihydro variant is not extensively published, we can infer its primary hazards from the closely related parent compound, 6-chloro-5-fluoro-1H-indole. This proactive assessment is the foundation of a sound safety protocol.
Chemical Properties
| Property | Value |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | C₈H₇ClFN |
| Molecular Weight | 171.60 g/mol |
| CAS Number | 100487-74-9 |
| Physical State | Solid[2] |
GHS Hazard Classification (Inferred from 6-chloro-5-fluoro-1H-indole)
| Hazard Class | GHS Code | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed[3][4] |
| Skin Irritation | H315 | Causes skin irritation[3][4] |
| Serious Eye Damage | H318 | Causes serious eye damage[3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3][4] |
These classifications are not mere labels; they are directives. "Causes serious eye damage" implies a risk of irreversible injury upon contact[3]. "Harmful if swallowed" and "Causes skin irritation" highlight the importance of preventing all routes of direct physical contact.[3]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is a direct response to the identified hazards. It is your final and most personal line of defense. The following equipment is mandatory when handling this compound.
| Protection Type | Equipment Specification | Rationale and Field-Proven Insights |
| Eye and Face Protection | Chemical splash goggles meeting EN 166 or ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or aerosolization.[5][6][7] | Causality : The H318 classification ("Causes serious eye damage") is the primary driver for this requirement.[3] Standard safety glasses are insufficient as they do not protect from splashes. A face shield provides a secondary barrier, crucial when transferring solutions or performing reactions that could splash. |
| Hand Protection | Chemically resistant gloves (Nitrile is a suitable initial choice). Gloves must be inspected for tears or pinholes before each use.[8] Use proper glove removal technique to avoid contaminating your skin. | Causality : The H315 classification ("Causes skin irritation") necessitates a robust barrier.[3] Nitrile gloves offer good resistance to a wide range of chemicals. For prolonged operations, consider double-gloving or consulting a glove compatibility chart for the specific solvents being used. |
| Body Protection | A flame-resistant laboratory coat, long pants, and fully enclosed, chemical-resistant footwear. | Causality : This combination prevents accidental skin contact from spills or splashes. Even small quantities of this compound can cause irritation.[6] The lab coat should be buttoned to provide a continuous barrier. |
| Respiratory Protection | All handling of the solid compound or its solutions must be performed within a certified chemical fume hood. | Causality : The H335 classification ("May cause respiratory irritation") dictates that inhalation exposure must be minimized.[3] A fume hood is the primary engineering control. A NIOSH-approved respirator with appropriate cartridges may be required for emergency situations like a large spill but should not be the primary means of protection.[5][6] |
Safe Handling and Operational Workflow
A systematic workflow minimizes risk and ensures reproducibility. The following protocol outlines the key steps for safely handling this compound from receipt to use.
Step-by-Step Handling Protocol:
-
Preparation :
-
Verify that the chemical fume hood is operational and has a current certification.
-
Ensure the work area within the hood is clean and uncluttered.[9]
-
Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) inside the hood before handling the compound.
-
Have a designated, labeled hazardous waste container ready.[9]
-
-
Donning PPE :
-
Don all required PPE as specified in the table above before entering the area where the chemical is stored or handled.
-
-
Chemical Handling :
-
Carefully open the container inside the fume hood to avoid generating dust.
-
Use a spatula to transfer the required amount of the solid onto weigh paper or directly into a tared vessel.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Keep the container tightly sealed when not in use.[10]
-
-
Post-Handling Decontamination :
-
Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.[9]
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Safe Handling Workflow Diagram
Caption: Workflow for handling this compound.
Spill and Emergency Procedures
Preparedness is paramount for mitigating the impact of an accidental release or exposure.
-
Spill :
-
Minor Spill (in fume hood) : Wearing full PPE, absorb the spill with a chemical absorbent. Collect the contaminated material in a sealed, labeled hazardous waste container. Decontaminate the area.
-
Major Spill (outside fume hood) : Evacuate the immediate area. Alert colleagues and your institution's Environmental Health and Safety (EHS) department. Prevent entry to the area. Cleanup should only be performed by trained emergency personnel.
-
-
Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
-
Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect our environment and colleagues.
-
Waste Segregation : As a fluorinated and chlorinated organic compound, all waste containing this compound must be segregated as halogenated organic waste .[9][11] Do not mix with non-halogenated waste.
-
Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
List all components in the waste container, including solvents.
-
-
Storage and Disposal :
-
Keep waste containers securely closed and stored in a designated, well-ventilated secondary containment area.
-
Arrange for waste pickup and disposal through your institution's EHS office.[9] Incineration at high temperatures is a common disposal method for halogenated wastes to prevent the formation of toxic byproducts.[12]
-
By adhering to these rigorous protocols, we can confidently and safely utilize this compound in our critical research and development efforts, ensuring that our pursuit of scientific discovery is grounded in a culture of safety.
References
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloro-5-fluoroindole 96 122509-72-2 [sigmaaldrich.com]
- 5. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 6. benchchem.com [benchchem.com]
- 7. bvl.bund.de [bvl.bund.de]
- 8. chemicalbook.com [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. osha.com [osha.com]
- 11. bucknell.edu [bucknell.edu]
- 12. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
